Product packaging for Isobutyramide(Cat. No.:CAS No. 68424-61-3)

Isobutyramide

Cat. No.: B7769049
CAS No.: 68424-61-3
M. Wt: 87.12 g/mol
InChI Key: WFKAJVHLWXSISD-UHFFFAOYSA-N
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Description

Isobutyramide (CAS 563-83-7), with the molecular formula C4H9NO, is an organi c compound presenting as a white to pale yellow crystalline solid . It is a branched-chain amide that serves as a versatile building block and intermediate in chemical synthesis and pharmaceutical research . In pharmaceutical research, this compound has been investigated as a pharmaceutical agent for hemoglobinopathies. Studies indicate it can elevate fetal hemoglobin (HbF) levels by inducing the transcription of the γ-globin gene, providing a therapeutic pathway for conditions like β-thalassemia and sickle cell disease . Furthermore, the this compound functional group is a key moiety in various drug molecules, including antiarrhythmics and local anesthetics . Its role extends to biotechnological applications, where it is used in the chemical grafting of Human Serum Albumin (HSA) for the sequential assembly of protein nano-capsules, which have potential in drug delivery systems, tissue engineering, and biosensing . As a chemical reagent, this compound is a critical intermediate in the synthesis of organic dyes and other complex molecules . It also finds technical applications as an ionization reagent in IMS-spectrometry within the chemical industry and as an anti-spatter agent in automobile welding processes . In the polymers industry, it is utilized to modify the surface properties of materials, such as improving hydrophobicity or altering the adhesive characteristics of polymers and coatings . In agrochemicals, this compound and its derivatives function as intermediates in the synthesis of pesticides, herbicides, and plant growth regulators . This product is offered in high-purity grades (98% and 99%) to meet stringent research requirements . ATTENTION: This product is for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B7769049 Isobutyramide CAS No. 68424-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanamide
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InChI

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
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InChI Key

WFKAJVHLWXSISD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)N
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID1060340
Record name Propanamide, 2-methyl-
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Molecular Weight

87.12 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS]
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CAS No.

563-83-7, 68424-61-3
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyramide (B147143) (IUPAC name: 2-methylpropanamide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating this compound. This document details its physical characteristics, chemical reactivity, and stability. Furthermore, it presents detailed experimental protocols for its synthesis and purification, summarizes key safety information, and illustrates relevant workflows and biological pathways using logical diagrams.

Introduction

This compound is a simple, branched-chain amide with the chemical formula C₄H₉NO.[1][2][3] At room temperature, it exists as a white, needle-like crystalline powder.[1][4] The compound is of significant interest in the pharmaceutical and biomedical fields. Notably, this compound has been shown to activate the transcription of the human gamma-globin gene, making it a compound of interest for the treatment of β-thalassemia and sickle cell disease.[4][5][6] It also serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] This guide aims to consolidate the essential chemical data and procedural knowledge for effective use in a laboratory and research setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental planning and analysis.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name 2-methylpropanamide[2][7]
Synonyms 2-Methylpropionamide, Isobutyrimidic acid[8][9]
CAS Number 563-83-7[1][2]
Molecular Formula C₄H₉NO[1][2][3]
Molecular Weight 87.12 g/mol [1][2][10]
Appearance White needle-like crystalline powder/solid[1][4][11]
Melting Point 127-131 °C[4][5][6]
Boiling Point 216-220 °C[4][5][6]
Density 1.013 g/mL at 25 °C[4][5][10]
Table 2: Solubility and Partition Coefficients
PropertyValueSource(s)
Water Solubility Soluble[1][4][5]
Other Solvents Chloroform (Sparingly), DMSO (Slightly)[4][5][12]
logP (Octanol/Water) -0.079 to 0.003 (estimated)[4][5]
pKa 16.60 ± 0.50 (Predicted)[1][5][12]
Table 3: Spectroscopic Data
Spectrum TypeKey Features and NotesSource(s)
¹H NMR Data available in various solvents (e.g., CDCl₃).[5][12]
¹³C NMR Spectral data has been recorded and is available for reference.[1][12]
IR Spectroscopy Spectra available (e.g., KBr disc, nujol mull, gas phase).[4][12]
Mass Spectrometry Electron ionization (EI) mass spectra are available, with a molecular ion peak corresponding to its molecular weight.[8][12]

Chemical Reactivity and Stability

Stability : this compound is stable under normal ambient temperatures and pressures.[1][8]

Incompatibilities : It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[8][9] Contact with these substances should be avoided to prevent vigorous reactions.

Hazardous Decomposition : When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for obtaining high-purity material. The following protocols are based on established methods.

Synthesis of this compound via Ammonolysis of Isobutyryl Chloride

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for organic chemistry methods. It involves the reaction of isobutyryl chloride with concentrated aqueous ammonia (B1221849).

Methodology:

  • Reaction Setup : Place 1.25 L of cold, concentrated (28%) aqueous ammonia into a 3 L flask equipped with an efficient mechanical stirrer and a dropping funnel. The flask should be immersed in an ice-salt bath to maintain a low temperature.

  • Addition of Acid Chloride : Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to keep the internal temperature below 15 °C.

  • Reaction Completion : After the addition is complete, continue stirring the mixture for an additional hour.

  • Workup - Evaporation : Transfer the reaction mixture to a large vessel and evaporate it to dryness under reduced pressure. A steam bath can be used to facilitate this process. The resulting dry residue contains this compound and ammonium (B1175870) chloride.

  • Extraction : Boil the dry residue with 2 L of dry ethyl acetate (B1210297) for 10 minutes. Filter the hot solution quickly through a fluted filter paper.

  • Further Extractions : Extract the residue remaining on the filter paper with two additional 1 L portions of boiling ethyl acetate.

  • Crystallization : Combine the ethyl acetate extracts and cool the solution to 0 °C to crystallize the this compound. Collect the crystals by filtration.

  • Second Crop : Concentrate the filtrate to approximately 300 mL and chill to obtain a second crop of crystals.

  • Drying : Combine both crops of this compound and dry them in an oven at 70 °C for 3 hours, followed by drying in a vacuum desiccator. The expected yield is 203–215 g (78–83%) of white, needle-like crystals with a melting point of 127–129 °C.

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product setup 1. Setup: Cool 28% NH4OH (aq) in an ice-salt bath addition 2. Add Isobutyryl Chloride dropwise (T < 15°C) setup->addition stir 3. Stir for 1 hour addition->stir evap 4. Evaporate to dryness (reduced pressure) stir->evap Transfer to evaporator extract1 5. Extract residue with hot Ethyl Acetate & filter evap->extract1 extract2 6. Repeat extraction 2x extract1->extract2 cool 7. Cool combined filtrates to 0°C extract2->cool filter1 8. Collect 1st crop of crystals cool->filter1 conc 9. Concentrate filtrate filter1->conc filter2 10. Collect 2nd crop of crystals conc->filter2 dry 11. Dry combined crystals (70°C oven, then vacuum) filter2->dry product Pure this compound dry->product

Caption: Workflow for this compound Synthesis.

Purification by Recrystallization

For achieving high purity, this compound can be purified by recrystallization.

Methodology:

  • Solvent Selection : Choose a suitable solvent for recrystallization. Common solvents include acetone, benzene, chloroform, ethyl acetate, or water.[4] Ethyl acetate is often used as demonstrated in the synthesis workup.

  • Dissolution : Dissolve the crude this compound in a minimum amount of the chosen boiling solvent to create a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the crystals thoroughly under vacuum, typically over a desiccant such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).[4] Sublimation under vacuum is also an effective purification method.[4]

Purification_Workflow Purification by Recrystallization crude Crude this compound dissolve 1. Dissolve in minimum boiling solvent (e.g., EtOAc, H₂O) crude->dissolve hot_filter 2. Hot filtration (if impurities present) dissolve->hot_filter cool 3. Cool solution slowly, then chill in ice bath hot_filter->cool Clear Solution vac_filter 4. Isolate crystals via vacuum filtration cool->vac_filter Crystal Slurry wash 5. Wash crystals with small amount of cold solvent vac_filter->wash dry 6. Dry under vacuum (e.g., over P₂O₅) wash->dry pure High-Purity this compound dry->pure

Caption: General Recrystallization Workflow.

Biological Activity and Applications

This compound is recognized for its ability to induce the expression of the fetal γ-globin gene.[4][5] This property makes it a therapeutic candidate for hemoglobinopathies such as β-thalassemia and sickle cell disease, conditions caused by defects in the adult β-globin gene. By increasing the production of fetal hemoglobin (HbF, α₂γ₂), this compound can potentially compensate for the deficient adult hemoglobin (HbA, α₂β₂), thereby alleviating the clinical symptoms of these diseases.

Biological_Pathway Logical Pathway of this compound Action This compound This compound gene_exp Stimulates Transcription of γ-Globin Gene This compound->gene_exp hbf Increased Production of Fetal Hemoglobin (HbF) gene_exp->hbf compensation Compensates for Defective Adult Hemoglobin (HbA) hbf->compensation effect Therapeutic Effect in Hemoglobinopathies (e.g., β-thalassemia) compensation->effect

Caption: this compound's Therapeutic Logic.

Safety Information

Emergency Overview : this compound is harmful if swallowed.[11] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[8] The toxicological properties have not been fully investigated.[8]

Handling : Use with adequate ventilation and minimize dust generation.[8] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn. Wash thoroughly after handling.[8]

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][8]

First Aid :

  • Eyes : Flush with plenty of water for at least 15 minutes.[8]

  • Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

  • Ingestion : If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek medical attention.[8]

  • Inhalation : Move to fresh air immediately. If not breathing, give artificial respiration.[8]

Conclusion

This compound is a valuable compound with well-defined chemical and physical properties. Its role as a potential therapeutic agent for hemoglobinopathies underscores its importance in drug development. The synthesis and purification protocols provided in this guide are robust and can be readily implemented in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this chemical. This guide serves as a foundational resource for researchers and scientists, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to Laboratory Synthesis of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for isobutyramide (B147143), a compound of interest in pharmaceutical research and organic synthesis.[1][2][3] The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Synthesis from Isobutyryl Chloride and Ammonia (B1221849)

The reaction of isobutyryl chloride, a highly reactive acyl chloride, with an ammonia source is one of the most common and efficient methods for preparing this compound.[4] This pathway proceeds via a nucleophilic acyl substitution mechanism. Variations of this method involve different ammonia sources and solvent systems.

Reaction with Aqueous Ammonia

This classic and well-documented method utilizes concentrated aqueous ammonia as the nucleophile and base.[5]

Experimental Protocol:

  • Reagents:

  • Procedure:

    • A 3-liter flask is equipped with a mechanical stirrer and a dropping funnel and is cooled in an ice-salt bath.[5]

    • 1.25 liters of cold concentrated aqueous ammonia is placed in the flask.[5]

    • 318 g (3 moles) of isobutyryl chloride is added dropwise with vigorous stirring. The reaction temperature should be maintained below 15°C to control the exothermic reaction and minimize the evolution of white fumes (primarily ammonium (B1175870) chloride).[5]

    • After the addition is complete, stirring is continued for an additional hour.[5]

    • The reaction mixture is then evaporated to dryness under reduced pressure using a steam bath.[5]

    • The resulting solid residue, a mixture of this compound and ammonium chloride, is boiled with 2 liters of dry ethyl acetate for 10 minutes.[5]

    • The hot solution is filtered quickly through a pre-heated funnel to remove the insoluble ammonium chloride.[5]

    • The extraction of the residue with hot ethyl acetate is repeated twice with 1-liter portions.[5]

    • The combined ethyl acetate filtrates are cooled to 0°C to crystallize the this compound.[5]

    • The crystals are collected by filtration. The filtrate can be concentrated to obtain a second crop of the product.[5]

    • The combined crops of this compound are dried at 70°C for 3 hours and then in a vacuum desiccator.[5]

Quantitative Data:

ParameterValueReference
Yield 203–215 g (78–83%)[5]
Melting Point 127–129°C[5]
Appearance Glistening white needles[5]
Reaction with Liquid Ammonia in an Organic Solvent

To achieve higher purity and simplify the work-up, the reaction can be performed in a non-aqueous solvent system using liquid ammonia.[1]

Experimental Protocol:

  • Reagents:

  • Procedure:

    • A solution of 35 kg of isobutyryl chloride in 250 L of toluene is cooled to -15°C.[1]

    • 17 kg of liquid ammonia is introduced over 2 hours, allowing the temperature to rise to 30°C.[1]

    • The mixture is stirred for one hour while cooling to 18°C.[1]

    • The reaction mixture is then heated to reflux.[1]

    • The precipitated ammonium chloride is removed by hot filtration.[1]

    • The filter cake is washed four times with 25 L of toluene.[1]

    • The filtrate is concentrated by distilling off 150 L of toluene.[1]

    • Upon cooling, the this compound crystallizes and is collected.[1]

Quantitative Data:

ParameterValueReference
Yield 24.8 kg (88.2%)[1]
Purity 99.87%[1]

Reaction Pathway Diagram

G Synthesis of this compound from Isobutyryl Chloride A Isobutyryl Chloride C This compound A->C + 2 NH3 B Ammonia (NH3) B->C D Ammonium Chloride (NH4Cl) C->D Byproduct G Two-Step Synthesis of this compound from Isobutyric Acid cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Isobutyric Acid C Isobutyryl Chloride A->C + SOCl2 B Thionyl Chloride (SOCl2) D Isobutyryl Chloride F This compound D->F + 2 NH3 E Ammonia (NH3)

References

Biological role and activity of isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Role and Activity of Isobutyramide (B147143) For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-methylpropanamide) is a simple, orally bioavailable amide derivative of the short-chain fatty acid butyric acid.[1] It has garnered significant interest in the pharmaceutical and research communities primarily for its activity as a histone deacetylase (HDAC) inhibitor.[2] This activity underpins its therapeutic potential in two main areas: the reactivation of fetal hemoglobin for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia, and as an antineoplastic agent through the modulation of cell cycle and apoptosis pathways.[2][3]

This technical guide provides a comprehensive overview of the biological mechanisms, quantitative activity, and experimental methodologies related to this compound, serving as a resource for professionals in drug development and biomedical research.

Biological Role and Mechanism of Action

The primary biological activity of this compound stems from its function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes.[2]

Reactivation of Fetal Hemoglobin (γ-Globin)

In adults, the expression of the fetal γ-globin gene is largely silenced, and the adult β-globin gene is predominantly expressed. In β-hemoglobinopathies, mutations in the β-globin gene lead to dysfunctional hemoglobin. A key therapeutic strategy is to reactivate the expression of the γ-globin gene to produce functional fetal hemoglobin (HbF, α₂γ₂), which can compensate for the defective adult hemoglobin.[4]

This compound, as a butyrate (B1204436) analogue, induces the expression of the γ-globin gene. The mechanism is believed to involve the inhibition of HDACs at the γ-globin gene promoter. This inhibition leads to the hyperacetylation of histones H3 and H4 in this region, creating a more open chromatin structure that is accessible to transcription factors, thereby reactivating gene expression.[2] This targeted epigenetic modification allows for a selective increase in γ-globin synthesis.[3]

Cell Cycle Regulation and Anti-Cancer Activity

This compound's role as an HDAC inhibitor also gives it potent anti-cancer properties. A key target in this pathway is the cyclin-dependent kinase inhibitor p21Waf1/Cip1. The induction of p21 is a critical event that leads to cell cycle arrest, typically at the G1/S or G2/M transition, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[5]

The transcriptional activation of the p21 gene by butyrate analogues is mediated through GC-rich elements in its promoter. These sites are binding locations for transcription factors such as Sp1 and Sp3.[6] HDAC inhibition by this compound is thought to increase the acetylation of the chromatin around the p21 promoter. This allows transcription factors like Sp1 to bind and recruit co-activators (e.g., p300), leading to robust transcriptional activation of p21.[4][7] This upregulation of p21 inhibits cyclin-CDK complexes, blocks cell cycle progression, and can ultimately induce apoptosis in cancer cells.[5]

Data Presentation

Table 1: In Vitro HDAC Inhibitory Activity (Sodium Butyrate as a Proxy)

Specific IC50 values for this compound are not widely reported in the literature; it is generally considered a weaker inhibitor than butyrate.[2] The following table provides IC50 values for the parent compound, sodium butyrate, to offer a quantitative context for its biological activity.

CompoundTargetIC50 Value (mM)Notes
Sodium ButyrateHDAC10.3Inhibits Class I and some Class II HDACs.[1]
HDAC20.4No significant inhibition of HDAC6 and HDAC10.[8]
HDAC70.3
Total Nuclear HDACs0.09Measured in nuclear extracts from HT-29 cells.[2]
Table 2: Summary of Clinical Efficacy of Oral this compound in β-Thalassemia
Study PopulationDosageKey OutcomesReference
8 Transfusion-Dependent β-Thalassemia Patients350 mg/kg/day- Mean HbF increased from 3.1% to 6.0%.- In 1 patient, transfusion interval extended from 4 to 8-9 weeks.- In that patient, daily iron load decreased from 455 to 211 µg/kg/day.[8]
12 Thalassemia Intermedia Patients150 mg/kg/day- Some increase in HbF observed (P = .06).[1]
Thalassemia Intermedia Patients20 mg/kg/day- Median HbF increased by 6.6% in 8 of 9 subjects.- Mean total hemoglobin increased by 11 g/L in 4 of 9 subjects.[1]
Table 3: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesNotes
Half-life (t½)10-12 hoursHumanObserved in a study of patients with thalassemia intermedia.[1]
Half-life (t½)LongNot SpecifiedDescribed as having a long half-life, which is advantageous for therapy.[3]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor against specific recombinant HDAC isoforms.

1. Materials and Reagents:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (e.g., Trypsin in assay buffer).

  • Stop Solution (e.g., Trichostatin A or a known potent HDAC inhibitor).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

2. Procedure:

  • Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • In a 96-well plate, add 25 µL of HDAC Assay Buffer, 5 µL of the diluted test compound (or DMSO for control), and 10 µL of diluted recombinant HDAC enzyme.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the enzymatic reaction by adding 50 µL of Developer/Stop Solution to each well. This solution both halts the HDAC activity and cleaves the deacetylated substrate to release the fluorophore.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of γ-Globin mRNA by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is used to measure the change in γ-globin gene expression in erythroid cells (e.g., K562 cells or primary erythroid progenitor cells) after treatment with this compound.[9][10]

1. Materials and Reagents:

  • K562 cells or cultured primary erythroid cells.

  • This compound solution.

  • TRIzol reagent or other RNA lysis buffer.

  • Reverse transcriptase kit (e.g., Superscript IV).

  • qPCR Master Mix (e.g., SYBR Green or TaqMan).

  • Primers specific for γ-globin (HBG) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-Time PCR instrument.

2. Procedure:

  • Cell Culture and Treatment: Seed K562 cells at an appropriate density and treat with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).

  • RNA Isolation: Harvest approximately 1-5 x 10⁶ cells. Lyse the cells using TRIzol reagent and isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for either γ-globin or the housekeeping gene, and the synthesized cDNA template.

    • Run the reaction on a Real-Time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative fold change in γ-globin gene expression using the 2-ΔΔCt method, normalizing the γ-globin Ct values to the housekeeping gene Ct values and comparing the treated samples to the vehicle control.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution in cancer cell lines.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, MCF-7).

  • This compound solution.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% Ethanol (B145695).

  • PI Staining Solution (containing Propidium Iodide at ~50 µg/mL and RNase A at ~100 µg/mL in PBS).

  • Flow cytometer.

2. Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge to obtain a cell pellet.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark. The RNase A digests cellular RNA to ensure that PI only stains DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_0 Epigenetic Regulation of γ-Globin Gene This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histones Histones at γ-Globin Promoter HDAC->Histones Deacetylation OpenChromatin Relaxed Chromatin (Gene Accessible) HDAC->OpenChromatin Prevents Chromatin Condensed Chromatin (Gene Silenced) Histones->Chromatin Leads to Histones->OpenChromatin Acetylation (by HATs) Transcription γ-Globin Gene Transcription OpenChromatin->Transcription Allows HbF Fetal Hemoglobin (HbF) Production Transcription->HbF Results in G cluster_1 p21-Mediated Cell Cycle Arrest This compound This compound HDAC_p21 HDAC This compound->HDAC_p21 Inhibition p21_Promoter p21 Gene Promoter (GC-rich sites) HDAC_p21->p21_Promoter Maintains Repressed State p21_Transcription p21 Gene Transcription p21_Promoter->p21_Transcription Activation Sp1 Sp1/Sp3 Transcription Factors Sp1->p21_Promoter Binds to p21_Protein p21 Protein p21_Transcription->p21_Protein Translation CDK Cyclin/CDK Complexes p21_Protein->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Drives Arrest G1/S Phase Arrest & Apoptosis CDK->Arrest Block leads to G cluster_2 Experimental Workflow: In Vitro HDAC Inhibitor Evaluation Start Select Cancer Cell Lines & Recombinant HDACs Step1 Cell Seeding (96-well plates) Start->Step1 Assay3 HDAC Activity Assay (Fluorometric) Start->Assay3 Step2 Compound Treatment (Serial Dilutions of this compound) Step1->Step2 Step3 Incubation (24-72 hours) Step2->Step3 Assay1 Cell Viability Assay (e.g., MTT) Step3->Assay1 Assay2 Apoptosis Assay (e.g., Annexin V/PI) Step3->Assay2 Data Data Analysis & Interpretation Assay1->Data Assay2->Data Assay3->Data

References

Isobutyramide: A Comprehensive Technical Guide on its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143), a simple branched-chain amide, has garnered interest in various scientific fields, from pharmaceuticals to biotechnology. While extensively utilized in industrial synthesis, its presence in the natural world provides a compelling area of study. This technical guide delves into the known natural occurrences of this compound, its biosynthetic pathways, and the experimental methodologies employed for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural product in both the plant and microbial kingdoms. However, its natural abundance appears to be limited, with reports suggesting that it is almost exclusively produced synthetically for commercial purposes[1][2]. This seeming contradiction highlights the likelihood of its existence in nature at low concentrations, making detection challenging.

In Plants: Otanthus maritimus

The primary plant source associated with this compound is Otanthus maritimus, commonly known as the sea chamomile. This coastal plant is a known producer of various N-alkylamides, a class of bioactive compounds[3][4]. While many studies on Otanthus maritimus have focused on more complex N-isobutylamides with longer acyl chains, the presence of these structurally related compounds suggests a biochemical environment conducive to the formation of the simpler this compound.

In Microorganisms: Streptomyces

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including antibiotics. This compound has been reported in species of this genus[1][2]. The most significant evidence for its natural production in these bacteria comes from the study of the biosynthesis of the antibiotic valanimycin (B1682123) in Streptomyces viridifaciens.

Biosynthesis of this compound

The formation of this compound in nature is intrinsically linked to the metabolism of the branched-chain amino acid, L-valine.

Biosynthesis in Streptomyces

The biosynthetic pathway of the antibiotic valanimycin in Streptomyces viridifaciens provides a well-documented route to this compound's precursor, isobutylamine (B53898). This pathway involves two key enzymatic steps:

  • Decarboxylation of L-valine: The initial step is the conversion of L-valine to isobutylamine. This reaction is catalyzed by the enzyme valine decarboxylase .

  • N-hydroxylation of Isobutylamine: Isobutylamine is then oxidized to isobutylhydroxylamine (B1240686) by isobutylamine N-hydroxylase . This enzyme is a two-component flavin monooxygenase, requiring a separate flavin reductase to supply the reduced flavin cofactor.

While the valanimycin pathway proceeds to incorporate this isobutylhydroxylamine into the final antibiotic structure, the presence of isobutylamine as a key intermediate suggests a potential branch point for the formation of this compound. The formation of the amide bond could occur through the action of an amide synthetase , which would catalyze the condensation of isobutylamine with isobutyric acid, or through the amidation of isobutyric acid with ammonia. Several Streptomyces species are known to possess enzymes capable of amide bond synthesis[5][6].

This compound Biosynthesis in Streptomyces L_valine L-Valine isobutylamine Isobutylamine L_valine->isobutylamine Valine Decarboxylase isobutylhydroxylamine Isobutylhydroxylamine isobutylamine->isobutylhydroxylamine Isobutylamine N-hydroxylase This compound This compound isobutylamine->this compound Amide Synthetase (hypothesized) valanimycin Valanimycin isobutylhydroxylamine->valanimycin Further enzymatic steps isobutyric_acid Isobutyric Acid isobutyric_acid->this compound Amide Synthetase (hypothesized) ammonia Ammonia

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Biosynthesis in Plants

The biosynthesis of simple amides in plants is less characterized compared to more complex secondary metabolites. However, the general principles of amide formation likely apply. The pathway would necessitate the formation of isobutylamine from L-valine, a common amino acid in plants, and its subsequent acylation. Plants are known to produce a wide array of amides, and the enzymatic machinery for their synthesis, such as acyltransferases, is present[3].

Quantitative Data

To date, there is a lack of published quantitative data on the concentration of this compound in its natural sources. The compound is often identified as a minor component, and its volatility and relatively low molecular weight can present analytical challenges. The table below is provided as a template for future research findings.

Natural SourceOrganism/Plant PartConcentration RangeAnalytical MethodReference
Otanthus maritimusAerial parts/RootsData not availableGC-MS/LC-MS
Streptomyces sp.Fermentation brothData not availableGC-MS/LC-MS

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve extraction followed by chromatographic and spectrometric analysis.

Extraction of Amides from Plant Material

A general protocol for the extraction of amides from plant material, such as Otanthus maritimus, is as follows:

  • Sample Preparation: The plant material (e.g., dried and ground roots or aerial parts) is subjected to solvent extraction.

  • Extraction: A common method is maceration or Soxhlet extraction with a solvent of medium polarity, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.

  • Purification: Fractions containing amides can be further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Extraction Workflow start Dried Plant Material extraction Solvent Extraction (e.g., Dichloromethane/Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification HPLC or Prep-TLC fractions->purification pure_amides Purified Amides purification->pure_amides

Caption: General workflow for the extraction of amides from plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: The purified amide fraction or a derivatized extract is dissolved in a suitable solvent (e.g., ethyl acetate).

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar or medium-polar capillary column is typically used).

  • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, an internal standard is added to the sample before extraction, and a calibration curve is generated using standards of known concentrations.

Conclusion

The natural occurrence of this compound, though not widespread, is documented in specific plant and microbial species. Its biosynthesis is closely tied to L-valine metabolism, with the pathway in Streptomyces providing a clear route to its precursors. While quantitative data remains elusive, established analytical techniques provide a robust framework for future investigations into the natural abundance and ecological role of this simple yet intriguing amide. Further research into the enzymatic machinery responsible for amide bond formation in these organisms will be crucial for a complete understanding of this compound's natural origins.

References

Isobutyramide's Mechanism of Action in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143), a butyrate (B1204436) analogue, is an emerging small molecule of interest in cancer research. As a derivative of butyric acid, a short-chain fatty acid produced by gut microbiota, this compound is being investigated for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cellular models, focusing on its role as a histone deacetylase (HDAC) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[1]

This epigenetic modification triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and cellular differentiation.

Signaling Pathways and Cellular Effects

This compound's inhibition of HDACs initiates a series of signaling events that collectively contribute to its anti-tumor effects. The key pathways and their cellular consequences are detailed below.

G This compound This compound hdac HDAC This compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones (Hyperacetylation) histones->acetylated_histones Acetylation p21_gene p21 (CDKN1A) Gene Promoter acetylated_histones->p21_gene Transcriptional Activation (p53-independent) p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation cdk Cyclin D1/CDK4/6 p21_protein->cdk Inhibition g1_arrest G1 Phase Cell Cycle Arrest cdk->g1_arrest Leads to apoptosis Apoptosis g1_arrest->apoptosis Can lead to differentiation Cellular Differentiation g1_arrest->differentiation Promotes

Figure 1: Core signaling pathway of this compound action.
Induction of p21 (WAF1/CIP1) and Cell Cycle Arrest

A critical downstream effect of this compound-mediated HDAC inhibition is the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1).[1][2] Studies on the closely related compound, butyrate, have shown that this induction of p21 can occur in a p53-independent manner.[2][3] The increased expression of the p21 protein leads to the inhibition of cyclin D1/CDK4/6 complexes, which are essential for the G1 to S phase transition in the cell cycle. This inhibition results in cell cycle arrest, primarily at the G1 phase, thereby halting cell proliferation.[4]

Induction of Apoptosis

Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. While direct quantitative data for this compound-induced apoptosis is limited, the mechanism is expected to follow that of other HDAC inhibitors. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and eventual cell death.[5][6]

Promotion of Cellular Differentiation

In certain cancer cell types, such as the LNCaP human prostate cancer cell line, this compound has been shown to induce a more differentiated phenotype.[4] This is characterized by morphological changes and altered gene expression, such as an increase in prostate-specific antigen (PSA) mRNA levels.[4] This effect is consistent with the role of HDAC inhibitors in reactivating differentiation-associated genes.

Quantitative Data on the Effects of this compound and its Analogue Butyrate

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies on its parent compound, butyrate, which is expected to have a similar biological activity profile. This data is intended to provide a comparative overview of the expected dose-dependent effects.

Table 1: Representative Anti-proliferative Activity of Butyrate in Human Cancer Cell Lines

Cell LineCancer TypeParameterValue (mM)Assay Type
LNCaPProstate CancerGrowth Inhibition (>80%)>1Cell Counting
HT-29Colon CancerIC50~5MTT Assay
Caco-2Colon CancerIC50~2.5MTT Assay

Note: The data for LNCaP cells indicates a significant decrease in cell growth rate at concentrations above 1 mM.[4] Data for HT-29 and Caco-2 are representative values for butyrate.

Table 2: Representative Effect of Butyrate on Cell Cycle Distribution in Cancer Cell Lines

Cell LineTreatment (Butyrate)% Cells in G0/G1% Cells in S% Cells in G2/M
HT29Control55%35%10%
HT295 mM75%15%10%
Caco-2Control60%25%15%
Caco-25 mM50%15%35%

Note: This table presents illustrative data based on the known effects of butyrate, which can induce either G1 or G2/M arrest depending on the cell line.[2]

Table 3: Representative Effect of Butyrate on Gene and Protein Expression

Cell LineTreatment (Butyrate)TargetFold Change (vs. Control)Method
LNCaP>1 mMPSA mRNA~3-fold increaseRT-PCR
Colorectal Cancer CellsVariesp21 ProteinSignificant increaseWestern Blot
VariousVariesAcetylated HistonesSignificant increaseWestern Blot

Note: The increase in PSA mRNA in LNCaP cells is indicative of differentiation.[4] The induction of p21 and histone acetylation are hallmark effects of butyrate and other HDAC inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound in cellular models.

G cluster_assays Downstream Assays start Start: Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot Analysis (p21, Cyclin D1, Ac-Histones) treat->western apoptosis Apoptosis Assay (e.g., TUNEL, Caspase Activity) treat->apoptosis end End: Data Analysis & Interpretation viability->end cell_cycle->end western->end apoptosis->end

Figure 2: General experimental workflow for this compound.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., LNCaP)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in a suitable solvent like DMSO or water)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[8]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.[9]

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells (approximately 1 x 10^6) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[7]

    • Wash the cells twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p21, anti-cyclin D1, anti-acetylated histone H3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer to extract total proteins.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.[10]

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Cells grown on coverslips or in chamber slides

    • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • DAPI or Hoechst for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash the cells with PBS and fix with fixation buffer for 15-30 minutes at room temperature.

    • Wash with PBS and permeabilize the cells on ice for 2 minutes.

    • Wash with PBS and proceed with the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the cells with the TdT enzyme and labeled dUTPs in a humidified chamber at 37°C for 1 hour.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.

Conclusion

This compound exerts its anti-proliferative effects in cellular models primarily through the inhibition of histone deacetylases. This leads to the p53-independent induction of the CDK inhibitor p21, resulting in G1 phase cell cycle arrest. This cessation of proliferation can subsequently lead to apoptosis and, in some cell types, promote a more differentiated phenotype. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's anti-cancer properties. A deeper understanding of its molecular mechanisms will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Physical and Spectral Data of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of isobutyramide (B147143) (also known as 2-methylpropanamide), a compound of interest in various research and development fields. The following sections detail its key physical characteristics, in-depth spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Physical Properties of this compound

This compound is a white solid at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and characterization.

PropertyValue
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol [2][3]
Melting Point 127-131 °C
Boiling Point 216-220 °C
Density 1.013 g/mL at 25 °C
Appearance White crystals or powder[1]
CAS Number 563-83-7[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1Doublet6H-CH(CH₃ )₂
~2.3Septet1H-CH (CH₃)₂
~5.5-7.0Broad Singlet2H-NH₂

Note: The chemical shifts of the amide protons (-NH₂) can be broad and their position is highly dependent on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the different carbon environments within this compound.

Chemical Shift (δ) ppmAssignment
~19.5-CH(C H₃)₂
~35.0-C H(CH₃)₂
~180.0C =O (Amide Carbonyl)

Note: The solvent can influence chemical shifts. For example, spectra have been reported in both CDCl₃ and DMSO-d₆.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide group.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (Amide)
~2970-2870Medium-StrongC-H stretch (Aliphatic)
~1670-1640StrongC=O stretch (Amide I band)
~1640-1550MediumN-H bend (Amide II band)

Note: Spectra can be obtained using various techniques, such as KBr pellets or as a film.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum Data

m/zRelative Intensity (%)Assignment
8731.0[M]⁺ (Molecular Ion)
7243.6[M - CH₃]⁺
44100.0[CONH₂]⁺ (Base Peak)
4370.3[CH(CH₃)₂]⁺
4137.7[C₃H₅]⁺
2724.3[C₂H₃]⁺

Note: The fragmentation pattern is a key identifier for the structure of this compound.[3]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency between 300 and 600 MHz. For ¹³C NMR, a frequency between 75 and 150 MHz is common. The data is acquired over a series of scans to improve the signal-to-noise ratio.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

  • Sample Preparation :

    • KBr Pellet : A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull : A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The sample (pellet or plates) is placed in the sample holder of the IR spectrometer. A background spectrum (of air or the KBr pellet without the sample) is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

  • Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance versus the wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : The sample is vaporized and then ionized. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical substance like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Carbon-Hydrogen Framework Purity Purity Assessment NMR->Purity IR->Structure Functional Groups (Amide) MS->Structure Molecular Weight & Fragmentation Confirmed_Structure Confirmed Structure of This compound Structure->Confirmed_Structure Purity->Confirmed_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Solubility of Isobutyramide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of isobutyramide (B147143) in a wide array of common organic solvents. Understanding the solubility of this important chemical intermediate is crucial for its application in pharmaceutical synthesis, formulation development, and various other chemical processes. This document compiles quantitative solubility data, details the experimental methodologies used for these measurements, and presents a logical workflow for solubility determination.

Quantitative Solubility of this compound

The solubility of this compound has been systematically studied in a variety of organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in several key solvent classes. The data reveals that the solubility of this compound is temperature-dependent, generally increasing with a rise in temperature, indicating an endothermic dissolution process.

Solubility in Alcohols
Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanol
273.150.08890.05730.03980.03550.02980.0275
278.150.10450.06820.04780.04280.03610.0333
283.150.12230.08110.05750.05150.04370.0403
288.150.14280.09610.06910.06190.05280.0486
293.150.16640.11370.08290.07430.06370.0586
298.150.19360.13430.09930.08910.07680.0705
303.150.22480.15840.11880.10670.09250.0847
308.150.26060.18650.14180.12760.11130.1017
313.150.30150.21920.16890.15240.13370.1219
318.150.34820.25710.20080.18160.15990.1458
323.150.40130.30090.23820.21590.19070.1741
Solubility in Ketones and Ethers
Temperature (K)Acetone2-ButanoneCyclohexanoneCyclopentanoneTetrahydrofuran
273.150.02110.01550.01880.02450.0101
278.150.02580.01910.02290.02990.0125
283.150.03170.02360.02810.03670.0155
288.150.03910.02920.03460.04520.0192
293.150.04830.03620.04270.05580.0239
298.150.05980.04490.05280.06900.0298
303.150.07410.05580.06540.08540.0372
308.150.09190.06930.08110.10580.0465
313.150.11390.08610.10060.13090.0581
318.150.14110.10690.12460.16190.0726
323.150.17470.13270.15420.19990.0907
Solubility in Esters, Nitriles, and Halogenated Solvents
Temperature (K)Methyl AcetateEthyl FormateAcetonitrileChloroform
273.150.01770.01660.01790.0133
278.150.02170.02030.02160.0165
283.150.02660.02490.02610.0204
288.150.03280.03060.03170.0253
293.150.04040.03780.03840.0314
298.150.04980.04670.04660.0390
303.150.06150.05770.05650.0485
308.150.07600.07140.06850.0603
313.150.09390.08830.08310.0750
318.150.11620.10910.10070.0933
323.150.14360.13480.12190.1160

Data for the tables above was sourced from a study by Zheng et al. (2020), which employed a static gravimetric method to determine the solid-liquid equilibrium of this compound in these fifteen solvents under atmospheric pressure.

Qualitative Solubility in Other Common Solvents
  • Aromatic Hydrocarbons: this compound is reported to be crystallizable from benzene, suggesting some degree of solubility, particularly at elevated temperatures.[1]

  • Dimethyl Sulfoxide (DMSO): this compound is described as slightly soluble in DMSO.[1][2][3][4]

  • Water: this compound is soluble in water.[1][3][4][5][6][7]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the static gravimetric method . This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Detailed Protocol for the Static Gravimetric Method

This protocol is a representative procedure for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

  • Glassware (vials, beakers, etc.)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

  • Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is continuously stirred to ensure thorough mixing and to facilitate the dissolution process. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure that a saturated solution is formed and that the solid-liquid equilibrium is reached.

  • Sample Withdrawal: Once equilibrium is established, the stirring is stopped, and the solid particles are allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any undissolved solid from being collected.

  • Gravimetric Analysis: The mass of the syringe containing the saturated solution is immediately measured. The solution is then transferred to a pre-weighed vial. The vial containing the solution is weighed.

  • Solvent Evaporation: The solvent is removed from the vial by evaporation. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. The vial is dried to a constant weight.

  • Mass Determination: The mass of the vial containing the dry this compound residue is measured.

  • Calculation: The mole fraction solubility (x) is calculated using the following formula:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dissolved this compound

    • M_solute is the molar mass of this compound

    • m_solvent is the mass of the solvent

    • M_solvent is the molar mass of the solvent

  • Temperature Variation: The procedure is repeated at different temperatures to obtain a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh this compound and Solvent prep2 Add to Jacketed Vessel prep1->prep2 equil1 Set Temperature (Thermostatic Bath) prep2->equil1 equil2 Stir Mixture equil1->equil2 equil3 Allow to Settle equil2->equil3 analysis1 Withdraw Supernatant with Filtered Syringe equil3->analysis1 analysis2 Weigh Saturated Solution analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 analysis4 Weigh Dry Solute analysis3->analysis4 calc1 Calculate Mole Fraction Solubility analysis4->calc1

Static Gravimetric Solubility Determination Workflow

Conclusion

This technical guide provides a centralized resource for understanding the solubility of this compound in common organic solvents. The quantitative data presented in the tables, along with the detailed experimental protocol, offers valuable information for researchers and professionals in the fields of chemistry and drug development. The temperature-dependent nature of this compound's solubility highlights the importance of precise temperature control during its use in synthesis and formulation. While comprehensive data is available for many solvents, further research is warranted to quantify the solubility of this compound in aromatic hydrocarbons and a broader range of halogenated solvents.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143) (IUPAC name: 2-methylpropanamide) is a carboxylic acid amide with the molecular formula C₄H₉NO.[1][2] It typically exists as a white, needle-like crystalline powder at room temperature.[3][4] this compound serves as a valuable intermediate in the pharmaceutical industry for synthesizing more complex amide-based drugs and has applications in the chemical sector.[5] It is also used in laboratory research to study cellular differentiation and to activate the transcription of certain genes, making it relevant in the context of treatments for conditions like β-thalassemia and sickle cell disease.[6] Given its applications, particularly in pharmaceutical manufacturing where thermal processes are common, a thorough understanding of its thermal stability and degradation profile is critical.

This guide provides a comprehensive overview of the thermal properties of this compound, its degradation products, and the experimental methodologies used to assess its stability.

Thermal Stability of this compound

This compound is generally considered stable under normal temperatures and pressures.[7][8] For safe storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Physical and Thermal Properties

The thermal behavior of a compound is fundamentally characterized by its melting and boiling points. For this compound, these values indicate the temperature ranges at which it transitions from a solid to a liquid and from a liquid to a gas, respectively.

PropertyValueSource(s)
Molecular Formula C₄H₉NO[1][8]
Molecular Weight 87.12 g/mol [2][8]
Appearance White crystalline powder[3][7]
Melting Point 127 - 131 °C[6][10]
Boiling Point 216 - 220 °C[6][10]
Density 1.013 g/mL at 25 °C[3][6][10]

Thermal Degradation of this compound

When subjected to elevated temperatures, this compound will decompose. The breakdown of the molecule results in the formation of several smaller, potentially hazardous gaseous products.

Hazardous Decomposition Products

Heating this compound to its decomposition temperature will lead to the release of various gases. It is crucial to handle the thermal processing of this compound in a well-ventilated area to avoid exposure to these substances.

Decomposition ProductChemical FormulaSource(s)
Nitrogen oxidesNOx[7][8]
Carbon monoxideCO[7][8]
Carbon dioxideCO₂[7][8]
Irritating and toxic fumes and gases-[7]
NitrogenN₂[7]
Potential Degradation Pathways

While specific, detailed studies on the thermal degradation mechanism of this compound are not extensively available, the chemical nature of the amide functional group allows for the postulation of likely degradation pathways.

3.2.1 Hydrolysis Hydrolysis is a primary degradation pathway for amides, typically catalyzed by acidic or basic conditions, but can also be induced thermally in the presence of water.[11] The amide bond is cleaved, yielding isobutyric acid and ammonia.

Caption: General pathway for the hydrolysis of this compound.

3.2.2 Radical-Initiated Degradation At higher temperatures, thermal decomposition can proceed via radical mechanisms. This involves the homolytic cleavage of bonds to form radical intermediates. A study on the related compound N,N-di-(2-ethylhexyl)this compound (DEHiBA) showed degradation pathways involving the formation of various radical species.[12] A similar pathway for this compound could involve the initial loss of the amino group or hydrogen abstraction, leading to a cascade of further reactions and the formation of the observed decomposition products.

cluster_initiation Initiation cluster_propagation Propagation & Termination This compound This compound InitialRadicals Isobutyryl Radical + Amino Radical This compound->InitialRadicals Bond Fission Heat High Temperature Heat->this compound Decomposition Further Reactions (e.g., Decarbonylation) InitialRadicals->Decomposition Products CO, CO₂, NOx, etc. Decomposition->Products

Caption: Postulated radical-initiated thermal degradation pathway.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal stability and degradation of this compound, several thermoanalytical techniques are employed.

Thermogravimetric Analysis (TGA)

Principle: TGA is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes in a controlled atmosphere.[13] It provides information about decomposition temperatures, the composition of the initial material, and thermal stability.[13][14] A TGA curve plots the mass of the sample as a function of temperature.[13]

General Protocol:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10, 20, or 30 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air to study oxidative decomposition).[15]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows mass loss steps corresponding to decomposition events. The onset temperature of a mass loss step is taken as the initial decomposition temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[16] It is used to detect thermal events such as melting, crystallization, and glass transitions.[16][17]

General Protocol:

  • A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Both pans are placed in the DSC cell and heated at a linear rate (e.g., 10 °C/min).

  • The instrument measures the heat flow to the sample relative to the reference.

  • The resulting DSC thermogram shows endothermic peaks (heat absorption) for events like melting and exothermic peaks (heat release) for events like crystallization or decomposition.[16]

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weigh Weigh Sample (2-10 mg) Sample->Weigh Pan Place in TGA/DSC Pan Weigh->Pan TGA TGA Instrument Pan->TGA DSC DSC Instrument Pan->DSC TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Heat Controlled Heating (e.g., 10°C/min) Heat->TGA Heat->DSC Analysis Determine: - Decomposition Temp - Melting Point - Enthalpy Changes TGA_Curve->Analysis DSC_Curve->Analysis

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits good thermal stability under standard conditions, with a melting point between 127-131 °C and a boiling point between 216-220 °C.[6][10] Upon thermal decomposition at higher temperatures, it breaks down to produce hazardous gases, including oxides of carbon and nitrogen.[7][8] The primary degradation pathways are likely to include hydrolysis in the presence of moisture and complex radical-initiated reactions at elevated temperatures. A comprehensive thermal characterization using techniques like TGA and DSC is essential for defining safe processing and storage parameters in pharmaceutical and chemical applications.

References

Isobutyramide: A Potential Nexus Biomarker in Metabolic Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes (T2D), and inflammatory bowel disease (IBD), represent a significant and growing global health challenge. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Isobutyramide (B147143) and its related precursor, isobutyrate, are emerging as significant metabolites at the intersection of host and microbial metabolism. Originating from both the endogenous catabolism of the branched-chain amino acid (BCAA) valine and the metabolic activity of the gut microbiota, this compound's circulating and excretory levels may offer a unique window into an individual's metabolic state. This technical guide provides a comprehensive overview of this compound's metabolic pathways, its potential as a biomarker, and detailed experimental protocols for its quantification in biological matrices.

Introduction to this compound

This compound (2-methylpropanamide) is the amide derivative of isobutyric acid (isobutyrate). In biological systems, it is closely linked with isobutyrate, a branched-chain fatty acid (BCFA). While distinct molecules, their metabolic origins are intertwined, and the quantification of isobutyrate is often used as a proxy for the metabolic flux that could lead to this compound formation. These compounds are products of two primary metabolic streams: the host's amino acid metabolism and the fermentative activity of the gut microbiome. This dual origin makes this compound a compelling candidate biomarker, potentially reflecting both host genetic predispositions and the influence of diet and gut health on metabolic processes.

Metabolic Pathways of this compound

The presence of this compound in biological systems is primarily a consequence of the metabolism of its precursor, isobutyryl-CoA. This intermediate is generated through two main pathways as illustrated below.

Endogenous Valine Catabolism

The essential amino acid valine is catabolized in the mitochondria of host cells, particularly in muscle tissue. This pathway serves to generate energy and provide intermediates for the citric acid cycle. A key intermediate in this process is isobutyryl-CoA.[1][2] The degradation of valine to isobutyryl-CoA involves a transamination step followed by oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1] Isobutyryl-CoA is then further metabolized to propionyl-CoA, which can enter the citric acid cycle.[1][3]

G cluster_valine Host Valine Catabolism (Mitochondria) Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination BCAT BCAA Aminotransferase Valine->BCAT aKG α-Ketoglutarate aKG->BCAT Glu Glutamate BCKD BCKD Complex aKIV->BCKD Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative Decarboxylation BCAT->Glu BCAT->aKIV NAD NAD+ NAD->BCKD NADH NADH + H+ CoA_SH CoA-SH CoA_SH->BCKD CO2 CO2 BCKD->NADH BCKD->CO2 BCKD->Isobutyryl_CoA IBD Isobutyryl-CoA Dehydrogenase Isobutyryl_CoA->IBD Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Dehydrogenation FAD FAD FAD->IBD FADH2 FADH2 IBD->FADH2 IBD->Methacrylyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Methacrylyl_CoA->Enoyl_CoA_Hydratase Hydroxyisobutyryl_CoA 3-Hydroxy- isobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Hydration H2O_in H2O H2O_in->Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase->Hydroxyisobutyryl_CoA HIBCH HIBCH Hydroxyisobutyryl_CoA->HIBCH Hydroxyisobutyrate 3-Hydroxy- isobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Deacylation H2O_out H2O H2O_out->HIBCH CoA_out CoA-SH HIBCH->CoA_out HIBCH->Hydroxyisobutyrate HIB_Dehydrogenase 3-Hydroxyisobutyrate Dehydrogenase Hydroxyisobutyrate->HIB_Dehydrogenase Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde Oxidation NAD_2 NAD+ NAD_2->HIB_Dehydrogenase NADH_2 NADH + H+ HIB_Dehydrogenase->NADH_2 HIB_Dehydrogenase->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Oxidation MMS_Dehydrogenase Methylmalonate- semialdehyde Dehydrogenase Methylmalonate_Semialdehyde->MMS_Dehydrogenase MMS_Dehydrogenase->Propionyl_CoA G cluster_gut Gut Microbiota Metabolism (Colon) Dietary_Protein Dietary & Endogenous Proteins (Valine) Gut_Microbiota Gut Microbiota (e.g., Clostridia, Bacteroides) Dietary_Protein->Gut_Microbiota Proteolytic Fermentation Isobutyrate Isobutyrate Gut_Microbiota->Isobutyrate Systemic_Circulation Systemic Circulation Isobutyrate->Systemic_Circulation Absorption G Sample_Collection Sample Collection (Plasma, Urine, Feces) Sample_Prep Sample Preparation (Homogenization, Centrifugation) Sample_Collection->Sample_Prep Spiking Internal Standard Spiking Sample_Prep->Spiking Derivatization Derivatization (e.g., 3-NPH, PCF) Spiking->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Integration, Quantification) Analysis->Data_Processing

References

An In-depth Technical Guide to the Discovery and Historical Context of Isobutyramide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and scientific investigation of isobutyramide (B147143). Initially synthesized in the early 20th century, this compound has garnered significant interest for its therapeutic potential, primarily as an inducer of fetal hemoglobin (HbF) for the treatment of β-hemoglobinopathies such as β-thalassemia and sickle cell disease. This document details the compound's synthesis, its mechanism of action as a histone deacetylase (HDAC) inhibitor, and the key experimental findings that have shaped our understanding of its biological activity. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols for cornerstone assays, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Historical Context

This compound, a simple amide derivative of isobutyric acid, was first synthesized in the early 20th century during broader explorations of organic amides.[1] While the specific discoverer remains undocumented, its synthesis was a logical extension of the organic chemistry of the time. For decades, it remained a compound of niche interest, primarily used as a chemical intermediate.

The trajectory of this compound research shifted dramatically with the work of Dr. Susan P. Perrine and her colleagues, who were investigating butyric acid and its analogues as potential therapeutic agents for β-hemoglobinopathies. Their research in the late 1980s demonstrated that sodium butyrate (B1204436) could enhance fetal globin gene expression in erythroid progenitors from patients with sickle cell anemia and β-thalassemia.[2] This discovery opened a new therapeutic avenue for these debilitating genetic disorders.

However, butyrate itself has limitations as a drug due to its short half-life and the need for high concentrations. This led to the investigation of more stable and orally bioavailable derivatives, including this compound. Subsequent studies confirmed that this compound could also induce γ-globin expression, paving the way for further preclinical and clinical investigations.

Key Milestones in this compound Research:

  • Early 20th Century: First synthesized as part of general organic amide research.[1]

  • 1989: Research by Susan P. Perrine and colleagues shows that sodium butyrate, a related compound, enhances fetal globin gene expression.[2]

  • 1990s: this compound is investigated as a more stable and orally bioavailable alternative to butyrate for inducing fetal hemoglobin.

  • 2000: A study published in Blood details a clinical trial where oral this compound was administered to patients with homozygous β-thalassemia, demonstrating an increase in fetal hemoglobin and a reduction in transfusion requirements in some patients.[3]

  • 2000: Research using murine erythroleukemia (MEL) cells shows that this compound can selectively activate the transcription of the human γ-globin gene.[1]

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the amidation of an isobutyryl halide, typically isobutyryl chloride, with ammonia (B1221849). This reaction is a standard procedure in organic chemistry.

General Reaction:

(CH₃)₂CHCOCl + 2NH₃ → (CH₃)₂CHCONH₂ + NH₄Cl

A high-purity synthesis suitable for pharmaceutical applications involves the reaction of isobutyryl chloride with liquid ammonia in a suitable organic solvent like toluene. The reaction is typically carried out at low temperatures to control its exothermicity. The resulting this compound can then be crystallized from the solvent.

Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism by which this compound is believed to induce γ-globin gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.

By inhibiting HDACs, this compound and other butyrate analogues lead to the hyperacetylation of histones in the vicinity of the γ-globin gene promoter. This more open chromatin conformation facilitates the binding of transcription factors that activate gene expression.

The signaling pathway is thought to involve the following key steps:

  • HDAC Inhibition: this compound enters the cell and inhibits the activity of class I HDACs, particularly HDAC1 and HDAC2.

  • Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetyl groups on histone tails (histone hyperacetylation) in the β-globin locus.

  • Chromatin Remodeling: Histone hyperacetylation results in a more relaxed and open chromatin structure around the γ-globin gene promoters.

  • Transcription Factor Binding: The open chromatin allows for enhanced binding of key transcriptional activators, such as Sp1, to their consensus sequences within the γ-globin promoter.

  • Gene Activation: The binding of these transcription factors recruits the transcriptional machinery, leading to an increase in the transcription of the γ-globin genes (HBG1 and HBG2).

  • Increased Fetal Hemoglobin: The increased production of γ-globin chains leads to a higher proportion of fetal hemoglobin (HbF; α₂γ₂) in red blood cells.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Isobutyramide_cyto This compound This compound->Isobutyramide_cyto Cellular Uptake HDAC1_2 HDAC1/HDAC2 Isobutyramide_cyto->HDAC1_2 Inhibition Histones Histones HDAC1_2->Histones Deacetylation Acetylated_Histones Acetylated Histones HDAC1_2->Acetylated_Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Leads to Chromatin Condensed Chromatin Chromatin->Open_Chromatin Remodeling Sp1 Sp1 Open_Chromatin->Sp1 Allows Binding gamma_globin_promoter γ-globin Promoter Sp1->gamma_globin_promoter Binds to gamma_globin_gene γ-globin Gene gamma_globin_promoter->gamma_globin_gene Activates gamma_globin_mRNA γ-globin mRNA gamma_globin_gene->gamma_globin_mRNA Transcription

Caption: Signaling pathway of this compound-induced γ-globin gene expression.

Quantitative Data from Key Studies

The following tables summarize quantitative data from significant in vitro and clinical studies on this compound.

Table 1: In Vitro Dose-Dependent Induction of Human γ-Globin mRNA by this compound in MEL Cells

This compound Concentration (mmol/L)Relative γ-Globin mRNA Induction
0Baseline
2.5Significant Increase
5.0Stronger Increase

Data adapted from Zhang et al., 2000.[1] The study demonstrated a dose-dependent increase in human γ-globin mRNA levels in murine erythroleukemia (MEL) cells transfected with a human β-globin locus construct.

Table 2: Clinical Trial of Oral this compound in Patients with Transfusion-Dependent β-Thalassemia

ParameterPre-treatmentPost-treatmentp-value
Fetal Hemoglobin (%) 3.1 (range 1.9-4.8)6.0 (range 3.3-8.7)0.0017
Free Hemoglobin (g/L) 0.48 (range 0.39-0.81)0.19 (range 0.16-0.24)<0.0001
Daily Iron Load (µg/kg/day) in a Responder 455 (range 451-459)211 (range 203-286)-
Daily Iron Load (µg/kg/day) in a Partial Responder 683 (range 618-748)542 (range 340-596)-

Data from a study of 8 patients treated with 350 mg/kg/day of oral this compound for 126 to 384 days.[3] The results showed a statistically significant increase in fetal hemoglobin and a decrease in free hemoglobin, with a reduction in transfusion requirements and parenteral iron load in a subset of patients.

Experimental Protocols

Cell Culture and Treatment for In Vitro Studies

The following is a representative protocol for the in vitro assessment of this compound's effect on globin gene expression, based on methodologies described in the literature.[1]

Objective: To determine the dose-dependent effect of this compound on the expression of human γ- and β-globin mRNA in a cellular model.

Materials:

  • Murine erythroleukemia (MEL) cells stably transfected with a human β-globin locus construct (e.g., µLCRAγψβδβMEL).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • This compound stock solution (e.g., 1 M in sterile water or DMSO).

  • Incubator (37°C, 5% CO₂).

  • Cell counting apparatus (e.g., hemocytometer).

Procedure:

  • Cell Seeding: Seed the transfected MEL cells in T-75 flasks at a density of 1 x 10⁵ cells/mL.

  • Treatment: Prepare culture media with varying concentrations of this compound (e.g., 0, 1.0, 2.5, and 5.0 mmol/L) by diluting the stock solution.

  • Incubation: Culture the cells in the prepared media for a period of 4 days.

  • Cell Harvesting: After the incubation period, harvest the cells by centrifugation.

  • RNA Extraction: Extract total cellular RNA from the cell pellets using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • Gene Expression Analysis: Proceed with RNase protection assay or quantitative real-time PCR (qRT-PCR) to measure the relative levels of human γ-globin, β-globin, and a housekeeping gene (e.g., mouse α-globin or GAPDH).

RNase Protection Assay for Globin mRNA Quantification

This protocol outlines the key steps for performing an RNase protection assay to quantify specific globin mRNAs, a highly sensitive method used in early this compound research.

G

Caption: Workflow for RNase Protection Assay.

Objective: To quantify the relative abundance of γ-globin and β-globin mRNA in total RNA samples.

Materials:

  • Total RNA samples from treated and untreated cells.

  • Plasmid templates containing antisense sequences for human γ-globin, β-globin, and a control gene.

  • In vitro transcription kit (with SP6, T7, or T3 RNA polymerase).

  • [α-³²P]UTP.

  • Hybridization buffer.

  • RNase A and RNase T1.

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol (B145695).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

  • Phosphorimager or X-ray film for autoradiography.

Procedure:

  • Probe Synthesis: Synthesize high-specific-activity ³²P-labeled antisense RNA probes for γ-globin, β-globin, and the control gene via in vitro transcription.

  • Hybridization: In a microfuge tube, mix a defined amount of total RNA (e.g., 10 µg) with an excess of the labeled probes in hybridization buffer. Denature at 85°C for 5 minutes, then hybridize overnight at a temperature that allows for specific probe-target annealing (e.g., 45-55°C).

  • RNase Digestion: Add a mixture of RNase A and RNase T1 to digest single-stranded, unhybridized RNA. Incubate at 30°C for 30-60 minutes.

  • Inactivation and Protein Removal: Stop the RNase digestion by adding Proteinase K and SDS. Incubate at 37°C for 15-30 minutes to digest the RNases.

  • Extraction: Perform a phenol:chloroform extraction to remove proteins and purify the RNA:RNA hybrids.

  • Precipitation: Precipitate the protected RNA fragments with ethanol using a carrier like yeast tRNA.

  • Gel Electrophoresis: Resuspend the pellet in loading buffer and run the samples on a denaturing polyacrylamide gel to separate the protected fragments by size.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or X-ray film. The intensity of the bands corresponding to the protected fragments is proportional to the amount of specific mRNA in the original sample. Quantify the band intensities using appropriate software.

Conclusion and Future Directions

This compound has played a significant role in the exploration of therapies for β-hemoglobinopathies. Its discovery as an inducer of fetal hemoglobin opened up a new therapeutic strategy focused on reactivating a developmentally silenced gene. While clinical trials have shown promise, the response to this compound can be variable among patients.

Future research in this area may focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with other HbF-inducing agents that act through different mechanisms.

  • Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to this compound therapy.

  • Next-Generation Analogs: Designing and synthesizing novel butyrate derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The study of this compound has provided valuable insights into the epigenetic regulation of globin gene expression and continues to inform the development of novel therapies for genetic diseases.

References

In Silico Prediction of Isobutyramide Binding Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyramide (B147143), a simple amide derivative of butyric acid, has garnered interest for its biological activities, notably its ability to induce fetal hemoglobin expression, suggesting its potential in the treatment of β-hemoglobinopathies like sickle cell disease and β-thalassemia. The precise molecular mechanisms and direct binding targets of this compound are not fully elucidated, though evidence points towards its function as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the in silico methodologies available to predict the binding targets of this compound, detailed experimental protocols for validation, and an exploration of the pertinent signaling pathways. While direct quantitative binding data for this compound is limited in publicly available literature, this guide utilizes data from analogous short-chain fatty acids to illustrate key concepts and data presentation.

Introduction to this compound and Target Identification

This compound is a small molecule that has been shown to activate the transcription of the human γ-globin gene.[1][2] This activity is characteristic of a class of compounds known as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[3] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and transcriptional activation of certain genes, including the γ-globin gene.[4][5]

Given the therapeutic potential of this compound, identifying its specific protein binding targets is a critical step in understanding its mechanism of action, predicting potential off-target effects, and guiding further drug development. In silico, or computational, approaches offer a rapid and cost-effective means to generate hypotheses about a small molecule's binding partners.[6][7] These predictions, however, must be rigorously validated through experimental methods.

In Silico Prediction of Binding Targets

Computational methods for target identification can be broadly categorized into ligand-based and structure-based approaches. For a small molecule like this compound, where a definitive target has not been experimentally confirmed, a combination of these methods is most effective.

Reverse Docking

Reverse docking is a structure-based in silico technique that involves docking a single ligand of interest (this compound) against a large library of 3D protein structures to identify potential binding partners.[8][9] The principle is to predict the binding affinity of the ligand to a multitude of proteins and rank them based on their docking scores.[10]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound, for instance, from the PubChem database (CID 68424).[11]

    • Prepare the ligand file by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using software like AutoDock Tools or Schrödinger's LigPrep.

  • Target Database Preparation:

    • Compile a database of potential protein targets. This can be a comprehensive database like the Protein Data Bank (PDB) or a more focused library of proteins implicated in relevant biological pathways (e.g., all human HDAC isoforms).

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogens, and assigning charges.

  • Docking Simulation:

    • Define the binding site for each protein. If the active site is known, a targeted docking approach can be used. Otherwise, a "blind docking" approach, where the entire protein surface is searched, may be necessary.

    • Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically evaluate different conformations and orientations of this compound within the binding site of each protein.[10][12]

    • The program calculates a docking score for each pose, which is an estimation of the binding affinity.

  • Post-Docking Analysis and Hit Selection:

    • Rank the protein targets based on their docking scores.

    • Filter the results based on biological relevance. For this compound, proteins involved in erythropoiesis and epigenetic regulation would be of high interest.

    • Visually inspect the top-ranked binding poses to ensure sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

G cluster_workflow Reverse Docking Workflow ligand This compound 3D Structure ligand_prep Ligand Preparation (Hydrogens, Charges) ligand->ligand_prep target_db Protein Structure Database (e.g., PDB) target_prep Target Preparation (Remove Water, Add Hydrogens) target_db->target_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking target_prep->docking analysis Post-Docking Analysis (Ranking, Filtering) docking->analysis predicted_targets Predicted Binding Targets analysis->predicted_targets

A simplified workflow for reverse docking.
Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.[1][13] A pharmacophore model can be generated from a set of known active molecules and then used to screen for other compounds, or potential targets, with complementary features.

  • Training Set Selection:

    • Compile a set of known, structurally diverse HDAC inhibitors with their associated biological activity data (e.g., IC50 values).

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify common chemical features present in the active molecules. Software like Discovery Studio or LigandScout can be used for this purpose.

  • Hypothesis Generation:

    • Generate multiple pharmacophore hypotheses, which are different combinations and spatial arrangements of the identified features.

    • Score and rank the hypotheses based on their ability to correctly identify the most active compounds in the training set.

  • Model Validation:

    • Validate the best pharmacophore model using a test set of compounds (not used in model generation) with known activities. A good model should be able to distinguish active from inactive compounds.

  • Target Screening:

    • The validated pharmacophore model can be used to screen a database of protein binding sites to identify those that have complementary features to the pharmacophore of this compound and other HDAC inhibitors.

G cluster_workflow Pharmacophore Modeling Workflow training_set Known HDAC Inhibitors conformations Conformational Analysis training_set->conformations feature_id Feature Identification (H-bond donors/acceptors, etc.) conformations->feature_id hypothesis_gen Hypothesis Generation & Scoring feature_id->hypothesis_gen validation Model Validation hypothesis_gen->validation pharmacophore_model Validated Pharmacophore Model validation->pharmacophore_model

A general workflow for pharmacophore model generation.

Predicted Binding Targets and Relevant Signaling Pathways

Based on the known biological activity of this compound and its structural similarity to butyric acid, a known HDAC inhibitor, the primary predicted binding targets for this compound are the Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3) .[5] These HDACs are known to be involved in the regulation of gene expression, and their inhibition leads to the hyperacetylation of histones, which is consistent with the observed activation of γ-globin gene expression by this compound.[4]

The induction of γ-globin is a key event in the broader biological process of erythropoiesis , the production of red blood cells. The signaling pathways governing erythropoiesis are therefore of high relevance. A central pathway is the JAK-STAT signaling pathway , which is activated by the binding of erythropoietin (EPO) to its receptor (EPOR).[14]

G cluster_pathway Erythropoiesis Signaling Pathway EPO Erythropoietin (EPO) EPOR EPO Receptor (EPOR) EPO->EPOR Binds JAK2 JAK2 EPOR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Globin_Gene γ-Globin Gene pSTAT5->Globin_Gene Activates Transcription Transcription Transcription Globin_Gene->Transcription

Simplified JAK-STAT signaling in erythropoiesis.

Experimental Validation of Predicted Targets

In silico predictions must be validated experimentally to confirm direct binding and to quantify the interaction. Several biophysical techniques are commonly employed for this purpose.

Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of a protein, the temperature at which it denatures, will typically increase if a ligand binds and stabilizes its structure.

  • Reagents and Equipment:

    • Purified target protein (e.g., recombinant human HDAC1).

    • This compound stock solution.

    • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

    • 96- or 384-well PCR plates.

  • Assay Setup:

    • In each well of the PCR plate, mix the target protein at a final concentration of 2-5 µM with the fluorescent dye.

    • Add this compound at varying concentrations to different wells. Include a no-ligand control.

    • Seal the plate.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each sample. The resulting curve will show an increase in fluorescence as the protein unfolds.

    • The Tm is the midpoint of this transition. The change in Tm (ΔTm) in the presence of this compound compared to the control indicates binding and stabilization.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).

  • Immobilization of the Target Protein:

    • Covalently attach the purified target protein to the surface of a sensor chip (e.g., a CM5 chip).

  • Binding Analysis:

    • Flow a solution of this compound at various concentrations over the sensor chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of this compound bound to the immobilized protein. This generates a sensorgram.

    • After the association phase, flow a buffer solution over the chip to measure the dissociation of this compound.

  • Data Analysis:

    • Fit the sensorgram data to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of this compound in the same buffer and load it into the injection syringe.

  • Titration:

    • Inject small aliquots of the this compound solution into the sample cell containing the target protein at a constant temperature.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Plot the heat change per injection against the molar ratio of this compound to the target protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Data Presentation

Table 1: Illustrative IC50 Values of Butyric Acid and Valproic Acid against HDACs

CompoundHDAC IsoformIC50 (mM)Reference
Butyric AcidTotal HDACs~0.3-1.0[4]
Valproic AcidHDAC10.4[13]
Valproic AcidTotal HDACs~0.5-1.0[1]
4-Phenylbutyrate (B1260699)Total HDACs~5.45[7]

Note: The IC50 values can vary depending on the assay conditions and the source of the enzyme.

Conclusion

The in silico prediction of binding targets for small molecules like this compound is a powerful hypothesis-generating tool in modern drug discovery. The convergence of evidence from its known biological activity and its structural similarity to other short-chain fatty acids strongly suggests that Class I Histone Deacetylases are the primary binding targets of this compound. The computational workflows of reverse docking and pharmacophore modeling, as detailed in this guide, provide a robust framework for exploring this hypothesis and identifying other potential off-targets.

Crucially, these computational predictions must be followed by rigorous experimental validation. Techniques such as Thermal Shift Assay, Surface Plasmon Resonance, and Isothermal Titration Calorimetry are essential for confirming direct binding and quantifying the interaction. While direct quantitative binding data for this compound remains to be fully elucidated, the methodologies and illustrative data presented here provide a comprehensive guide for researchers and drug development professionals to further investigate the therapeutic potential of this promising molecule. Future studies should focus on generating specific binding data for this compound with individual HDAC isoforms to build a more complete picture of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isobutyramide (B147143) in a research laboratory setting. The primary method outlined is the reaction of isobutyryl chloride with concentrated aqueous ammonia (B1221849), a well-established and reliable procedure.[1][2] This protocol includes information on materials and equipment, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization. Additionally, quantitative data from various established methods are summarized for comparative purposes. An experimental workflow diagram is provided for clear visualization of the synthesis process.

Introduction

This compound, also known as 2-methylpropanamide, is a white crystalline solid derived from isobutyric acid.[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries for the preparation of more complex molecules and specialty polymers.[1] The synthesis of this compound is a fundamental laboratory procedure that can be accomplished through several routes, including the hydrolysis of isobutyronitrile (B166230) or the reaction of isobutyric acid derivatives with an ammonia source.[2] The most common and straightforward laboratory-scale synthesis involves the amidation of isobutyryl chloride with ammonia.[1][2] This method is favored for its relatively high yield and straightforward purification process.

Comparative Synthesis Data

The following table summarizes quantitative data from established protocols for this compound synthesis, offering a comparison of yields and purity under different conditions.

Starting MaterialsSolvent/ReagentYield (%)Purity (%)Melting Point (°C)Reference
Isobutyryl chloride, Conc. Aqueous AmmoniaWater/Ethyl Acetate (B1210297)78-83%-127-129Organic Syntheses[2][3]
Isobutyryl chloride, Liquid AmmoniaToluene88.2%99.87%-US Patent 5523485A[4]

Experimental Protocol: Synthesis of this compound from Isobutyryl Chloride and Ammonia

This protocol is adapted from the well-validated procedure published in Organic Syntheses.[2][3]

Materials and Equipment
  • Reagents:

    • Isobutyryl chloride (3 moles, 318 g)

    • Concentrated aqueous ammonia (~28%) (1.25 L)

    • Ethyl acetate (dry)

    • Ice

    • Salt

  • Equipment:

    • 3 L three-necked round-bottom flask

    • Mechanical stirrer

    • 500 mL dropping funnel

    • Large ice-salt bath

    • Steam bath or heating mantle with a large container

    • Apparatus for vacuum evaporation

    • Large hot funnel with fluted filter paper

    • Büchner funnel and flask

    • Oven

    • Vacuum desiccator

Experimental Workflow Diagram

Isobutyramide_Synthesis_Workflow Experimental Workflow for this compound Synthesis A Reaction Setup: - 3L flask with stirrer and dropping funnel - Cooled in ice-salt bath B Charge with 1.25 L concentrated aqueous ammonia A->B 1. Preparation C Slowly add 318 g Isobutyryl Chloride (maintain temp < 15°C) B->C 2. Reagent Addition D Stir for 1 hour after addition C->D 3. Reaction E Evaporate to dryness under reduced pressure D->E 4. Solvent Removal F Residue: This compound and NH4Cl E->F G Extraction: - Boil with 2 L dry ethyl acetate - Hot filtration F->G 5. Purification H Repeat extraction of residue with 2 x 1 L ethyl acetate G->H I Combine ethyl acetate extracts and cool to 0°C H->I Combine Extracts J First Crop Crystallization: - Collect crystals by filtration I->J 6. Isolation K Concentrate filtrate to ~300 mL and chill J->K Process Filtrate M Combine and dry crops: - Oven at 70°C for 3 hours - Vacuum desiccator J->M L Second Crop Crystallization: - Collect crystals by filtration K->L L->M Combine Crops N Final Product: This compound (white needles) M->N 7. Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 3 L three-necked flask with a mechanical stirrer and a dropping funnel. Place the flask in a large ice-salt bath to ensure efficient cooling.[2][3]

  • Ammonia Addition: Pour 1.25 L of cold, concentrated aqueous ammonia (approximately 28%) into the flask.[2][3]

  • Addition of Isobutyryl Chloride: Begin rapid stirring of the ammonia solution. Add 318 g (3 moles) of isobutyryl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 15°C.[1][2][3] Vigorous evolution of white fumes (primarily ammonium (B1175870) chloride) will be observed.

  • Reaction Time: After the addition of isobutyryl chloride is complete, continue stirring the mixture for an additional hour in the cooling bath.[2][3]

  • Solvent Removal: Remove the cooling bath and heat the flask using a steam bath or a large heating mantle. Evaporate the reaction mixture to dryness under reduced pressure.[2][3] The resulting dry residue contains this compound and ammonium chloride.[1]

  • Extraction: Add 2 L of dry ethyl acetate to the residue and boil the mixture for 10 minutes. Perform a hot filtration of the boiling solution through a large, pre-heated funnel with fluted filter paper to remove the insoluble ammonium chloride.[1][2][3]

  • Repeat Extraction: Extract the residue on the filter paper twice more, each time with 1 L of boiling ethyl acetate.[2][3]

  • Crystallization (First Crop): Combine all the ethyl acetate extracts and cool the solution to 0°C in an ice bath. Crystalline this compound will separate. Collect the crystals by suction filtration.[2][3]

  • Crystallization (Second Crop): Take the filtrate from the first crystallization and concentrate it to a volume of approximately 300 mL. Chill this concentrated solution to obtain a second crop of this compound crystals, and collect them by filtration.[2][3]

  • Drying: Combine the two crops of this compound. Dry the product first in an oven at 70°C for 3 hours, and then in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅).[2][3] The final product should be glistening white needles with a yield of 203–215 g (78–83%).[2][3]

Safety and Handling

  • Isobutyryl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a fume hood and avoid inhaling the vapors.

  • The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • This compound may cause skin, eye, and respiratory irritation.[1] Avoid contact and inhalation of the dust.

  • Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point is in the range of 127–129°C.[2][3] A sharp melting point in this range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the this compound molecule.

  • Infrared (IR) Spectroscopy: Should show characteristic peaks for an amide functional group (N-H stretch, C=O stretch).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting

  • Low Yield:

    • Ensure the temperature during the addition of isobutyryl chloride did not exceed 15°C, as higher temperatures can lead to side reactions.

    • Incomplete extraction can result in product loss. Ensure the residue is boiled thoroughly with ethyl acetate and that hot filtration is performed quickly to prevent premature crystallization.

    • Make sure the starting materials are of high purity.

  • Product Impurity:

    • If the product is not a white crystalline solid, it may be contaminated with starting materials or byproducts. Recrystallization from a suitable solvent such as acetone, benzene, or water can be performed for further purification.[1]

    • Ensure the ammonium chloride is thoroughly removed during the hot filtration step.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound on a laboratory scale. By carefully controlling the reaction conditions and following the purification steps, researchers can obtain a high yield of pure product suitable for use as an intermediate in further synthetic applications. The provided quantitative data and workflow diagram serve as valuable resources for planning and executing this synthesis.

References

Quantitative Analysis of Isobutyramide Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyramide (B147143), a branched-chain amide, has garnered significant interest in the pharmaceutical and biotechnology sectors. Notably, it has been investigated for its potential therapeutic effects, including the induction of fetal hemoglobin expression, which holds promise for the treatment of hemoglobinopathies such as sickle cell anemia and β-thalassemia.[1][2][3] Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for the analysis of small volatile and semi-volatile compounds.

Experimental Protocols

This section details the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantitative determination of this compound.

Sample Preparation

The following protocol is designed for the extraction of this compound from cell culture media, a common matrix in drug discovery and development.

Materials:

  • Cell culture media containing this compound

  • Internal Standard (IS): this compound-d7 (or a suitable structural analog such as valeramide)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Spiking: To 100 µL of the cell culture media sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 10 µg/mL of this compound-d7 in water).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis of the prepared samples is performed using a gas chromatograph coupled to a mass spectrometer. A polar capillary column is recommended for the analysis of this compound without the need for derivatization.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 70°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)

SIM Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound447287
This compound-d7 (IS)517994
Calibration and Quantification

A calibration curve is constructed to determine the concentration of this compound in the unknown samples.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., cell culture media without the analyte). The concentration range should encompass the expected concentrations in the study samples.

  • Internal Standard Addition: Add the internal standard to each calibration standard at the same concentration as in the unknown samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the unknown samples.

  • Calibration Curve Construction: Plot the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the corresponding concentration of this compound.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound

Sample IDThis compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Calibration Std 115,234145,8760.1040.1
Calibration Std 274,567148,2340.5030.5
Calibration Std 3151,234147,5671.0251.0
Calibration Std 4765,432146,9875.2075.0
Calibration Std 51,523,456148,12310.28510.0
Quality Control Low75,123147,8900.5080.51
Quality Control Mid760,987148,0125.1414.98
Quality Control High1,510,876147,65410.2329.85
Unknown Sample 1456,789147,2343.1023.01
Unknown Sample 2987,654148,3456.6586.45

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95-105%
Precision (% RSD)< 15%

Mandatory Visualizations

Metabolic Pathway of this compound Precursor

The following diagram illustrates the metabolic pathway of the amino acid valine, which leads to the formation of isobutyryl-CoA, a direct precursor to this compound.

Metabolic Pathway of this compound Precursor Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex This compound This compound Isobutyryl_CoA->this compound Amidation (hypothesized)

Caption: Metabolic pathway leading to the formation of this compound from valine.

Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis of this compound using GC-MS.

Experimental Workflow for this compound Quantification Sample Sample (Cell Culture Media) Spiking Internal Standard Spiking Sample->Spiking Extraction Protein Precipitation with Acetonitrile Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation GC_MS GC-MS Analysis Centrifugation->GC_MS Quantification Data Analysis and Quantification GC_MS->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Signaling Pathway for this compound-Induced Globin Gene Expression

This compound has been shown to induce the expression of fetal γ-globin, a key therapeutic strategy for hemoglobinopathies. The proposed signaling pathway involves the modulation of key transcription factors that regulate globin gene switching.

Proposed Signaling Pathway for this compound-Induced Globin Gene Expression This compound This compound Cell Erythroid Precursor Cell This compound->Cell Transcription_Factors Modulation of Transcription Factors Cell->Transcription_Factors BCL11A BCL11A (Repressor) Transcription_Factors->BCL11A Inhibition KLF1 KLF1 (Activator of β-globin) Transcription_Factors->KLF1 Modulation gamma_Globin γ-Globin Gene Expression Transcription_Factors->gamma_Globin Activation BCL11A->gamma_Globin Repression beta_Globin β-Globin Gene Expression BCL11A->beta_Globin Activation (indirectly) KLF1->beta_Globin Activation

Caption: this compound's proposed mechanism for inducing γ-globin expression.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Detection of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the separation and detection of isobutyramide (B147143) using High-Performance Liquid Chromatography (HPLC). The described methods are applicable for the quantification of this compound in various sample matrices, making them suitable for research, quality control, and drug development applications. The protocols herein detail the necessary reagents, instrumentation, and step-by-step procedures for two effective HPLC methods: a reversed-phase method with UV detection and a mass spectrometry (MS) compatible method.

Introduction

This compound, a simple amide, is a compound of interest in various chemical and pharmaceutical contexts. Accurate and reliable quantification of this compound is crucial for process monitoring, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of such small molecules. This application note presents validated HPLC methods for the effective separation and detection of this compound, providing researchers with the necessary tools for their analytical needs.

Experimental Protocols

Two primary HPLC methods are presented. Method 1 is a standard reversed-phase HPLC method with UV detection, suitable for routine quantification. Method 2 is adapted for compatibility with mass spectrometry, allowing for more selective detection and identification.

Method 1: Reversed-Phase HPLC with UV Detection

This method is based on a well-established protocol for the analysis of a structurally similar compound, isobutylglutarmonoamide, and is optimized for this compound.[1]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[2]

  • Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution by dissolving 4.75 grams of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water.[1]

    • Adjust the pH of the buffer solution to 3.00 ± 0.05 with 10% orthophosphoric acid.[1]

    • The mobile phase consists of this buffer and acetonitrile in an 80:20 (v/v) ratio.[1]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]

  • Standard Solution Preparation:

    • Stock Solution (1000 ppm): Accurately weigh 50 mg of this compound standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

    • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 75, 100 ppm) by diluting the stock solution with the mobile phase.[1]

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

    • Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

    • Dilute to the mark with the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2][3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm[1]

    • Run Time: Approximately 15 minutes

Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the working standard solutions. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1][2]

Method 2: Mass Spectrometry (MS) Compatible HPLC Method

For applications requiring higher selectivity and confirmation of identity, this method replaces the non-volatile phosphate buffer with a volatile alternative, formic acid.[4]

Instrumentation and Materials:

  • HPLC System: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: Newcrom R1, 150 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column with low silanol (B1196071) activity.[4]

  • Reagents:

    • Acetonitrile (MS grade)

    • Formic acid (MS grade)

    • Water (MS grade)

    • This compound reference standard (>98% purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Filter and degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions as described in Method 1, using a mixture of Mobile Phase A and B (e.g., 90:10) as the diluent.

    • Prepare samples as described in Method 1, using the same diluent.

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-17 min: 10% B (re-equilibration)

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound (m/z = 88.1).

Data Presentation

The following table summarizes the expected quantitative data for the two HPLC methods.

ParameterMethod 1: HPLC-UVMethod 2: HPLC-MS
Column Hypersil BDS C18 (250x4.6mm, 5µm)Newcrom R1 (150x4.6mm, 5µm)
Mobile Phase 80:20 (v/v) Phosphate Buffer (pH 3.0) : AcetonitrileGradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmESI-MS (Positive Ion Mode)
Expected Retention Time ~ 8.0 ± 1.0 min[1]Dependent on gradient, expected in the early to mid-gradient range
Linearity (r²) ≥ 0.999[1]≥ 0.999
Limit of Detection (LOD) ~ 2.0 µg/L (ppb) (estimated based on butyramide)[5][6]Lower than UV, typically in the sub-ppb range
Limit of Quantification (LOQ) ~ 5.7 µg/L (ppb) (estimated based on butyramide)[5][6]Typically in the low ppb range

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling_Pathway_Placeholder cluster_method_selection Method Selection Logic Analyte This compound Sample Goal Analytical Goal? Analyte->Goal Routine Routine QC / High Throughput Goal->Routine Quantification Identity Identity Confirmation / High Sensitivity Goal->Identity Identification Method1 Method 1: HPLC-UV Routine->Method1 Method2 Method 2: HPLC-MS Identity->Method2

Caption: Logical diagram for selecting the appropriate HPLC method.

References

Application Notes and Protocols for Utilizing Isobutyramide in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of isobutyramide (B147143) as a substrate in enzyme kinetic assays. This document includes detailed protocols and data presentation to facilitate the study of enzymes that metabolize this compound, particularly amidases.

Introduction

This compound, a simple branched-chain amide, serves as a valuable substrate for studying the kinetics of amidases (acylamide amidohydrolases, EC 3.5.1.4).[1][2] These enzymes catalyze the hydrolysis of the amide bond in this compound to produce isobutyric acid and ammonia (B1221849). The study of amidase kinetics is crucial for understanding their biological roles, for their application in biocatalysis, and for the development of enzyme inhibitors.

Enzymatic Reaction

The hydrolysis of this compound by an amidase is a two-substrate reaction involving this compound and water, resulting in two products: isobutyrate and ammonia.[2]

This compound Hydrolysis cluster_reaction Enzymatic Reaction This compound This compound ES_Complex Enzyme-Substrate Complex (ES) This compound->ES_Complex Water H₂O Water->ES_Complex Enzyme Amidase (E) Enzyme->ES_Complex Products Products ES_Complex->Products Products->Enzyme Isobutyric_Acid Isobutyric Acid Products->Isobutyric_Acid Ammonia Ammonia Products->Ammonia

Caption: Enzymatic hydrolysis of this compound by amidase.

Quantitative Data

The kinetic parameters of amidases with this compound as a substrate can vary depending on the enzyme source and reaction conditions. Below is a summary of reported kinetic constants.

Enzyme SourceSubstrateKm (mM)Vmax (µM min-1 mg-1)Optimal pHOptimal Temperature (°C)
Rhodococcus sp.This compound5.0Not Reported8.540
Brevibacterium sp. IIIMB2706Butyramide8.64322.77.045

Note: Data for Brevibacterium sp. IIIMB2706 is for the acyl transfer reaction with butyramide, a structurally similar substrate, and is provided for comparative purposes.[3]

Experimental Protocols

A common method for determining amidase activity is to measure the formation of one of the reaction products, such as ammonia or the carboxylic acid. Another sensitive method is to measure the formation of a hydroxamate derivative in the presence of hydroxylamine (B1172632).[4]

This protocol is adapted from a standard colorimetric assay for amidase activity and can be used with this compound.[4] The principle involves the conversion of this compound and hydroxylamine to isobutyrohydroxamate, which forms a colored complex with ferric chloride that can be measured spectrophotometrically.

Materials:

  • Purified or partially purified amidase enzyme preparation

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Trichloroacetic acid (TCA)

  • Ferric chloride (FeCl₃) in HCl

  • Spectrophotometer capable of reading at 500-540 nm

  • Microcentrifuge tubes or 96-well plate

  • Incubator or water bath at the enzyme's optimal temperature

Reagent Preparation:

  • Substrate Stock Solution (e.g., 400 mM this compound): Dissolve the appropriate amount of this compound in deionized water. Prepare fresh.

  • Hydroxylamine Solution (2 M): Dissolve hydroxylamine hydrochloride in deionized water and adjust the pH to 7.2 with NaOH.

  • Enzyme Dilution Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2.

  • Color Reagent: A solution of FeCl₃ in HCl. For example, 0.37 M FeCl₃ in 0.67 M HCl.

  • Stop Solution: 10% (w/v) Trichloroacetic Acid.

Assay Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 50 µL of 100 mM Sodium Phosphate Buffer (pH 7.2)

    • 25 µL of 400 mM this compound

    • 100 µL of 2 M Hydroxylamine

    • Add deionized water to a final volume of 190 µL.

  • Enzyme Addition: Start the reaction by adding 10 µL of the enzyme solution (containing 0.3 - 0.6 units/mL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C for Rhodococcus sp. amidase) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1][2]

  • Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution (TCA).

  • Color Development: Add 200 µL of the Color Reagent and vortex.

  • Measurement: Centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 500-540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of isobutyrohydroxamate to quantify the amount of product formed.

Enzyme Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Standard_Curve Prepare Standard Curve Calculation Calculate Product Concentration Standard_Curve->Calculation Enzyme_Addition Initiate with Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature and Time Enzyme_Addition->Incubation Termination Terminate Reaction (e.g., with TCA) Incubation->Termination Color_Development Add Color Reagent Termination->Color_Development Measurement Measure Absorbance Color_Development->Measurement Measurement->Calculation Kinetics Determine Kinetic Parameters (Km, Vmax) Calculation->Kinetics

Caption: Workflow for a colorimetric enzyme kinetic assay.

Data Analysis

The initial reaction velocities (v₀) are determined from the standard curve at various this compound concentrations. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can be used for a graphical estimation of Km and Vmax.

Michaelis-Menten Equation:

v₀ = (Vmax * [S]) / (Km + [S])

Where:

  • v₀ is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate (this compound) concentration

  • Km is the Michaelis-Menten constant

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to conduct enzyme kinetic assays using this compound as a substrate. Accurate determination of kinetic parameters is essential for characterizing amidase function and for the development of novel biocatalysts and therapeutics.

References

Application of Isobutyramide in Cell Culture Experiments: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyramide (B147143), a short-chain fatty acid derivative, has emerged as a molecule of significant interest in cell culture-based research, demonstrating notable effects on gene expression and cellular processes such as differentiation and apoptosis. Its primary mechanism of action is believed to be the inhibition of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent modulation of gene transcription. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its application in inducing fetal hemoglobin expression and in cancer research.

Mechanism of Action: Histone Deacetylase Inhibition

This compound, similar to its better-known analogue butyrate (B1204436), functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, leading to a more open chromatin structure and facilitating the transcription of various genes. This epigenetic modification is central to the diverse biological effects of this compound observed in cell culture.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular This compound This compound

Application 1: Induction of Fetal Hemoglobin (HbF)

This compound has been shown to effectively and selectively activate the transcription of the human fetal gamma-globin gene.[1] This makes it a compound of interest for potential therapeutic strategies for beta-hemoglobinopathies like sickle cell anemia and beta-thalassemia, where increased fetal hemoglobin can ameliorate the clinical symptoms.

Signaling Pathway for Fetal Hemoglobin Induction

The induction of fetal hemoglobin by this compound is linked to its activity as an HDAC inhibitor. By promoting a more open chromatin structure around the γ-globin gene promoter, this compound facilitates the binding of transcription factors that activate its expression.

HbF_Induction_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits Histone_Hyperacetylation Histone Hyperacetylation Chromatin_Remodeling Chromatin Remodeling (Open Configuration) Histone_Hyperacetylation->Chromatin_Remodeling Globin_Promoter γ-globin Gene Promoter Chromatin_Remodeling->Globin_Promoter Increases Accessibility Transcription_Activation Transcriptional Activation Globin_Promoter->Transcription_Activation Transcription_Factors Transcription Factors Transcription_Factors->Globin_Promoter Binding gamma_globin_mRNA γ-globin mRNA Transcription_Activation->gamma_globin_mRNA HbF Fetal Hemoglobin (HbF) Production gamma_globin_mRNA->HbF Translation

Quantitative Data: Induction of Globin Gene Expression

The following table summarizes the effective concentrations of this compound for inducing globin gene expression in murine erythroleukemia (MEL) cells.

Cell LineCompoundConcentrationTreatment DurationObserved EffectReference
MEL (transfected with human globin genes)This compound2.5 - 5.0 mmol/L4 daysSignificant and selective activation of human γ-globin gene transcription.[1]
Experimental Protocol: Induction of γ-Globin Expression in MEL Cells

This protocol describes the treatment of Murine Erythroleukemia (MEL) cells with this compound to induce the expression of the γ-globin gene.

Materials:

  • MEL cell line (e.g., transfected with human γ-globin gene constructs)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Sterile PBS

  • DMSO (for stock solution preparation)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction)

Procedure:

  • Cell Culture:

    • Maintain MEL cells in suspension culture in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Preparation of this compound Stock Solution:

    • Prepare a 1 M stock solution of this compound in DMSO.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store aliquots at -20°C.

  • Experimental Setup:

    • Seed MEL cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in a final volume of 2 mL per well.

    • Prepare different concentrations of this compound (e.g., 0, 1, 2.5, and 5 mmol/L) by diluting the stock solution in complete culture medium.

    • Add the this compound-containing medium to the respective wells.

  • Incubation:

    • Incubate the cells for 4 days at 37°C and 5% CO₂.[1]

  • Cell Harvesting and RNA Extraction:

    • After 4 days, transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Extract total RNA from the cell pellet using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Gene Expression Analysis by RT-qPCR:

    • Quantify the extracted RNA and assess its purity.

    • Perform reverse transcription to synthesize cDNA.

    • Set up a quantitative PCR reaction using primers specific for the human γ-globin gene and a suitable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the relative expression of the γ-globin gene.

MEL_Experiment_Workflow Start Start Culture_MEL Culture MEL Cells Start->Culture_MEL Seed_Cells Seed Cells in 6-well Plate Culture_MEL->Seed_Cells Treat_Cells Treat Cells with This compound (4 days) Seed_Cells->Treat_Cells Prepare_this compound Prepare this compound Working Solutions Prepare_this compound->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Extract_RNA Extract Total RNA Harvest_Cells->Extract_RNA RT_qPCR RT-qPCR for γ-globin Expression Extract_RNA->RT_qPCR Analyze_Data Analyze Data RT_qPCR->Analyze_Data End End Analyze_Data->End

Application 2: Anticancer Effects

This compound and its related compound, sodium butyrate, have demonstrated anticancer properties in various cancer cell lines, including prostate cancer. These effects are primarily attributed to the induction of cell cycle arrest and apoptosis.

Signaling Pathway for Anticancer Effects

As an HDAC inhibitor, this compound can influence the expression of key regulatory proteins involved in cell cycle control and apoptosis. Upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of the anti-apoptotic protein Bcl-2 are common mechanisms through which HDAC inhibitors exert their anticancer effects.[1]

Anticancer_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound HDAC HDAC This compound->HDAC Inhibits Acetylation Histone & Non-Histone Protein Acetylation p21_gene p21 Gene Acetylation->p21_gene Upregulates Transcription Bcl2_gene Bcl-2 Gene Acetylation->Bcl2_gene Downregulates Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Bcl2_protein Bcl-2 Protein Bcl2_gene->Bcl2_protein Translation Mitochondria Mitochondria Bcl2_protein->Mitochondria Inhibits Apoptotic Signal Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data: Effects on Prostate Cancer Cells

The following table summarizes the effects of the related compound sodium butyrate on prostate cancer cell lines. While specific data for this compound is limited, these findings provide a strong rationale for its investigation.

Cell LineCompoundConcentrationTreatment DurationObserved EffectReference
LNCaP, DU145, PC-3Sodium ButyrateDose-dependentNot specifiedInhibition of cell growth, induction of apoptosis, upregulation of p21, downregulation of Bcl-2 (in LNCaP and PC-3).[1]
LNCaPSodium ButyrateNot specified48 hoursUpregulation of p21 and p27, downregulation of cyclin D1/CDK4, CDK6, and cyclin E/CDK2.[2]
Experimental Protocol: Cell Viability and Apoptosis Assays in LNCaP Cells

This protocol outlines the steps to assess the effects of this compound on the viability and apoptosis of LNCaP prostate cancer cells.

Materials:

  • LNCaP cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Sterile PBS

  • DMSO

  • 96-well and 6-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

Part A: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 mM).

    • Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of MTT solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.

Part B: Apoptosis (Annexin V/PI) Assay

  • Cell Seeding and Treatment:

    • Seed LNCaP cells in a 6-well plate at a density of 2 x 10⁵ cells per well.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Combine the floating and adherent cells and pellet them by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

LNCaP_Experiment_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seed_96well Seed LNCaP Cells (96-well plate) Treat_Viability Treat with this compound (48-72h) Seed_96well->Treat_Viability MTT_Assay Perform MTT Assay Treat_Viability->MTT_Assay Calculate_IC50 Calculate IC50 MTT_Assay->Calculate_IC50 End End Calculate_IC50->End Seed_6well Seed LNCaP Cells (6-well plate) Treat_Apoptosis Treat with this compound (48h) Seed_6well->Treat_Apoptosis Harvest_Stain Harvest & Stain with Annexin V/PI Treat_Apoptosis->Harvest_Stain Flow_Cytometry Analyze by Flow Cytometry Harvest_Stain->Flow_Cytometry Flow_Cytometry->End Start Start Start->Seed_96well Start->Seed_6well

Conclusion

This compound presents a valuable tool for in vitro studies related to gene regulation, cell differentiation, and cancer biology. Its role as a histone deacetylase inhibitor provides a clear mechanistic basis for its observed effects. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. Further investigation into its specific effects on a wider range of cell types and its potential for in vivo applications is warranted.

References

Application Note: Isobutyramide as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes the use of isobutyramide (B147143) as an internal standard (IS) for the accurate quantification of small molecule analytes in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its structural similarity to a range of small amide-containing compounds and its favorable ionization characteristics, this compound can effectively compensate for variations in sample preparation, injection volume, and matrix effects. This document provides a detailed protocol for the preparation of this compound as an internal standard, its application in a typical quantitative workflow, and hypothetical performance data to demonstrate its suitability.

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research and drug development. The accuracy and reliability of these measurements are paramount. The use of an internal standard is a widely accepted practice to improve the precision and accuracy of quantitative LC-MS/MS assays.[1][2] An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's signal.[3] Stable isotope-labeled (SIL) internal standards are considered the gold standard; however, their synthesis can be costly and time-consuming.[4] In such cases, a carefully selected structural analog can serve as a reliable alternative.

This compound (2-methylpropanamide) is a small, polar amide with a molecular weight of 87.12 g/mol .[3][5] Its simple structure and chemical properties make it a suitable candidate as an internal standard for the quantification of various small molecules, particularly other short-chain amides or compounds with similar functional groups. This application note outlines a general protocol for utilizing this compound as an internal standard and presents hypothetical validation data to illustrate its performance.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉NO[6]
Molecular Weight 87.12 g/mol [6]
Melting Point 127-131 °C
Boiling Point 216-220 °C
Water Solubility Soluble
LogP 0.003 (estimated)

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Analyte of interest

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • Formic acid (FA)

  • Blank biological matrix (e.g., human plasma, urine)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 50% methanol in water.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte of interest in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte. Add the internal standard working solution to each calibration standard to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation (for Plasma Samples)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method (Hypothetical Parameters)

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 88.1 → 44.1 (Quantifier), 88.1 → 70.1 (Qualifier)

    • Analyte: To be optimized based on the analyte of interest.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Hypothetical Performance Data

The following tables summarize the hypothetical performance characteristics of an LC-MS/MS method for a theoretical analyte using this compound as the internal standard.

Table 1: Linearity and Range
Analyte Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy% RSD
10.052 ± 0.004104.07.7
50.255 ± 0.015102.05.9
100.510 ± 0.020102.03.9
502.495 ± 0.09899.83.9
1005.050 ± 0.150101.03.0
50025.125 ± 0.750100.53.0
100050.200 ± 1.250100.42.5
Linear Range: 1 - 1000 ng/mLr²: 0.9995
Table 2: Accuracy and Precision (n=5)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day % RSDInter-day % RSD
Low 32.9598.36.58.2
Medium 7576.8102.44.15.5
High 750742.599.03.24.8
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low 85.288.195.7
High 87.589.398.2

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Sample Biological Sample Protein_Precip Protein Precipitation Sample->Protein_Precip IS_Stock This compound Stock (1 mg/mL) IS_Work IS Working Solution (10 µg/mL) IS_Stock->IS_Work Dilute IS_Work->Sample Add IS Cal_Stds Calibration Standards IS_Work->Cal_Stds Add IS QC_Samples QC Samples IS_Work->QC_Samples Add IS Analyte_Stock Analyte Stock (1 mg/mL) Analyte_Stock->Cal_Stds Spike Analyte_Stock->QC_Samples Spike Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_processing Data Processing Analyte_Response Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration Interpolate

References

Application Notes and Protocols for the Safe Handling and Storage of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of isobutyramide (B147143), a compound of interest in drug development, particularly for its role in inducing fetal hemoglobin.

Introduction

This compound (2-methylpropanamide) is a white crystalline powder. In research, it is primarily investigated as a butyrate (B1204436) analog for its potential to induce fetal globin gene expression, offering a therapeutic avenue for hemoglobinopathies such as β-thalassemia and sickle cell disease.[1] Its mechanism of action is understood to involve the inhibition of histone deacetylases (HDACs), leading to changes in chromatin structure and the activation of γ-globin gene transcription. Given its cytotoxic potential and irritant properties, strict adherence to safety protocols during handling and storage is imperative.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 563-83-7[2][3]
Molecular Formula C4H9NO[3][4]
Molecular Weight 87.12 g/mol [3][4]
Appearance White crystalline powder[2]
Melting Point 127-131 °C[5]
Boiling Point 216-220 °C[5]
Solubility Soluble in water.[1]
Vapor Density 3.0[4]

Table 2: Hazard Identification and Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary MeasuresReference
Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[6]
May cause eye and skin irritationNot formally classified, but widely reportedP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
May cause respiratory tract irritationNot formally classified, but widely reportedP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2]
NFPA 704 Rating Health: 1, Flammability: 0, Instability: 0-[4]

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound.

3.1. Protocol for Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Work in a sterile environment: Perform all steps in a certified laminar flow hood to maintain sterility.

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 1 M).

    • Calculation Example for 10 mL of 1 M Stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 1 mol/L x 0.010 L x 87.12 g/mol = 0.8712 g

  • Weigh the this compound: Carefully weigh the calculated mass of this compound powder on a calibrated analytical balance and transfer it to a sterile conical tube.

  • Dissolve in DMSO: Add the desired volume of sterile DMSO to the conical tube containing the this compound powder.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterile filter: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label and store: Clearly label all aliquots with the compound name, concentration, date of preparation, and initials of the preparer. Store the aliquots at -20°C for long-term storage.

3.2. Protocol for Induction of Erythroid Differentiation in K562 Cells

This protocol details the induction of erythroid differentiation in the human K562 cell line using this compound. K562 cells are a commonly used model for studying erythropoiesis.[7][8]

Materials:

  • K562 cells

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (prepared as in Protocol 3.1)

  • Sterile tissue culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Benzidine (B372746) staining solution (for assessment of hemoglobinization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture Maintenance: Culture K562 cells in complete culture medium in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

  • Cell Seeding: On the day of the experiment, determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Seed the K562 cells in new culture vessels at a density of 2 x 10^5 cells/mL in fresh, pre-warmed complete culture medium.

  • Treatment with this compound: Add the this compound stock solution to the cell culture to achieve the desired final concentration (e.g., 1-5 mM). Ensure thorough mixing. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated cultures.

  • Incubation: Incubate the cells for the desired period (e.g., 4 days), monitoring the cultures daily for any signs of contamination or excessive cell death.

  • Assessment of Differentiation: After the incubation period, assess erythroid differentiation using one or more of the following methods:

    • Benzidine Staining for Hemoglobin Detection:

      • Pellet a small aliquot of cells by centrifugation.

      • Resuspend the cell pellet in a small volume of PBS.

      • Add an equal volume of benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid with 0.012% H2O2).

      • Incubate for 5-10 minutes at room temperature.

      • Count the percentage of blue-colored (hemoglobin-positive) cells using a hemocytometer under a light microscope.[2][9]

    • Gene Expression Analysis (RT-qPCR):

      • Harvest the cells and extract total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the relative expression of γ-globin and a housekeeping gene (e.g., GAPDH) using real-time quantitative PCR (RT-qPCR) with specific primers and probes.[3]

Safety and Handling Procedures

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[2]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator with a particulate filter.[2]

4.2. Engineering Controls

  • Work with this compound in a well-ventilated laboratory.

  • For procedures that may generate dust, use a chemical fume hood.

  • An eyewash station and safety shower should be readily accessible.[2]

4.3. Spill and Leak Procedures

  • Small Spills:

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Gently sweep up the spilled solid material.

    • Place the material into a sealed, labeled container for disposal.[2]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the spread of dust.

    • Contact your institution's environmental health and safety department for assistance.

4.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

4.5. Disposal

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[2]

Visualizations

5.1. Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Compound Weigh this compound in Ventilated Area Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution (e.g., in a fume hood) Weigh_Compound->Prepare_Solution Cell_Treatment Treat Cell Cultures Prepare_Solution->Cell_Treatment Decontaminate Decontaminate Work Area Cell_Treatment->Decontaminate Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Doff_PPE Doff and Dispose of PPE Waste_Disposal->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

5.2. Signaling Pathway of this compound in Globin Gene Induction

G This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Remodeling (Relaxation) Acetylation->Chromatin GATA1 GATA-1 Binding Chromatin->GATA1 gamma_Globin γ-Globin Gene Transcription GATA1->gamma_Globin

Caption: Proposed signaling pathway for this compound-induced γ-globin gene expression.

5.3. Experimental Workflow for K562 Cell Differentiation Assay

G cluster_culture Cell Culture cluster_analysis Analysis Seed_Cells Seed K562 Cells (2 x 10^5 cells/mL) Add_Compound Add this compound (1-5 mM) Seed_Cells->Add_Compound Incubate Incubate (e.g., 4 days) Add_Compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Benzidine_Staining Benzidine Staining (Hemoglobin) Harvest_Cells->Benzidine_Staining RT_qPCR RT-qPCR (γ-Globin mRNA) Harvest_Cells->RT_qPCR

Caption: Experimental workflow for assessing this compound-induced differentiation in K562 cells.

References

Application Note: Derivatization of Isobutyramide for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isobutyramide (B147143) is a simple amide that can be challenging to analyze directly using standard chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) due to its polarity and relatively low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[1] For GC-MS analysis, the goal is to create a more volatile, less polar, and more thermally stable derivative.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to enhance ionization efficiency, which is crucial for achieving high sensitivity, particularly with electrospray ionization (ESI).[3][4][5] This document provides detailed protocols for two common derivatization techniques applicable to this compound: silylation and alkyl chloroformate derivatization.

Principles of Derivatization for this compound

The primary challenge in analyzing this compound lies in the active hydrogen on its amide group (-CONH₂). This functional group can participate in hydrogen bonding, which increases the boiling point and can lead to poor peak shape (tailing) in GC analysis.

  • Silylation: This is one of the most common derivatization methods.[1] It involves replacing the active hydrogen atoms on the amide group with a non-polar trimethylsilyl (B98337) (TMS) group.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS-derivatives of this compound are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.[6][7] However, silylation reactions are highly sensitive to moisture and require anhydrous conditions for the reaction to proceed to completion.[8][9]

  • Alkyl Chloroformate Derivatization: This technique offers a robust alternative, with the significant advantage of being able to proceed in an aqueous environment.[10] Reagents like ethyl chloroformate (ECF) or methyl chloroformate (MCF) react with the amide group in the presence of a catalyst (e.g., pyridine) to form stable, volatile derivatives.[11][12] This method is rapid, often occurring instantaneously at room temperature, and can be integrated directly into sample extraction procedures, simplifying the overall workflow.[10][13]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA for GC-MS Analysis

This protocol is based on established methods for the silylation of amides and other polar metabolites.[8][9] The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, meaning amides may require a catalyst and elevated temperatures for the reaction to go to completion.[8]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst

  • Pyridine (B92270) (anhydrous) or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a GC vial. If the sample is in an aqueous solution, it must be dried completely. Lyophilization (freeze-drying) or evaporation under a gentle stream of nitrogen gas are effective methods.[6] The presence of water will inhibit the silylation reaction.[8]

  • Reagent Addition: To the dried residue, add 100 µL of an appropriate anhydrous solvent (e.g., pyridine) to redissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a general rule.[8]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70-80°C for 60 minutes. Reaction time and temperature are crucial and may require optimization.[8] For amides, longer reaction times or higher temperatures may be necessary to ensure complete derivatization.[8]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the sample can be further diluted with an anhydrous solvent.

Logical Workflow for Silylation Derivatization

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Aqueous Sample (containing this compound) drying Complete Drying (Lyophilization or N2 Stream) start->drying Anhydrous conditions are critical dissolve Redissolve in Anhydrous Solvent (e.g., Pyridine) drying->dissolve add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) dissolve->add_reagent heat Incubate at 70-80°C for 60 min add_reagent->heat cool Cool to Room Temperature heat->cool analysis GC-MS Analysis cool->analysis

Caption: Workflow for GC-MS analysis of this compound via silylation.

Protocol 2: Alkyl Chloroformate Derivatization of this compound for GC-MS Analysis

This protocol utilizes the principles of in-situ derivatization with ethyl chloroformate (ECF), which reacts rapidly in an aqueous-organic system.[11][14] This method eliminates the need for a separate, time-consuming drying step.

Materials:

  • This compound standard or aqueous sample

  • Ethyl Chloroformate (ECF)

  • Pyridine (catalyst)

  • Sodium Bicarbonate (NaHCO₃) solution (e.g., 0.6 M) or other base to adjust pH

  • Extraction solvent (e.g., Chloroform or Hexane)

  • Methanol/Ethanol

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1 mL of the aqueous this compound standard or sample into a 15 mL centrifuge tube.

  • pH Adjustment: Add a sufficient volume of sodium bicarbonate solution to make the sample alkaline (pH > 9).[11] This facilitates the reaction at the amide group.

  • Reagent Addition and Derivatization:

    • Add 1 mL of a solvent mixture (e.g., water/ethanol/pyridine in a 6:3:1 ratio).[14]

    • Add 2 mL of an extraction solvent like chloroform.[11]

    • Add 50 µL of ECF.

    • Add 10 µL of pyridine as a catalyst.[11]

  • Reaction and Extraction: Cap the tube and vortex vigorously for 1-2 minutes. The derivatization reaction is typically instantaneous.[10] The derivatized, non-polar this compound will be extracted into the organic layer.

  • Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Sample Collection: Carefully transfer the lower organic layer (chloroform) to a clean GC vial using a Pasteur pipette.

  • Analysis: The sample is now ready for injection into the GC-MS.

Logical Workflow for Alkyl Chloroformate Derivatization

ECF_Workflow cluster_prep Sample Preparation cluster_reaction In-Situ Derivatization & Extraction cluster_analysis Analysis start Aqueous Sample (containing this compound) ph_adjust Adjust to Alkaline pH (pH > 9 with NaHCO₃) start->ph_adjust add_reagents Add Solvents, ECF, & Pyridine Catalyst ph_adjust->add_reagents vortex Vortex for 1-2 min (Simultaneous Reaction & Extraction) add_reagents->vortex centrifuge Centrifuge for 5 min (Phase Separation) vortex->centrifuge collect Collect Organic Layer (containing derivative) centrifuge->collect analysis GC-MS Analysis collect->analysis

Caption: Workflow for in-situ ECF derivatization and extraction for GC-MS.

Data Presentation

Quantitative data for the derivatization of this compound specifically is limited in readily available literature. However, studies on similar short-chain amides provide a strong basis for expected performance improvements. The following table summarizes the typical outcomes and key parameters for the described methods.

ParameterSilylation (BSTFA/MSTFA)Alkyl Chloroformate (ECF/MCF)No Derivatization
Primary Goal Increase volatility & thermal stability[1][2]Increase volatility & hydrophobicity[10]Direct analysis
Analytical Technique GC-MSGC-MSGC-MS, LC-MS
Key Reagent(s) BSTFA, MSTFA, TMCS[6]Ethyl Chloroformate, Pyridine[11]None
Sample Matrix Requires anhydrous conditions[9]Tolerates aqueous matrix[10]Aqueous or organic
Reaction Time 30-90 minutes[6][8]< 2 minutes[11]N/A
Reaction Temperature 60-80°C[8]Room Temperature[13]N/A
Workflow Complexity Moderate (requires drying step)Low (in-situ reaction)Low
Expected Sensitivity High signal enhancementHigh signal enhancementLow, poor peak shape
LOD (for similar amides) Reported as low as 0.03 µg/L for acetamide/propanamide with a different reagent[15]Methods show potential for low picomole detection for amino acids[12]Significantly higher
Key Advantage Well-established, highly effectiveRapid, simple, aqueous compatible[10]No sample preparation
Key Disadvantage Moisture sensitive, longer reaction[8]Reagents can be corrosivePoor chromatography, low sensitivity

Derivatization is an essential step for the robust and sensitive analysis of this compound by GC-MS. Silylation offers a well-established but moisture-sensitive pathway, while alkyl chloroformate derivatization provides a rapid, simple, and water-tolerant alternative. The choice of method depends on the sample matrix, available equipment, and desired throughput. For complex aqueous samples such as biological fluids, the alkyl chloroformate method is particularly advantageous as it streamlines the sample preparation workflow by integrating derivatization and extraction into a single step. Both methods significantly improve the chromatographic behavior and detectability of this compound compared to direct analysis.

References

Isobutyramide in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature and database searches did not yield specific examples of isobutyramide (B147143) being used as a fragment in published fragment-based drug discovery (FBDD) campaigns. Therefore, this document provides a generalized framework and protocols for the application of a small aliphatic amide, exemplified by this compound, in FBDD. The methodologies and principles described are based on established practices in the field for similar low molecular weight, polar fragments.

Introduction to this compound as a Fragment

This compound is a small, polar molecule (Molecular Weight: 87.12 g/mol ) that possesses key features making it a potential candidate for fragment-based drug discovery. Its primary amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets. The isobutyl group provides a small lipophilic component that can explore hydrophobic pockets. As a fragment, this compound adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).

The application of this compound in an FBDD campaign would involve screening it against a therapeutic target to identify weak binding interactions. Positive hits can then serve as a starting point for optimization into more potent lead compounds through strategies such as fragment growing, linking, or merging.

Key Applications in FBDD

The primary application of this compound in FBDD is to probe the binding sites of protein targets, particularly those with pockets that can accommodate small, polar moieties. The amide functionality is a common feature in many drug molecules, making fragments containing this group valuable for identifying key interactions.

Potential Target Classes:

  • Enzymes: The active sites of enzymes such as kinases, proteases, and transferases often contain residues that can form hydrogen bonds with the amide group of this compound.

  • Protein-Protein Interaction (PPI) Interfaces: These interfaces can be challenging to target with larger molecules, and small fragments like this compound may identify small "hot spot" pockets crucial for the interaction.

  • Receptors: Pockets within receptor binding sites can be mapped using small, simple fragments to identify key anchoring points for ligand design.

Experimental Protocols

The following are generalized protocols for screening and validating this compound as a fragment. The precise parameters will need to be optimized for the specific target protein and biophysical technique.

Primary Screening using Biophysical Methods

Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak protein-ligand interactions. Ligand-observed NMR methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are well-suited for fragment screening.

Protocol for STD-NMR:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

    • Prepare a stock solution of this compound (e.g., 100 mM) in the same deuterated buffer.

    • Prepare the final NMR sample by mixing the protein and this compound to final concentrations of, for example, 20 µM protein and 1 mM this compound.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the sample.

    • Acquire an STD-NMR spectrum with on-resonance saturation of protein resonances (e.g., at -1 ppm) and an off-resonance saturation as a reference (e.g., at 40 ppm).

    • The saturation time should be optimized (typically 1-2 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • Signals from this compound in the STD difference spectrum indicate binding to the target protein. The intensity of the signals can provide information on which protons of the fragment are in closest proximity to the protein.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect binding events in real-time.

Protocol for SPR Screening:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Fragment Screening:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable running buffer (e.g., HBS-EP+).

    • Perform a single-concentration injection of this compound (e.g., 200 µM) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU). A significant increase in RU upon injection indicates binding.

  • Data Analysis:

    • Analyze the sensorgrams to confirm a binding event. A rectangular-shaped sensorgram is characteristic of a fast on/fast off interaction, typical for fragments.

c) Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA measures the change in the thermal stability of a protein upon ligand binding.

Protocol for TSA:

  • Sample Preparation:

    • In a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and this compound at various concentrations (e.g., from 1 µM to 1 mM).

    • Include a no-ligand control.

  • Data Acquisition:

    • Use a real-time PCR instrument to heat the plate from, for example, 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm).

    • A significant increase in Tm in the presence of this compound indicates that the fragment binds to and stabilizes the protein.

Hit Validation and Characterization

Fragments that show binding in the primary screen should be validated using an orthogonal biophysical method.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding and can provide a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Protocol for ITC:

  • Sample Preparation:

    • Prepare the target protein (e.g., 20-50 µM) in the sample cell and a concentrated solution of this compound (e.g., 1-5 mM) in the syringe, both in the same buffer.

  • Data Acquisition:

    • Perform a series of injections of this compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

b) X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein.

Protocol for Co-crystallization or Soaking:

  • Crystallization:

    • Obtain high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of this compound (typically 1-50 mM) in the cryoprotectant solution.

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to visualize the binding mode of this compound.

Data Presentation

Quantitative data from biophysical experiments should be summarized in tables for easy comparison.

Table 1: Summary of Biophysical Screening Data for this compound

TechniqueTarget ProteinThis compound Conc.Observed EffectNotes
STD-NMRExample Kinase A1 mMSTD signals observed for isobutyl protonsIndicates binding
SPRExample Protease B200 µM15 RU responseFast on/off kinetics
TSAExample Transferase C500 µMΔTm = +2.5 °CStabilization of the protein

Table 2: Thermodynamic and Kinetic Parameters for this compound Binding

TechniqueTarget ProteinKD (mM)kon (M⁻¹s⁻¹)koff (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
ITCExample Kinase A1.2 ± 0.2---8.5 ± 0.54.2 ± 0.5
SPRExample Protease B0.8 ± 0.11.5 x 10³1.2--

Visualizations

Diagrams created using Graphviz (DOT language) can illustrate experimental workflows and logical relationships.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., this compound Hit Identification Hit Identification Primary Screen->Hit Identification Weak Binders Orthogonal Screen Orthogonal Screen Hit Identification->Orthogonal Screen e.g., ITC, X-ray Validated Hit Validated Hit Orthogonal Screen->Validated Hit Confirmed Binders Structure-Based Design Structure-Based Design Validated Hit->Structure-Based Design Fragment Growing/Linking Lead Compound Lead Compound Structure-Based Design->Lead Compound

Caption: A generalized workflow for fragment-based drug discovery starting from fragment screening to lead optimization.

SPR_Workflow Immobilize Target Protein Immobilize Target Protein Inject this compound Inject this compound Immobilize Target Protein->Inject this compound Monitor SPR Signal Monitor SPR Signal Inject this compound->Monitor SPR Signal Analyze Sensorgram Analyze Sensorgram Monitor SPR Signal->Analyze Sensorgram Determine Binding Determine Binding Analyze Sensorgram->Determine Binding

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) screening experiment.

Conclusion

Troubleshooting & Optimization

How to improve the yield of isobutyramide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutyramide (B147143) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental procedures and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors related to the chosen synthesis route and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in the reaction of isobutyryl chloride with ammonia (B1221849), controlling the temperature is crucial to prevent side reactions.[1][2][3]

  • Reagent Quality: Ensure all reagents, especially the starting material (e.g., isobutyryl chloride, isobutyronitrile) and solvents, are pure and dry, as required by the protocol.[4][5] Moisture can lead to the hydrolysis of intermediates like isobutyryl chloride.[6]

  • Side Reactions: The formation of byproducts is a major cause of reduced yield. A common side reaction when using isobutyryl chloride is the formation of a diamide.[1] Using a non-aqueous solvent like toluene (B28343) and controlling the addition of ammonia can minimize this.[1]

  • Product Loss During Work-up and Purification: Significant amounts of this compound can be lost during extraction and crystallization steps. Ensure efficient extraction from the reaction mixture and optimize crystallization conditions (solvent, temperature) to maximize recovery.[2][3][7]

To improve your yield, consider optimizing your reaction conditions systematically. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

Q2: I am synthesizing this compound from isobutyryl chloride and ammonia. Which solvent system gives a better yield and purity: aqueous or non-aqueous?

A2: Both aqueous and non-aqueous methods are well-documented, but they offer a trade-off between simplicity, yield, and purity.

  • Aqueous Ammonia: This method is straightforward but may result in a slightly lower yield (78-83%) and requires a more involved, multi-stage isolation process to separate the product from ammonium (B1175870) chloride and water.[1][2]

  • Non-Aqueous (Toluene/Xylene): This process, reacting isobutyryl chloride with ammonia in a solvent like toluene or xylene, can achieve higher yields (around 88%) and exceptional purity (up to 99.87%).[1] The ammonium chloride byproduct is insoluble in these solvents and can be easily removed by hot filtration.[1] This method is particularly advantageous when high purity is critical for pharmaceutical applications.[1]

Q3: What are the main impurities I should be aware of, and how can they be removed?

A3: The primary impurities depend on your synthesis route:

  • Diamide ((H₃C)₂CH-CO-NH-CO-CH(CH₃)₂): This byproduct can form when reacting isobutyryl chloride with ammonia, especially if ammonia is introduced directly as a gas or liquid into the acid chloride without proper dilution and temperature control.[1] Using a non-aqueous solvent like toluene helps to suppress its formation.[1]

  • Isobutyronitrile (B166230): Traces of isobutyronitrile can form during the synthesis from isobutyryl chloride.[1] Its removal by distillation can be challenging, which is a concern for pharmaceutical applications due to its toxicity.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitor the reaction to ensure it goes to completion.[8]

Purification Methods: The most common purification method for this compound is recrystallization.[9][10] Effective solvents for recrystallization include acetone, benzene, chloroform, ethyl acetate (B1210297), or water.[9][10][11] After crystallization, the product should be dried thoroughly under vacuum.[2][9]

Q4: Can I use a catalyst to improve the synthesis of this compound?

A4: Yes, catalytic methods offer a highly efficient alternative. The enzymatic hydration of isobutyronitrile using a nitrile hydratase catalyst is a modern, "green" method that can achieve yields of 99% or higher with excellent purity (>99.95%).[12] This process is conducted under mild conditions in deionized water, avoiding the use of harsh reagents and organic solvents.[12]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data for the primary methods of this compound synthesis.

Synthesis Method Starting Material Key Reagents/Catalyst Solvent Reported Yield Reported Purity Key Advantages Reference(s)
Ammonolysis (Aqueous) Isobutyryl ChlorideConc. Aqueous AmmoniaWater78-83%Suitable for many applications after purificationSimple setup[2][3]
Ammonolysis (Non-Aqueous) Isobutyryl ChlorideLiquid or Gaseous AmmoniaToluene or Xylene88.2%99.87%High purity, easy byproduct removal[1]
Enzymatic Hydration IsobutyronitrileNitrile HydrataseDeionized Water≥ 99%≥ 99.95%High yield & purity, mild conditions, environmentally friendly[12]
Two-Step from Acid Isobutyric Acid1. Thionyl Chloride2. Ammonia1. None2. Toluene or Water~79% (overall)¹HighUtilizes a common starting material[2][3]

¹Yield is estimated based on a 90% yield for the first step (acid to acid chloride) and a subsequent ~88% yield for the second step.[1][2]

Experimental Protocols

Protocol 1: High-Purity Synthesis from Isobutyryl Chloride in Toluene (Non-Aqueous)

This protocol is adapted from a patented method for preparing high-purity this compound suitable for pharmaceutical use.[1]

1. Reaction Setup:

  • Dissolve isobutyryl chloride (e.g., 35 kg) in toluene (e.g., 250 L) in a suitable reactor equipped with cooling and a stirrer.

  • Cool the solution to approximately -15°C.[1]

2. Ammonolysis:

  • Slowly add liquid ammonia (e.g., 17 kg) to the stirred solution over a period of about 2 hours. The molar ratio of ammonia to isobutyryl chloride should be between 2:1 and 4:1.[1]

  • Maintain the reaction temperature between -15°C and 30°C. The temperature will rise during the addition, so cooling must be adjusted accordingly.[1]

  • After the addition is complete, continue stirring for one hour while allowing the mixture to cool.[1]

3. Product Isolation and Purification:

  • Heat the reaction mixture to reflux (approximately 80°C to the boiling point of the solvent) to ensure all this compound is dissolved.[1]

  • Perform a hot filtration to remove the precipitated ammonium chloride, which is insoluble in toluene.[1]

  • Wash the filter cake with hot toluene to recover any occluded product.[1]

  • Concentrate the combined filtrate by distilling off a portion of the toluene (e.g., reduce volume by about 60%).[1]

  • Cool the concentrated solution to room temperature or below to crystallize the this compound.[1]

  • Collect the crystals by filtration and dry them. This method can yield this compound with 99.87% purity.[1]

Protocol 2: Synthesis from Isobutyryl Chloride and Aqueous Ammonia

This protocol is a classic laboratory method described in Organic Syntheses.[2][3]

1. Reaction Setup:

  • In a flask equipped with an efficient stirrer and surrounded by an ice-salt bath, place cold concentrated aqueous ammonia (approx. 28%).[2][3]

2. Ammonolysis:

  • Add isobutyryl chloride dropwise to the rapidly stirred ammonia solution.[2][3]

  • Carefully control the addition rate to ensure the reaction temperature does not exceed 15°C.[2][3]

  • After the addition is complete, continue stirring for one hour.[2][3]

3. Product Isolation and Purification:

  • Evaporate the reaction mixture to dryness under reduced pressure to obtain a solid residue of this compound and ammonium chloride.[2][3]

  • Add dry ethyl acetate to the residue and boil for 10 minutes to dissolve the this compound.[2][3]

  • Quickly filter the hot solution to remove the insoluble ammonium chloride.[2][3] Repeat the extraction of the residue with hot ethyl acetate twice more.[2][3]

  • Cool the combined ethyl acetate extracts to 0°C to crystallize the this compound.[2][3]

  • Collect a second crop of crystals by concentrating the filtrate.[2][3]

  • Combine and dry the crystalline product. The expected yield is between 78-83%.[2][3]

Visualizations

Synthesis Pathways

IsobutyricAcid Isobutyric Acid IsobutyrylChloride Isobutyryl Chloride IsobutyricAcid->IsobutyrylChloride + Thionyl Chloride This compound This compound IsobutyrylChloride->this compound + Ammonia Isobutyronitrile Isobutyronitrile Isobutyronitrile->this compound + H₂O (Nitrile Hydratase)

Caption: Primary synthetic routes to this compound.

Experimental Workflow: High-Purity Synthesis

arrow Start Dissolve Isobutyryl Chloride in Toluene Cool Cool Solution to -15°C Start->Cool AddNH3 Add Liquid Ammonia (Maintain T < 30°C) Cool->AddNH3 Stir Stir for 1 Hour AddNH3->Stir Heat Heat to Reflux Stir->Heat Filter Hot Filtration (Remove NH₄Cl) Heat->Filter Concentrate Concentrate Filtrate (Distillation) Filter->Concentrate Crystallize Cool to Induce Crystallization Concentrate->Crystallize Isolate Filter and Dry Product Crystallize->Isolate

Caption: Workflow for non-aqueous this compound synthesis.

References

Troubleshooting poor peak shape of isobutyramide in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of isobutyramide (B147143).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to chromatography?

This compound is a polar organic compound, the amide derivative of isobutyric acid.[1] Its physicochemical properties are crucial for developing a robust chromatographic method. Understanding these properties helps in selecting the appropriate column, mobile phase, and sample solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Chromatography
Molecular Formula C₄H₉NOLow molecular weight.[2][3][4]
Molecular Weight 87.12 g/mol Affects detection, particularly in mass spectrometry.[2][3][4]
pKa ~16.6This compound is a very weak base and will be in its neutral form across the typical HPLC pH range (2-8), simplifying mobile phase pH selection.[1][2][4][5]
logP (estimated) ~0.003Indicates high polarity (hydrophilicity). This suggests that it will have low retention on traditional C18 columns and may be better suited for Hydrophilic Interaction Liquid Chromatography (HILIC) or analysis with polar-embedded/end-capped reversed-phase columns.[2][4][5]
Solubility Soluble in water; sparingly in chloroform, slightly in DMSO.[2][4][5]High water solubility allows for flexibility in preparing aqueous sample solutions and mobile phases.[1]
Physical State White to off-white solidMust be dissolved in an appropriate solvent for analysis.[1][6]

Q2: What are the common types of poor peak shape observed for this compound?

The most common peak shape issues are peak tailing , peak fronting , and peak broadening .

  • Peak Tailing: The peak is asymmetrical with a trailing edge that extends further than the leading edge. This is the most common issue for polar analytes like this compound.[7][8]

  • Peak Fronting: The peak is asymmetrical with a leading edge that is less steep than the trailing edge, often resembling a right triangle. This is frequently caused by sample overload.[9][10]

  • Peak Broadening: The peak is wider than expected, which reduces sensitivity and can compromise the resolution of closely eluting peaks.[11][12]

Q3: Why does my this compound peak show tailing in Reversed-Phase (RP) HPLC?

Peak tailing for a polar, neutral compound like this compound in RP-HPLC is often caused by secondary interactions with the stationary phase.[13][14] The primary cause is the interaction between the polar amide group of this compound and active, residual silanol (B1196071) groups on the surface of the silica-based stationary phase. These interactions provide a secondary retention mechanism that leads to tailing.[14] Insufficient buffer concentration can also contribute to this issue.[7]

Q4: My this compound peak is fronting. What is the most likely cause?

Peak fronting is a classic symptom of column overload.[10][15] This can happen in two ways:

  • Mass Overload: Injecting too high a concentration of this compound saturates the active sites at the column inlet, causing subsequent molecules to travel faster down the column, which reduces retention time and creates a fronting peak.[15][16]

  • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause fronting.[15] The strong solvent carries the analyte down the column prematurely, distorting the peak shape.

Q5: I'm using HILIC for this compound analysis and seeing peak tailing. What should I check?

In HILIC, peak tailing for polar analytes can occur for several reasons. A common cause is an insufficient buffer concentration in the mobile phase.[17] Higher buffer concentrations can mask secondary interactions with the stationary phase and improve peak shape.[17] Additionally, ensure the mobile phase contains at least 3% water or aqueous buffer to properly hydrate (B1144303) the stationary phase, which is essential for the HILIC retention mechanism.[18]

Q6: Can the sample solvent affect the peak shape of this compound?

Absolutely. Using a sample solvent that is significantly stronger than your mobile phase is a common cause of peak distortion, including fronting, splitting, and broadening.[11][19] For best results, the sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase composition.[19][20] Given this compound's high water solubility, using the aqueous component of the mobile phase or a weaker mixture is often a good strategy.

Systematic Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a logical workflow to identify and fix the root cause of this compound peak tailing.

G start Observe Peak Tailing (Tailing Factor > 1.2) check_mp Step 1: Evaluate Mobile Phase start->check_mp q_ph Is pH ≥ 2 units away from any analyte pKa? check_mp->q_ph adjust_ph Action: Adjust pH. For neutral amides, ensure pH is optimal for column stability (pH 2-7). q_ph->adjust_ph No q_buffer Is buffer concentration adequate (e.g., 10-25 mM)? q_ph->q_buffer Yes adjust_ph->q_buffer increase_buffer Action: Increase buffer concentration. q_buffer->increase_buffer No check_column Step 2: Investigate Column Effects q_buffer->check_column Yes increase_buffer->check_column q_silanol Are secondary silanol interactions suspected? check_column->q_silanol change_column Action: Use end-capped or polar-embedded column. Or add competing base (e.g., triethylamine) to mobile phase. q_silanol->change_column Yes q_contam Is column contaminated or aged? q_silanol->q_contam No change_column->q_contam flush_column Action: Flush column with strong solvent or replace if necessary. q_contam->flush_column Yes check_system Step 3: Check Hardware q_contam->check_system No flush_column->check_system q_deadvol Is there extra-column volume (dead volume)? check_system->q_deadvol fix_fittings Action: Check and correct all fittings, tubing, and connections. q_deadvol->fix_fittings Yes end Problem Solved: Symmetrical Peak q_deadvol->end No fix_fittings->end G start Observe Peak Fronting check_overload Step 1: Check for Sample Overload start->check_overload q_overload Does reducing sample concentration or injection volume improve peak shape? check_overload->q_overload overload_confirmed Diagnosis: Mass Overload. Action: Operate within the linear range of the column. q_overload->overload_confirmed Yes check_solvent Step 2: Evaluate Sample Solvent q_overload->check_solvent No end Problem Solved: Symmetrical Peak overload_confirmed->end q_solvent Is the sample solvent weaker than or equal to the mobile phase? check_solvent->q_solvent change_solvent Action: Re-dissolve sample in initial mobile phase or a weaker solvent. q_solvent->change_solvent No check_column Step 3: Inspect Column Integrity q_solvent->check_column Yes change_solvent->end q_void Does the column show signs of voids or collapse (e.g., after pressure shock)? check_column->q_void replace_column Action: Replace the column. q_void->replace_column Yes q_void->end No replace_column->end

References

Technical Support Center: Optimizing Isobutyramide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing isobutyramide (B147143) concentration for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound in in vitro experiments.

Solubility and Stock Solution Preparation

Q1: this compound powder won't dissolve in my cell culture medium. What should I do?

A1: this compound is soluble in water and DMSO. For cell-based assays, it is recommended to first prepare a concentrated stock solution in a sterile solvent like DMSO or sterile water. This stock solution can then be diluted to the final desired concentration in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q2: My this compound solution appears cloudy or has precipitates after dilution in the medium. How can I fix this?

A2: Precipitation upon dilution can occur if the solubility limit is exceeded in the final aqueous solution. Here are some troubleshooting steps:

  • Warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Increase mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower the stock concentration: Prepare a less concentrated stock solution to reduce the local concentration at the point of dilution.

  • Check the final solvent concentration: Ensure the final concentration of your organic solvent is not causing the precipitation.

Determining Optimal Concentration

Q3: What is a good starting concentration range for this compound in my in vitro assay?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed.

  • For γ-globin gene induction: Studies have shown that concentrations in the range of 2.5 mmol/L to 5 mmol/L can effectively and selectively activate the transcription of the human γ-globin gene.[1]

  • For general HDAC inhibition and cytotoxicity: As a short-chain fatty acid HDAC inhibitor, its potency is expected to be in the millimolar range. For initial experiments, a wide dose-response curve is recommended, starting from low micromolar to high millimolar concentrations (e.g., 1 µM to 10 mM).

Q4: How do I determine the IC50 (half-maximal inhibitory concentration) of this compound for cytotoxicity?

A4: The IC50 value can be determined by performing a dose-response experiment using a cell viability assay, such as the MTT assay. You would treat your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then measure cell viability. The IC50 is the concentration of this compound that reduces cell viability by 50% compared to untreated controls.

Experimental Observations and Interpretation

Q5: I am not observing the expected effect of this compound on my cells. What could be the reason?

A5: Several factors could contribute to a lack of effect:

  • Concentration: The concentration of this compound may be too low. Try increasing the concentration or extending the incubation time.

  • Cell Type: The cellular context is critical. The expression levels of HDACs and other relevant proteins can vary between cell lines, leading to different sensitivities.

  • Compound Stability: Ensure your this compound stock solution is fresh and has been stored properly to prevent degradation.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological effect. Consider using a more direct or sensitive readout.

Q6: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A6: Unexpectedly high cytotoxicity can be due to:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is crucial to perform a careful dose-response analysis to find a non-toxic working concentration range.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent-only control.

  • Off-Target Effects: While specific off-target effects of this compound are not well-documented, like many small molecules, it could potentially interact with other cellular targets. If you suspect off-target effects, consider using structurally different HDAC inhibitors as controls or employing target engagement assays.

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data related to this compound and its analogs to guide experimental design.

Table 1: Recommended Concentration Range for this compound in Specific In Vitro Assays

Assay TypeCell Line/SystemRecommended Concentration RangeReference
γ-Globin Gene InductionMEL Cells2.5 mmol/L - 5 mmol/L[1]

Table 2: IC50 Values of Structurally Related Short-Chain Fatty Acid HDAC Inhibitors

Note: Specific IC50 values for this compound are not widely available in the literature. The following data for butyrate (B1204436) and valproic acid, which are structurally and functionally similar, are provided for reference.

CompoundTarget/AssayCell LineIC50 ValueReference
Sodium ButyrateHDAC Inhibition-~0.80 mM[2]
Sodium ButyrateHDAC1 Inhibition-0.3 mM
Sodium ButyrateHDAC2 Inhibition-0.4 mM
Sodium ButyrateHDAC7 Inhibition-0.3 mM
Valproic AcidCytotoxicity (72h)HepG23.03 µM[3]
Valproic AcidCytotoxicityEsophageal Squamous Carcinoma1.02 - 2.15 mM[4]
Valproic AcidHDAC InhibitionPancreatic Cancer Cells1098 µM[5]

Experimental Protocols

Protocol 1: Determination of IC50 for Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Adherent cells of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000, 5000, 10000 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HDAC_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound HDAC HDAC This compound->HDAC Inhibits PI3K PI3K This compound->PI3K May Affect Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones p53 p53 HDAC->p53 Deacetylates Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_IkB NF-kB/IkB Complex IKK->NFkB_IkB Phosphorylates IkB IkB IkB (degraded) NFkB_IkB->IkB NFkB NF-kB NFkB_IkB->NFkB NFkB_n NF-kB NFkB->NFkB_n Translocates to Nucleus Chromatin Chromatin Histones->Chromatin Forms Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Promotes p21_Gene p21 Gene Chromatin->p21_Gene Represses Transcription Open_Chromatin->p21_Gene Allows Transcription p21_mRNA p21 mRNA p21_Gene->p21_mRNA Transcription p21_Protein p21 Protein p21_mRNA->p21_Protein Translation p53->p21_Gene Activates Transcription Apoptosis Apoptosis NFkB_n->Apoptosis Regulates Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Induces

Caption: Signaling pathway of HDAC inhibitors like this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (2-4h) add_mtt->formazan_incubation solubilize Solubilize Formazan formazan_incubation->solubilize read_absorbance Read Absorbance solubilize->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining IC50 using an MTT assay.

Troubleshooting_Logic start Unexpected Result check_concentration Is concentration range appropriate? start->check_concentration check_solubility Is the compound soluble? check_concentration->check_solubility Yes no_effect No/Low Effect check_concentration->no_effect No check_controls Are controls behaving as expected? check_solubility->check_controls Yes check_solubility->no_effect No check_cell_health Are cells healthy (passage, density)? check_controls->check_cell_health Yes check_controls->no_effect No check_reagents Are reagents fresh and properly stored? check_cell_health->check_reagents Yes high_cytotoxicity High Cytotoxicity check_cell_health->high_cytotoxicity No check_reagents->no_effect No check_reagents->high_cytotoxicity No adjust_concentration Adjust concentration range no_effect->adjust_concentration troubleshoot_solubility Troubleshoot solubility no_effect->troubleshoot_solubility validate_assay Validate assay with known inhibitors no_effect->validate_assay prepare_fresh_reagents Prepare fresh reagents no_effect->prepare_fresh_reagents optimize_cell_culture Optimize cell culture conditions high_cytotoxicity->optimize_cell_culture high_cytotoxicity->prepare_fresh_reagents

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Overcoming Isobutyramide Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing solubility issues with isobutyramide (B147143) in common aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure successful preparation of this compound solutions for your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is generally considered to be soluble in water.[1][2][3] However, achieving high concentrations in aqueous buffers can sometimes be challenging, and its solubility can be influenced by temperature and the composition of the buffer.

Q2: I am observing precipitation when dissolving this compound in my buffer. What are the common causes?

Precipitation of this compound in aqueous buffers can occur due to several factors:

  • Concentration: The desired concentration may exceed the solubility limit of this compound in the specific buffer and temperature conditions.

  • Temperature: The solubility of many compounds, including this compound, is temperature-dependent. Dissolving it in a cold buffer may lead to precipitation.

  • Buffer Composition: The ionic strength and pH of the buffer can influence the solubility of this compound.

  • Impurities: The presence of impurities in either the this compound or the buffer components can sometimes lead to precipitation.

Q3: Can I use organic solvents to prepare a stock solution of this compound?

Yes, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a common and effective strategy.[4][5][6] This stock solution can then be diluted to the final desired concentration in your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.5% DMSO for cell-based assays).[7]

Q4: Are there methods to increase the aqueous solubility of this compound?

Yes, several techniques can be employed to enhance the solubility of this compound in aqueous buffers:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol (B145695) in the final solution can increase solubility.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is a neutral molecule, the pH of the buffer can still have a minor effect on its solubility.

  • Temperature Control: Gently warming the solution can help dissolve the compound, but care must be taken to avoid degradation if the compound is heat-sensitive.

Troubleshooting Guides

Problem: this compound is not fully dissolving in my aqueous buffer.
Possible Cause Solution
Concentration is too high.Try preparing a more dilute solution. If a high concentration is necessary, consider using a solubility enhancement technique described below.
Buffer is too cold.Gently warm the buffer to room temperature or 37°C while stirring. Ensure the final temperature is appropriate for your experiment.
Inadequate mixing.Vortex or sonicate the solution to ensure thorough mixing and facilitate dissolution.
Problem: My this compound solution is clear initially but forms a precipitate over time.
Possible Cause Solution
Supersaturated solution.The initial dissolution may have created a supersaturated solution that is not stable. Prepare a fresh solution at a slightly lower concentration.
Temperature fluctuations.Storing the solution at a lower temperature than it was prepared at can cause precipitation. Store the solution at the temperature of your experiment.
pH shift.Ensure the pH of your buffer is stable.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H9NO[1][10]
Molecular Weight87.12 g/mol [1][10]
Melting Point127-131 °C[1]
Boiling Point216-220 °C[1]
Water SolubilitySoluble[1][2][3]
logP0.003 (estimated)[1]

Table 2: Common Solubility Enhancement Excipients

ExcipientMechanism of ActionTypical Starting ConcentrationConsiderations
DMSO Co-solvent0.1 - 1% (v/v) in final solutionCan have biological effects at higher concentrations. Check cell line tolerance.
Ethanol Co-solvent1 - 5% (v/v) in final solutionCan be toxic to cells at higher concentrations.
β-Cyclodextrin Forms inclusion complexes1 - 10 mMCan interact with other components in the media.
HP-β-Cyclodextrin Forms inclusion complexes1 - 10 mMGenerally more soluble and less toxic than unmodified β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 1 M).

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris, HEPES) and bring it to the experimental temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should ideally be below 0.5%.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 100 mM).

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved this compound. The filtrate will contain the solubilized this compound-cyclodextrin complex.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_working Working Solution cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve_dmso Dissolve in 100% DMSO to make Stock Solution weigh->dissolve_dmso dilute Dilute Stock Solution into Buffer dissolve_dmso->dilute prepare_buffer Prepare Aqueous Buffer (e.g., PBS, Tris, HEPES) prepare_buffer->dilute precipitation Precipitation Occurs? dilute->precipitation yes Yes precipitation->yes no No precipitation->no solubility_enhancement Apply Solubility Enhancement Technique (Co-solvent, Cyclodextrin) yes->solubility_enhancement proceed Proceed with Experiment no->proceed solubility_enhancement->dilute

Caption: Experimental workflow for preparing this compound solutions.

hdac_pathway cluster_cell Cellular Response to this compound cluster_histones Chromatin Remodeling cluster_gene_expression Gene Expression cluster_cell_cycle Cell Cycle Control This compound This compound (Butyrate Analogue) hdac Histone Deacetylase (HDAC) This compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation p21 p21 (CDKN1A) Gene Transcription acetylated_histones->p21 Activation p21_protein p21 Protein p21->p21_protein Translation cdk2_cyclin_e CDK2/Cyclin E Complex p21_protein->cdk2_cyclin_e Inhibition g1_s_transition G1/S Phase Transition cdk2_cyclin_e->g1_s_transition Promotes cell_cycle_arrest Cell Cycle Arrest cdk2_cyclin_e->cell_cycle_arrest Inhibition of Transition Leads to Arrest

Caption: this compound's proposed mechanism of action via HDAC inhibition.

References

Preventing isobutyramide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of isobutyramide (B147143) during sample preparation, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (2-methylpropanamide) is a simple amide compound.[1][2] Like many molecules with an amide functional group, it is susceptible to chemical breakdown, primarily through hydrolysis.[3] This degradation can occur during sample collection, processing, storage, and analysis, leading to lower-than-expected quantification and inaccurate results.[4]

Q2: What are the primary factors that cause this compound degradation?

A2: The main drivers of this compound degradation are:

  • pH: Amide bonds are prone to hydrolysis under both acidic and basic conditions.[3][5] The rate of hydrolysis is often accelerated at pH extremes.[5]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.[6]

  • Enzymatic Activity: Biological samples, such as plasma or tissue homogenates, contain enzymes (e.g., amidases) that can enzymatically degrade this compound.[7]

Q3: What are the common degradation products of this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which breaks the amide bond to yield isobutyric acid and ammonia.[3][8]

Troubleshooting Guide: Low this compound Recovery

Consistently low or variable recovery of this compound is a common issue. This guide will help you identify and address potential causes throughout your sample preparation workflow.

Problem 1: Degradation During Sample Collection and Handling
Potential Cause Recommended Solution Rationale
Enzymatic Degradation 1. Collect blood/tissue samples in tubes containing protease or amidase inhibitors. 2. Process samples on ice or at 4°C immediately after collection.[9]Inhibitors block the activity of enzymes that can break down this compound. Low temperatures slow down both enzymatic and chemical degradation rates.[9]
pH-Mediated Hydrolysis 1. Use buffered collection tubes to maintain a neutral pH (approx. 6-8). 2. If delays are unavoidable, adjust the sample pH to a neutral range.[4]This compound is generally more stable at a neutral pH. Extreme acidic or basic conditions can catalyze hydrolysis.[5]
Problem 2: Degradation During Sample Storage
Potential Cause Recommended Solution Rationale
Improper Storage Temperature 1. For short-term storage (<24 hours), keep samples at 2-8°C. 2. For long-term storage, freeze samples at -80°C.[10]Low temperatures are critical for preserving the stability of the analyte by minimizing molecular motion and chemical reactions.[4][10]
Freeze-Thaw Cycles 1. Aliquot samples into single-use volumes before freezing.[1]Repeated freeze-thaw cycles can compromise the integrity of biomolecules and lead to analyte degradation.[1][11]
Problem 3: Analyte Loss During Sample Extraction
Potential Cause Recommended Solution Rationale
Inefficient Extraction 1. Optimize the extraction solvent for liquid-liquid extraction (LLE) or the sorbent for solid-phase extraction (SPE). 2. Ensure the pH of the sample is adjusted to maximize the neutrality of this compound for better partitioning into organic solvents.The choice of solvent or sorbent is critical for achieving high recovery. This compound's extraction efficiency is pH-dependent.
Degradation During Extraction 1. Perform all extraction steps at low temperatures (e.g., on ice). 2. Minimize the duration of exposure to harsh solvents or pH conditions.[12]Heat and extreme pH can accelerate degradation even during the extraction process.
Adsorption to Surfaces 1. Use low-binding polypropylene (B1209903) tubes and pipette tips. 2. Consider using silanized glassware if significant loss is observed.[4]This compound may adsorb to the surfaces of standard labware, leading to reduced recovery.[4]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table provides a generalized guide to amide stability based on established chemical principles. It is strongly recommended to perform in-house stability studies for your specific sample matrix and storage conditions.

Table 1: Generalized Stability of Amides Under Various Conditions

Condition Parameter Expected Stability Recommendation
pH Acidic (pH < 4)LowMinimize exposure time. Process samples quickly.
Neutral (pH 6-8)HighMaintain samples within this pH range during processing and storage.[4]
Basic (pH > 9)LowAvoid basic conditions where possible. If required for extraction, minimize exposure time.
Temperature Room Temp (~25°C)Low (hours)Process samples on ice or in a refrigerated environment.[9]
Refrigerated (2-8°C)Moderate (days)Suitable for short-term storage prior to analysis.[12]
Frozen (-20°C / -80°C)High (months to years)Recommended for all long-term storage.[12]
Freeze-Thaw Multiple CyclesDegradation likelyAliquot samples to avoid more than one freeze-thaw cycle.[11]

Experimental Protocols & Workflows

Protocol 1: Blood Plasma Sample Collection and Initial Processing
  • Collection: Collect whole blood into tubes containing EDTA as an anticoagulant and a commercially available protease/amidase inhibitor cocktail.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.[10]

  • Aliquoting: Immediately transfer the plasma supernatant to clearly labeled, pre-chilled low-binding polypropylene tubes.

  • Storage: For immediate analysis, store the plasma at 2-8°C. For long-term storage, snap-freeze the aliquots in dry ice or liquid nitrogen and then transfer to a -80°C freezer.[10]

Protocol 2: this compound Extraction from Plasma (Protein Precipitation)

Protein precipitation is a rapid method for sample clean-up suitable for LC-MS/MS analysis.

  • Thawing: Thaw frozen plasma samples on ice.

  • Precipitation: To 100 µL of plasma in a low-binding microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, ensuring no protein pellet is disturbed.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualized Workflows and Pathways

cluster_collection Sample Collection & Handling cluster_storage Storage cluster_extraction Extraction (Protein Precipitation) Collect Collect Blood (EDTA + Inhibitors) Centrifuge Centrifuge at 4°C (1500 x g, 15 min) Collect->Centrifuge < 30 min Separate Separate Plasma Centrifuge->Separate ShortTerm Short-Term (2-8°C) Separate->ShortTerm Immediate Analysis LongTerm Long-Term (Aliquot & Freeze at -80°C) Separate->LongTerm Future Analysis AddSolvent Add 3 Vol. Ice-Cold Acetonitrile (+ Internal Standard) ShortTerm->AddSolvent Thaw Thaw on Ice LongTerm->Thaw Thaw->AddSolvent Vortex Vortex AddSolvent->Vortex CentrifugeExtract Centrifuge at 4°C (10,000 x g, 10 min) Vortex->CentrifugeExtract CollectSupernatant Collect Supernatant CentrifugeExtract->CollectSupernatant Analyze Analyze by LC-MS/MS CollectSupernatant->Analyze

Caption: Recommended workflow for plasma sample preparation.

Start Low this compound Recovery Detected CheckStorage Were samples stored at -80°C and freeze-thaw avoided? Start->CheckStorage CheckCollection Were samples collected with inhibitors and processed cold? CheckStorage->CheckCollection Yes ImproveStorage Action: Aliquot future samples and ensure -80°C storage. CheckStorage->ImproveStorage No CheckExtraction Is the extraction protocol optimized (pH, solvent, temp)? CheckCollection->CheckExtraction Yes ImproveCollection Action: Use inhibitor cocktails and process samples on ice. CheckCollection->ImproveCollection No ImproveExtraction Action: Re-validate extraction. Test different solvents/pH. Use low-binding labware. CheckExtraction->ImproveExtraction No

Caption: Troubleshooting decision tree for low recovery.

Caption: Primary chemical degradation pathways for this compound.

References

Common interferences in the mass spec analysis of isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in the mass spectrometry analysis of isobutyramide (B147143).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences in the LC-MS analysis of this compound?

A1: Interferences in the LC-MS analysis of this compound can be broadly categorized into three main types:

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound. The most common isobaric interference is its structural isomer, butyramide (B146194). Both compounds have the same molecular formula (C4H9NO) and molecular weight.[1][2][3][4] Without adequate chromatographic separation, these two compounds will co-elute and be detected as a single peak, leading to inaccurate quantification.

  • Matrix Effects: These arise from components of the sample matrix (e.g., plasma, urine, cell culture media) that co-elute with this compound and affect its ionization efficiency in the mass spectrometer's source.[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise analytical accuracy. Common sources of matrix effects include phospholipids (B1166683), salts, and proteins.[5]

  • Background Contamination: This includes a wide range of compounds that can be introduced into the analytical workflow from various sources such as solvents, glassware, plasticware, and the LC-MS system itself.[7][8][9] Common background contaminants include plasticizers (e.g., phthalates), detergents, polyethylene (B3416737) glycol (PEG), and siloxanes.[7][8][9] These can appear as discrete peaks or contribute to a high chemical background, reducing the signal-to-noise ratio.

Q2: My chromatogram shows a peak at the expected m/z for this compound, but the retention time is slightly different from my standard. What could be the cause?

A2: A shift in retention time can be caused by several factors:

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention behavior.

  • Mobile Phase Inconsistency: Small variations in the composition or pH of the mobile phase can significantly affect retention times, especially for polar compounds like this compound.

  • System Contamination: Buildup of contaminants on the column or in the LC system can alter the chromatography.[10]

  • Isobaric Interference: You may be detecting an isobaric interferent, such as butyramide, which has a slightly different retention time under specific chromatographic conditions.

Q3: I am observing a high background signal in my mass spectra. How can I identify and reduce it?

A3: High background noise can originate from multiple sources.[7][10] A systematic approach is needed to identify the cause:

  • Isolate the Source: Disconnect the LC system from the mass spectrometer and infuse a clean solvent. If the background remains high, the contamination is likely within the mass spectrometer itself. If the background decreases, the source is likely the LC system, solvents, or sample preparation.[7]

  • Check Solvents and Reagents: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[10]

  • Clean the System: Flush the LC system thoroughly. If contamination persists, clean the mass spectrometer's ion source.[11]

Common background ions include those from plasticizers, detergents, and solvent adducts.[8][9][12]

Troubleshooting Guide

Problem: Inaccurate Quantification of this compound

This guide provides a step-by-step approach to troubleshooting inaccurate quantification, a common issue stemming from various interferences.

Step 1: Identify the Type of Interference

The first step is to determine the nature of the interference. The following diagram illustrates a logical workflow for this process.

G Troubleshooting Workflow for Inaccurate Quantification cluster_0 Initial Observation cluster_1 Diagnostic Checks cluster_2 Potential Causes start Inaccurate Quantification of this compound check_peak Examine Chromatogram: Unexpected peaks or peak shape issues? start->check_peak check_background Review Blank Injection: High background or contaminant peaks? start->check_background check_recovery Post-Spike Sample: Signal suppression or enhancement? start->check_recovery isobaric Isobaric Interference (e.g., Butyramide) check_peak->isobaric Yes background Background Contamination (Solvents, System) check_background->background Yes matrix Matrix Effect (Ion Suppression/Enhancement) check_recovery->matrix Yes

Caption: Troubleshooting workflow for inaccurate quantification.

Step 2: Address Specific Interferences

Isobaric compounds, such as isomers, have the same nominal mass but may have slightly different exact masses and can often be separated chromatographically.[13][14][15][16][17]

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Monoisotopic Mass (Da)
This compoundC4H9NO87.12287.068413911
ButyramideC4H9NO87.12287.068413911

Data sourced from PubChem.[1][3]

As shown in the table, this compound and its isomer butyramide have identical molecular and monoisotopic masses, making them indistinguishable by mass alone.

Mitigation Strategy:

  • Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from its isomers. This can be achieved by:

    • Using a high-resolution column.

    • Adjusting the mobile phase composition and gradient.

    • Modifying the column temperature.

Experimental Protocol: Optimized Chromatographic Separation

  • Column: Use a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a particle size of ≤ 2.7 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: Start with a low percentage of Mobile Phase B and use a shallow gradient to enhance separation. For example, 5-30% B over 10 minutes.

  • Flow Rate: Maintain a flow rate appropriate for the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: Set the column oven to 40°C to improve peak shape and reproducibility.

The following diagram illustrates the concept of separating isobaric interferences.

G Separation of Isobaric Interferences cluster_0 Sample Injection cluster_1 Chromatographic Process cluster_2 Detection injection Co-eluting Mixture (this compound + Butyramide) column Optimized LC Column (e.g., C18 or HILIC) injection->column detection Mass Spectrometer Detects Separated Peaks column->detection

Caption: Chromatographic separation of isobaric compounds.

Matrix effects can significantly impact the accuracy and precision of quantification.[18][19]

Mitigation Strategies:

  • Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample cleanup.[5][6]

    • Protein Precipitation (PPT): A simple but less clean method.

    • Liquid-Liquid Extraction (LLE): More selective than PPT.

    • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and is very effective at removing phospholipids and other interferences.[5][6]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Use an internal standard that is chemically identical to this compound but labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Background contamination can be sporadic and difficult to trace.

Mitigation Strategies:

  • Use High-Purity Reagents: Always use LC-MS grade solvents, additives, and water.

  • Proper Labware Handling: Avoid using plasticware that can leach plasticizers. Use glass or polypropylene (B1209903) vials and plates. Do not wash labware in dishwashers that use detergents.[7]

  • System Maintenance: Regularly flush the LC system and clean the mass spectrometer's ion source to prevent the buildup of contaminants.[10][11]

By following these guidelines, researchers can effectively identify, troubleshoot, and mitigate common interferences in the mass spec analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Purification of Crude Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude isobutyramide (B147143).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route.

  • From isobutyryl chloride and ammonia: The most common impurity is ammonium (B1175870) chloride. Unreacted isobutyryl chloride or isobutyric acid (from hydrolysis of the acid chloride) may also be present.[1]

  • From hydration of isobutyronitrile (B166230): Unreacted isobutyronitrile can be a potential impurity.[2]

  • General impurities: These can include residual solvents from the reaction or workup, and by-products from side reactions.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective and commonly cited methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for removing solid impurities and achieving high purity.[3][4]

  • Solvent Washing: Washing the crude solid with an appropriate solvent can remove soluble impurities.[5]

  • Vacuum Sublimation: This technique is also mentioned as a viable purification method.[3][4]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound can be recrystallized from a variety of solvents. The choice of solvent depends on the impurities present. Suitable solvents include:

This compound is soluble in water, which makes it a good candidate for recrystallization, especially for removing water-insoluble impurities.[3][6][7]

Q4: What is the expected purity of this compound after purification?

A4: With effective purification methods, very high purity can be achieved.

  • Commercial grades are available at 99% purity.[8][9]

  • Specific patented procedures claim to achieve purities as high as 99.87% to over 99.95%.[1][2]

Troubleshooting Guide

Q1: My recrystallized this compound is still discolored. What should I do?

A1: Discoloration often indicates the presence of persistent impurities.

  • Perform a second recrystallization: A second pass can often remove residual impurities.

  • Charcoal Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities.

  • Change the recrystallization solvent: An alternative solvent may have different solubility properties for the impurities, leading to better separation.

Q2: The yield after recrystallization is very low. How can I improve it?

A2: Low yield is a common issue in recrystallization and can be addressed by optimizing the procedure.

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[10]

  • Cool the solution slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Reduce the volume of the filtrate: If a significant amount of product remains in the mother liquor, you can concentrate the solution by evaporating some of the solvent and cooling again to recover a second crop of crystals.

Q3: The product does not crystallize out of the solution. What is the problem?

A3: Failure to crystallize can be due to several factors.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

  • Too much solvent: As with low yield, using too much solvent can prevent the solution from becoming saturated enough for crystals to form. Try evaporating some of the solvent.

  • Presence of oily impurities: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities that lower the melting point. In this case, try redissolving the oil in more hot solvent and cooling again, or purify the crude product by another method like column chromatography before recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC4H9NO[3]
Molecular Weight87.12 g/mol [3]
Melting Point127-131 °C[3][8]
Boiling Point216-220 °C[3][8]
Density1.013 g/mL at 25 °C[3][8]
SolubilitySoluble in water. Sparingly soluble in Chloroform, slightly in DMSO.[3][4]

Table 2: Purity of this compound from Different Methods

Purification MethodAchieved PurityReference
Recrystallization from Toluene99.87%[1]
Purification from Aqueous Solution≥ 99.95%[2]
Commercial Grade (Sigma-Aldrich)99%[8]
Commercial Grade (TCI Chemical)>98.0% (GC)[3]

Experimental Protocols

Protocol 1: Recrystallization from Toluene

This protocol is adapted from a patented procedure for preparing high-purity this compound.[1]

  • Dissolution: In a reaction vessel, dissolve the crude this compound in toluene. If starting from the synthesis reaction mixture of isobutyryl chloride and ammonia, heat the mixture to reflux (approximately 110 °C) to ensure all this compound is dissolved.

  • Hot Filtration: If solid impurities (like ammonium chloride) are present, perform a hot filtration to remove them. The filtration apparatus should be pre-heated to prevent premature crystallization.

  • Concentration: Concentrate the filtrate by distilling off a portion of the toluene.

  • Crystallization: Cool the concentrated solution slowly to room temperature, then place it in an ice bath to induce crystallization of the pure this compound.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Recrystallization from Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[3][4]

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if solids present) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool FilterWash Filter and Wash with Cold Solvent Cool->FilterWash Dry Dry Crystals FilterWash->Dry MotherLiquor Mother Liquor (contains impurities) FilterWash->MotherLiquor Pure Pure this compound Dry->Pure TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield Discolored Discolored Product? Start->Discolored NoCrystals No Crystals Form? Start->NoCrystals Solvent Use minimum hot solvent LowYield->Solvent Yes Charcoal Add activated charcoal during recrystallization Discolored->Charcoal Yes Seed Add seed crystal or scratch flask NoCrystals->Seed Yes SlowCool Cool slowly, then use ice bath Solvent->SlowCool Recrystallize Recrystallize again Charcoal->Recrystallize Evaporate Evaporate some solvent Seed->Evaporate

References

Navigating the Stability of Isobutyramide Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of isobutyramide (B147143) solutions is critical for experimental accuracy and the development of robust pharmaceutical formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.

This guide offers insights into the degradation pathways of this compound, strategies to enhance its stability in solution, and detailed experimental protocols for stability assessment. All quantitative data is presented in clear, comparative tables, and key experimental workflows are visualized to facilitate understanding.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: this compound, like other amides, is susceptible to degradation, primarily through hydrolysis. The stability of this compound solutions is significantly influenced by several factors:

  • pH: Hydrolysis of the amide bond is catalyzed by both acid and base. Extreme pH values (highly acidic or highly alkaline) will accelerate the degradation of this compound into isobutyric acid and ammonia.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.[1]

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of this compound.

  • Light Exposure: While less common for simple amides, prolonged exposure to UV light can potentially contribute to degradation.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which yields isobutyric acid and ammonia. In the presence of strong oxidizing agents, other degradation products may be formed.[2] It is crucial to identify and quantify these degradation products to understand the complete stability profile of your formulation.

Q3: How can I increase the stability of my this compound solution?

A3: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintaining the pH of the solution within a neutral to slightly acidic range (pH 4-7) is generally recommended to minimize both acid and base-catalyzed hydrolysis. The use of appropriate buffer systems is key.

  • Temperature Control: Storing this compound solutions at lower temperatures (e.g., refrigerated or frozen) will significantly slow down the rate of degradation.

  • Use of Co-solvents: The addition of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can sometimes enhance the stability of amide-containing compounds by altering the polarity of the solvent system.[3][4]

  • Protection from Light and Oxygen: Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen) can prevent photolytic and oxidative degradation, respectively.

Q4: Which buffer should I use to stabilize my this compound solution?

A4: The choice of buffer is critical and can influence the rate of hydrolysis. Phosphate and citrate (B86180) buffers are commonly used in pharmaceutical formulations to maintain a stable pH.[5] It is important to select a buffer that has a pKa close to the desired pH of your solution to ensure adequate buffering capacity. However, be aware that some buffer species can catalyze hydrolysis, a phenomenon known as buffer catalysis. Therefore, it is advisable to conduct a preliminary study to evaluate the effect of different buffers on this compound stability.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Rapid decrease in this compound concentration in solution. 1. Inappropriate pH of the solution. 2. High storage temperature. 3. Presence of catalytic impurities.1. Measure the pH of the solution and adjust to a neutral or slightly acidic range (pH 4-7) using a suitable buffer. 2. Store the solution at a lower temperature (2-8°C or -20°C). 3. Ensure high purity of all components and use clean glassware.
Appearance of unknown peaks in HPLC analysis. 1. Degradation of this compound. 2. Interaction with excipients or container.1. Perform a forced degradation study to identify potential degradation products. 2. Conduct compatibility studies with all formulation components and the container closure system.
Precipitation in the this compound solution. 1. Exceeding the solubility limit. 2. Change in temperature affecting solubility. 3. Formation of an insoluble degradation product.1. Determine the solubility of this compound in your solvent system at the intended storage temperature. 2. Consider the use of co-solvents to increase solubility. 3. Analyze the precipitate to identify its composition.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x1)
Methanol273.150.0897
298.150.1532
323.150.2589
Ethanol273.150.0516
298.150.0913
323.150.1601
Water298.15Data not readily available in searched literature

Note: This data is illustrative and based on general trends. Specific solubility data for this compound in water at various temperatures was not found in the provided search results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound.

1. Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[6][7][8]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a concentration of approximately 1 mg/mL.

4. Stress Conditions: [6][7][8]

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl. Store at room temperature and 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature and 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature.

  • Thermal Degradation: Store the stock solution at 60°C.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

5. Time Points:

  • Analyze samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours) depending on the rate of degradation.

6. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[2][9][10]

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Chromatographic Conditions (Example): [2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% phosphoric acid in water) and Buffer B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at an appropriate wavelength (e.g., 210 nm)

  • Column Temperature: 30°C

3. Method Development and Validation:

  • Specificity: Analyze stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak and from each other.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

Stability_Study_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Data Analysis & Reporting A Develop Stability-Indicating HPLC Method B Validate Method (ICH Guidelines) A->B C Prepare this compound Solution D Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Sample at Time Points D->E F Analyze by HPLC E->F K Identify Degradation Products F->K G Prepare Formulation H Store at ICH Conditions (Long-term & Accelerated) G->H I Pull Samples at Intervals H->I J Analyze by Validated HPLC Method I->J L Determine Degradation Rate J->L M Establish Shelf-life / Re-test Period L->M Degradation_Pathway cluster_conditions Catalyzed by This compound This compound (C4H9NO) TransitionState Tetrahedral Intermediate This compound->TransitionState + H2O Products Isobutyric Acid (C4H8O2) + Ammonia (NH3) TransitionState->Products Acid H+ (Acid) Base OH- (Base) Heat Heat (Δ)

References

Technical Support Center: Refining Experimental Conditions for Isobutyramide-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyramide-protein binding assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical binding affinities (Kd) for small molecules like This compound (B147143) to proteins?

A1: The binding affinity of small molecules to proteins can vary widely, from weak interactions in the millimolar (mM) range to very tight binding in the nanomolar (nM) or even picomolar (pM) range. For small, polar molecules like this compound, which are often involved in fragment-based drug discovery, initial hits can have weak affinities. It is important to note that publicly available data on the specific binding affinity of this compound to various proteins is limited. Therefore, the following table provides a general reference for classifying binding affinities.

Affinity ClassificationDissociation Constant (Kd) Range
Low Affinity> 10 µM
Moderate Affinity100 nM - 10 µM
High Affinity< 100 nM

Q2: Which biophysical techniques are most suitable for studying this compound-protein interactions?

A2: Several techniques can be employed, each with its own advantages and disadvantages. The choice of technique often depends on the expected affinity, the properties of the protein, and the availability of reagents.

  • Surface Plasmon Resonance (SPR): Ideal for real-time kinetic analysis, providing on-rate (k_on) and off-rate (k_off) constants in addition to the dissociation constant (K_d). It is particularly useful for a wide range of affinities.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization of binding, as it directly measures the heat change upon binding, providing information on enthalpy (ΔH) and entropy (ΔS). ITC is well-suited for a broad affinity range, including weak interactions.

  • Fluorescence Polarization (FP): A solution-based technique that is well-suited for high-throughput screening. It requires labeling of one of the binding partners (typically the smaller molecule or a competitive ligand) with a fluorophore. It is most effective for interactions with at least a two-fold difference in the molecular weight of the binding partners.

Q3: How does the choice of buffer impact my this compound-protein binding assay?

A3: Buffer conditions, including pH and ionic strength, are critical for maintaining protein stability and activity, and can significantly influence binding interactions.[1][2]

  • pH: The pH of the buffer affects the ionization state of both the protein and this compound, which can alter electrostatic interactions crucial for binding. It is recommended to perform initial experiments over a range of pH values to determine the optimal condition for binding while maintaining protein stability.

  • Ionic Strength: The salt concentration in the buffer can modulate electrostatic interactions. High salt concentrations can mask non-specific electrostatic interactions but may also weaken specific binding if it is primarily driven by electrostatics. Conversely, low salt concentrations may lead to increased non-specific binding.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-protein binding assays.

Issue 1: No or Weak Binding Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Protein - Confirm protein activity through a functional assay if available.- Ensure proper protein folding and stability by circular dichroism (CD) or thermal shift assays.- Avoid repeated freeze-thaw cycles.
Incorrect Buffer Conditions - Screen a range of pH values (e.g., 6.0-8.0) and ionic strengths (e.g., 50-250 mM NaCl) to find optimal binding conditions.[1][2]- Ensure the buffer components do not interfere with the binding interaction.
Low Analyte Concentration - For weak interactions, higher concentrations of this compound may be necessary to observe a significant signal.[3]
Assay Sensitivity - For techniques like SPR, ensure sufficient immobilization of the protein on the sensor surface.- For FP, verify that the chosen fluorophore has a high quantum yield and that there is a significant size difference between the bound and unbound states.
Issue 2: High Background or Non-Specific Binding

Possible Causes & Solutions

Possible CauseRecommended Solution
Non-Specific Binding to Sensor Surface (SPR) - Use a reference surface with an immobilized irrelevant protein to subtract non-specific binding signals.- Add blocking agents like bovine serum albumin (BSA) to the running buffer.- Include a non-ionic surfactant such as Tween 20 in the buffer to reduce hydrophobic interactions.[4]
Protein Aggregation - Check for protein aggregation using dynamic light scattering (DLS).- Optimize buffer conditions (pH, ionic strength, additives like glycerol) to improve protein solubility.
Compound-Related Artifacts (FP) - Screen for autofluorescence of this compound at the excitation and emission wavelengths used.- Test for non-specific binding of the fluorescent probe to this compound.
Buffer Mismatch (ITC) - Ensure that the buffer in the syringe (containing this compound) and the cell (containing the protein) are identical to minimize large heats of dilution.[5]
Issue 3: Poor Data Quality or Reproducibility

Possible Causes & Solutions

Possible CauseRecommended Solution
Inaccurate Concentration Determination - Accurately determine the concentrations of both the protein and this compound stock solutions using reliable methods (e.g., spectrophotometry for protein, analytical balance for compound).
Instrument Malfunction - Perform regular instrument maintenance and calibration according to the manufacturer's guidelines.
Sample Preparation Inconsistency - Develop and adhere to a standardized protocol for sample preparation, including buffer preparation and dilutions.
DMSO Effects - If this compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and controls. Be aware that even low concentrations of DMSO can affect binding affinities.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that these are general protocols and may require optimization for your specific protein of interest.

Surface Plasmon Resonance (SPR) Protocol for this compound Binding
  • Immobilization of Protein:

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer. It is advisable to perform a broad concentration range in the initial experiment (e.g., 1 µM to 1 mM).

    • Inject the this compound solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between each this compound injection using a suitable regeneration solution (e.g., a low pH glycine (B1666218) solution or a high salt buffer) if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.

Isothermal Titration Calorimetry (ITC) Protocol for this compound Binding
  • Sample Preparation:

    • Prepare the protein solution and the this compound solution in the exact same, thoroughly degassed buffer. Dialysis of the protein against the buffer is highly recommended.

    • The concentration of this compound in the syringe should be 10-20 times higher than the protein concentration in the cell. For weak interactions, higher concentrations may be required.

  • Experiment Setup:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing). A typical experiment consists of 19-25 injections of 1-2 µL each.

  • Titration:

    • Perform the titration, injecting the this compound solution into the protein solution.

    • Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution from the binding heats.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (K_d), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Protocol for this compound Binding (Competition Assay)
  • Probe and Protein Concentration Optimization:

    • Select a fluorescently labeled ligand (probe) that is known to bind to the protein of interest.

    • Determine the optimal concentration of the probe and protein that gives a stable and robust FP signal.

  • Competition Assay:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the optimized concentrations of the protein and the fluorescent probe to each well.

    • Add the different concentrations of this compound to the wells. Include controls with no this compound (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the polarization values against the concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50 value of this compound, from which the K_i (an estimate of K_d) can be calculated.

Data Presentation

The following tables summarize representative quantitative data for small molecule-protein interactions. As specific data for this compound is scarce, these values are intended to provide a general context.

Table 1: Representative Kinetic Parameters from SPR

Interacting Pairk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (µM)
Small Molecule Inhibitor - Kinase1 x 10⁵1 x 10⁻²0.1
Fragment - Bromodomain5 x 10³5 x 10⁻¹100
Amide-based ligand - E-selectin--383[6]

Table 2: Representative Thermodynamic Parameters from ITC

Interacting PairStoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)K_d (µM)
Small Molecule - Carbonic Anhydrase1-8.5-2.15
Weak Binding Fragment - Protein1-2.0-5.0200

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_fp Fluorescence Polarization (FP) p1 Protein Immobilization p2 This compound Injection p1->p2 p3 Real-time Binding Measurement p2->p3 p4 Data Analysis (kon, koff, Kd) p3->p4 i1 Sample Preparation & Degassing i2 Titration i1->i2 i3 Heat Measurement i2->i3 i4 Data Analysis (Kd, ΔH, ΔS) i3->i4 f1 Probe/Protein Optimization f2 Competition with this compound f1->f2 f3 Polarization Measurement f2->f3 f4 Data Analysis (IC50, Ki) f3->f4

Caption: General workflows for SPR, ITC, and FP binding assays.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem Encountered no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg poor_repo Poor Reproducibility start->poor_repo check_protein Check Protein Activity/Stability no_signal->check_protein Yes optimize_buffer Optimize Buffer (pH, Salt) no_signal->optimize_buffer No blocking Use Blocking Agents/Reference high_bg->blocking Yes aggregation Check for Aggregation high_bg->aggregation No conc_accuracy Verify Concentrations poor_repo->conc_accuracy Yes instrument_cal Calibrate Instrument poor_repo->instrument_cal No check_protein->optimize_buffer increase_conc Increase Analyte Concentration optimize_buffer->increase_conc check_sensitivity Verify Assay Sensitivity increase_conc->check_sensitivity blocking->aggregation artifacts Test for Compound Artifacts aggregation->artifacts buffer_match Ensure Buffer Matching (ITC) artifacts->buffer_match conc_accuracy->instrument_cal standardize_prep Standardize Sample Prep instrument_cal->standardize_prep dmso_control Control for DMSO Effects standardize_prep->dmso_control

Caption: Logic diagram for troubleshooting common assay issues.

Signaling Pathway (Illustrative)

signaling_pathway ligand This compound receptor Target Protein ligand->receptor Binding complex This compound-Protein Complex receptor->complex downstream Downstream Signaling Event complex->downstream Signal Transduction response Biological Response downstream->response

Caption: A simplified, illustrative signaling pathway.

References

Technical Support Center: Addressing Cytotoxicity of Isobutyramide in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential cytotoxicity of isobutyramide (B147143) in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to all cell lines?

A1: The cytotoxicity of this compound has not been extensively documented across a wide range of cell lines. As with most compounds, the cytotoxic potential and the concentration at which it occurs are highly dependent on the specific cell type, its metabolic activity, and the duration of exposure. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in water, as well as in solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as DMSO. The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.

Q3: My this compound solution is precipitating in the cell culture medium. What should I do?

A3: Precipitation can occur due to poor solubility at the final concentration or interaction with media components. Please refer to the "Troubleshooting Guide: Compound Precipitation" section for a detailed workflow on how to address this issue. Strategies include pre-warming the media, performing serial dilutions, and ensuring the stock solution is fully dissolved before adding it to the media.

Q4: What are the potential mechanisms of this compound-induced cytotoxicity?

A4: While the specific mechanisms for this compound are not well-characterized, studies on structurally related amide compounds suggest potential pathways that may be involved. These include the induction of apoptosis (programmed cell death) through the activation of caspases and disruption of mitochondrial function. It is recommended to investigate these pathways in your experimental system if you observe significant cytotoxicity.

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity

If you are observing a higher-than-expected level of cell death in your experiments with this compound, follow this troubleshooting workflow.

Troubleshooting Unexpected Cytotoxicity start High Cytotoxicity Observed q1 Is a vehicle control included? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the vehicle control also toxic? a1_yes->q2 sol1 Include a vehicle control (media + solvent) to distinguish compound vs. solvent toxicity. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower the final solvent concentration (e.g., <0.1% DMSO). Consider alternative solvents. a2_yes->sol2 q3 Was a dose-response experiment performed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the observed cytotoxicity reproducible? a3_yes->q4 sol3 Perform a dose-response experiment to determine the IC50 value. Start with a broad concentration range. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Proceed with mechanistic studies (e.g., apoptosis, mitochondrial assays). a4_yes->end sol4 Check for contamination (mycoplasma). Standardize cell passage number and seeding density. a4_no->sol4

Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Guide: Compound Precipitation

If you observe precipitation of this compound in your cell culture medium, use the following guide to resolve the issue.

Troubleshooting Compound Precipitation start Precipitate Observed in Media q1 When did precipitation occur? start->q1 a1_immediate Immediately upon addition to media q1->a1_immediate a1_later After incubation q1->a1_later sol1 Localized high concentration. Add stock solution to pre-warmed media with vigorous mixing. a1_immediate->sol1 q2 Is the stock solution clear? a1_later->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the final concentration above solubility limit? a2_yes->q3 sol2 Stock concentration is too high. Prepare a new, lower concentration stock solution. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower the final working concentration. Consider using solubility enhancers if possible. a3_yes->sol3 end Precipitation resolved. Proceed with experiment. a3_no->end

Workflow for addressing this compound precipitation.

Quantitative Data Summary

Specific cytotoxic data for this compound, such as half-maximal inhibitory concentration (IC50) values, are not widely available in published literature. Researchers are encouraged to determine these values empirically in their cell lines of interest. For context, studies on other small amide-containing molecules have reported a wide range of cytotoxicities.

Compound ClassCell Line(s)IC50 Range (µM)Reference
Butyramide DerivativesHepG2, MCF-7Varies widely based on substitution[1]
3-OxobutanamidesHuman Lymphocytes>500 (low toxicity at lower concentrations)[2]
N-substituted Benzamides70Z/3, HL60>250[3][4]
This compound Various To Be Determined Experimentally N/A

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

IC50 Determination Workflow (MTT Assay) step1 1. Seed cells in a 96-well plate and allow to attach overnight. step2 2. Prepare serial dilutions of This compound in culture medium. step1->step2 step3 3. Treat cells with this compound dilutions and vehicle control. step2->step3 step4 4. Incubate for a defined period (e.g., 24, 48, 72 hours). step3->step4 step5 5. Add MTT reagent to each well and incubate for 2-4 hours. step4->step5 step6 6. Solubilize formazan (B1609692) crystals with DMSO or other solvent. step5->step6 step7 7. Measure absorbance at 570 nm using a microplate reader. step6->step7 step8 8. Calculate % cell viability and plot against concentration to determine IC50. step7->step8

Experimental workflow for IC50 determination.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.

  • Compound Preparation: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., 100 mM in DMSO). Perform serial dilutions in complete culture medium to obtain a range of treatment concentrations.

  • Cell Treatment: Replace the culture medium in the 96-well plate with the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[5]

Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Based on studies of related amide compounds, this compound-induced cytotoxicity, if observed, may involve the intrinsic pathway of apoptosis. This pathway is often initiated by cellular stress and converges on the mitochondria.

Potential Intrinsic Apoptosis Pathway This compound This compound cellular_stress Cellular Stress (e.g., Oxidative Stress) This compound->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential signaling pathway for this compound cytotoxicity.

This proposed pathway suggests that this compound may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, can activate a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[3][4] Experimental validation is required to confirm the involvement of this or other pathways.

References

Technical Support Center: Accurate Isobutyramide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method refinement in the accurate quantification of isobutyramide (B147143) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most common and robust methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices like plasma. GC-MS is also a powerful technique but typically requires a derivatization step to make the polar this compound molecule volatile enough for gas chromatography.

Q2: What are the major challenges in quantifying this compound in biological matrices like plasma and urine?

A2: The primary challenges include:

  • Matrix Effects: Endogenous components in plasma and urine, such as salts, lipids, and proteins, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1][2][3][4]

  • Sample Preparation: Efficiently extracting the highly polar this compound from complex biological matrices while removing interfering substances is critical. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[5][6][7]

  • Analyte Stability: this compound may be subject to degradation during sample collection, processing, and storage. It is crucial to assess and ensure its stability under the chosen experimental conditions.[8]

  • Chromatographic Performance: Poor peak shape, retention time shifts, and carryover can all impact the accuracy and precision of quantification.[9][10]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A3: Yes, using a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the assay.[11][12][13]

Q4: What are the expected quantitative performance characteristics for an this compound assay?

A4: While specific performance will depend on the matrix, instrumentation, and method, a well-optimized LC-MS/MS method for a small polar molecule like this compound can be expected to achieve the following:

ParameterExpected Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 50 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Extraction Recovery 70 - 120%

Note: These are typical values for bioanalytical method validation and may vary.[14][15][16][17]

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload- Inappropriate mobile phase or sample solvent- Column contamination or degradation- Extra-column dead volume- Reduce injection volume or sample concentration.- Ensure sample is dissolved in a solvent weaker than the initial mobile phase.- Flush the column or use a guard column.- Check and optimize fittings and tubing.[9][13]
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components- Inefficient ionization in the MS source- Suboptimal MS/MS transition- Analyte degradation- Improve sample cleanup to remove phospholipids (B1166683) and other interferences.- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).- Optimize collision energy and select the most intense and specific MRM transition.- Investigate analyte stability in the matrix and during sample processing.[10][11]
Inconsistent Retention Times - Changes in mobile phase composition- Inadequate column equilibration- Fluctuations in column temperature or flow rate- Column aging- Prepare fresh mobile phase and ensure proper mixing.- Increase column equilibration time between injections.- Use a column oven and ensure the pump is delivering a stable flow rate.- Replace the analytical column.[9][10]
High Background Noise - Contaminated mobile phase or LC system- Carryover from previous injections- Electrical noise- Use high-purity LC-MS grade solvents and additives.- Implement a robust needle wash procedure.- Check for proper grounding of the instrument.[10]
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Intensity - Incomplete derivatization- Analyte degradation at high temperatures- Active sites in the GC inlet or column- Optimize derivatization reaction conditions (reagent volume, temperature, time).- Use a lower injection port temperature.- Use a deactivated inlet liner and column.
Ghost Peaks - Carryover from previous injections- Septum bleed- Use a solvent wash between samples.- Use a high-quality, low-bleed septum.
Poor Peak Shape - Inefficient derivatization- Co-elution with interfering peaks- Non-volatile residues in the inlet- Ensure complete derivatization.- Optimize the GC temperature program for better separation.- Perform regular maintenance of the GC inlet.
Irreproducible Results - Inconsistent derivatization- Sample degradation- Variability in injection volume- Ensure precise and consistent addition of derivatizing agent.- Analyze samples promptly after derivatization.- Use an autosampler for consistent injections.

Experimental Protocols

Representative LC-MS/MS Protocol for this compound in Human Plasma

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 1 µg/mL this compound-d7 in methanol).

    • Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • LC System: UPLC/HPLC system

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a suitable reversed-phase column for polar analytes.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 40% B over 5 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: Precursor Ion (m/z) 88.1 -> Product Ion (m/z) 44.1 (Example transition, requires optimization)

      • This compound-d7 (IS): Precursor Ion (m/z) 95.1 -> Product Ion (m/z) 49.1 (Example transition, requires optimization)

Representative GC-MS Protocol for this compound in Human Urine

This protocol involves derivatization and should be optimized for specific requirements.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization)

    • To 200 µL of urine in a glass tube, add 20 µL of an internal standard working solution (e.g., 5 µg/mL this compound-d7 in methanol).

    • Add 50 µL of 5 M HCl to acidify the sample.

    • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature and transfer to a GC-MS autosampler vial.

  • GC-MS Conditions

    • GC System: Gas chromatograph with an autosampler.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 25°C/min, hold for 5 minutes.

    • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

      • Example SIM ions for this compound-TMS derivative: m/z 145, 117, 73 (Requires confirmation with standards).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Matrix (Plasma or Urine) add_is Add Internal Standard (this compound-d7) sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction cleanup Evaporation & Reconstitution (LC-MS) or Derivatization (GC-MS) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms for LC-MS gc_ms GC-MS Analysis cleanup->gc_ms for GC-MS quant Quantification (Calibration Curve) lc_ms->quant gc_ms->quant report Reporting Results quant->report

Caption: A generalized experimental workflow for the quantification of this compound in biological matrices.

globin_gene_regulation cluster_pathway Globin Gene Regulation This compound This compound bcl11a BCL11A (γ-globin silencer) This compound->bcl11a Inhibits gamma_globin γ-globin Gene This compound->gamma_globin Activates Transcription nurd NuRD Complex bcl11a->nurd Recruits nurd->gamma_globin Silences Transcription hbf Fetal Hemoglobin (HbF) Production gamma_globin->hbf Leads to

Caption: A simplified diagram illustrating the proposed mechanism of this compound-induced fetal hemoglobin production through the inhibition of the γ-globin gene silencer BCL11A.[1][6][18][19][20]

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobutyramide (B147143) Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help you resolve the co-elution of this compound with related compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that might co-elute with this compound?

When analyzing this compound (2-methylpropanamide), co-elution issues often arise from structurally similar compounds. The most common interfering compounds include:

  • Structural Isomers: n-Butyramide (Butanamide) is the most common co-eluting compound due to its identical molecular weight and similar polarity.[1]

  • Related Amides: Short-chain amides such as propionamide (B166681) and valeramide can also elute closely, depending on the chromatographic conditions.

  • Degradation Products: Isobutyric acid, a potential hydrolysis product, may also interfere, particularly if the sample has been exposed to acidic or basic conditions.

Q2: My this compound peak shows poor purity. How can I confirm co-elution?

Confirming co-elution requires a multi-step approach. Peak fronting, tailing, or broader-than-expected peaks are initial indicators. For definitive confirmation:

  • High-Resolution Mass Spectrometry (HRMS): Coupling your liquid chromatography (LC) system to an HRMS detector can help determine if multiple components with the same nominal mass (isomers) or different masses are present within a single chromatographic peak.[2]

  • Peak Purity Analysis (PDA/DAD): A Photodiode Array (PDA) or Diode Array Detector (DAD) can assess peak purity by comparing spectra across the peak. A non-homogenous spectrum indicates the presence of co-eluting impurities.

  • Varying Chromatographic Conditions: Systematically altering the mobile phase composition or temperature can often cause co-eluting peaks to separate. If a shoulder peak appears or the primary peak splits into two, co-elution is confirmed.[3][4]

Troubleshooting Guide: Resolving Co-elution

Co-elution of this compound, a polar compound, is a common challenge in reversed-phase (RP) chromatography. This guide provides systematic steps to achieve baseline separation.

Issue: this compound peak is co-eluting with its isomer, n-butyramide, or other related compounds.

This is a common problem because isomers and related short-chain amides have very similar physicochemical properties. The key is to exploit subtle differences in their structure and polarity by modifying the chromatographic parameters.

Below is a troubleshooting workflow to systematically address the issue.

G cluster_start Start cluster_method_dev Method Development & Optimization cluster_details Actions & Parameters cluster_end Outcome start Initial Observation: Poor Peak Shape or Purity for this compound mobile_phase Step 1: Modify Mobile Phase start->mobile_phase Begin Troubleshooting mp_actions A. Decrease Organic Solvent % (e.g., from 10% to 2% Methanol) B. Adjust pH with Buffer (e.g., Phosphate buffer, pH 2.5-7) C. Introduce Ion-Pairing Reagent (e.g., Heptane Sulfonic Acid) mobile_phase->mp_actions column_chem Step 2: Change Column Chemistry col_actions A. Switch to HILIC Column (For highly polar compounds) B. Use an Amide-Embedded Column (Enhances polar retention) C. Try a Phenyl-Hexyl Column (Alternative selectivity via π-π interactions) column_chem->col_actions temp Step 3: Adjust Temperature temp_actions A. Lower Temperature (e.g., 25°C) (Increases interaction with stationary phase) B. Raise Temperature (e.g., 40°C) (Can improve efficiency and alter selectivity) temp->temp_actions gc_alt Step 4: Consider Alternative Technique (GC) gc_actions A. Use a Polar GC Column (e.g., WAX or PEG phase) B. Implement Temperature Programming (Separates based on boiling point differences) gc_alt->gc_actions mp_actions->column_chem If resolution is still poor col_actions->temp If resolution is still poor temp_actions->gc_alt If HPLC methods fail end_node Resolution Achieved: Baseline Separation of this compound gc_actions->end_node Successful Separation

Caption: Troubleshooting workflow for resolving this compound co-elution.

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC for this compound and n-Butyramide Separation

This protocol provides a starting point for separating this compound from its structural isomer n-butyramide using an ion-pairing agent to enhance resolution.

Objective: To achieve baseline separation (Resolution > 1.5) between this compound and n-butyramide.

Methodology:

  • Sample Preparation: Prepare a mixed standard of this compound and n-butyramide at 10 µg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 98:2 ratio of aqueous buffer to methanol.

    • Aqueous Buffer: 30 mM Sodium Phosphate buffer with 5 mM Heptane Sulfonic Acid. Adjust pH to 3.0 with phosphoric acid.

    • Filter the mobile phase through a 0.22 µm filter and degas thoroughly.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate the peaks and calculate the resolution between the this compound and n-butyramide peaks.

Table 1: Recommended HPLC Starting Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column.
Mobile Phase 98% (30mM Phosphate Buffer w/ 5mM Heptane Sulfonic Acid, pH 3.0) : 2% MethanolHighly aqueous mobile phase increases retention for polar analytes.[6][7] Ion-pairing agent improves separation of similarly charged or polar molecules.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30°CStable temperature control ensures reproducible retention times.[3]
Detector UV at 200 nmAmides show absorbance at low UV wavelengths.[7]
Injection Vol. 10 µLStandard injection volume.
Protocol 2: Gas Chromatography (GC) for Volatile Amide Separation

Gas chromatography is an excellent alternative for separating volatile compounds like short-chain amides, primarily based on differences in their boiling points and polarity.[9][10]

Objective: To separate a mixture of this compound, n-butyramide, and propionamide.

Methodology:

  • Sample Preparation: Prepare a mixed standard at 50 µg/mL in a suitable solvent like Dichloromethane (DCM).

  • GC Conditions: Set up the GC system according to the parameters in Table 2.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Data Analysis: Identify peaks based on retention time and integrate to determine purity.

Table 2: Recommended GC Starting Parameters

ParameterRecommended SettingRationale
Column Polar Wax Column (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µmA polar stationary phase provides better separation for polar analytes like amides.[4]
Carrier Gas Helium or NitrogenInert mobile phase.[9]
Inlet Temp. 250°CEnsures complete and rapid vaporization of the sample.
Oven Program Start at 100°C, hold for 2 min. Ramp to 220°C at 10°C/min. Hold for 5 min.Temperature programming is crucial for separating compounds with different boiling points.[11]
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for organic compounds.
Detector Temp. 280°CPrevents condensation of analytes in the detector.

Advanced Separation Strategies: Chiral Separation

In some drug development contexts, this compound may be part of a larger molecule with chiral centers. Separating enantiomers requires specialized techniques.

Q3: How can I separate enantiomers of a compound containing an this compound functional group?

Enantiomers have identical physical properties in an achiral environment, making their separation on standard columns impossible.[12] Three primary HPLC-based strategies are used for chiral separation:

  • Chiral Stationary Phases (CSPs): This is the most direct and widely used method. Columns are packed with a chiral selector (e.g., polysaccharide-based) that interacts differently with each enantiomer, leading to different retention times.[13]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.[14]

  • Chiral Derivatization: The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[15]

G cluster_main Chiral Separation Strategies cluster_indirect racemic_mixture Racemic Mixture (R & S Enantiomers) csp_node Direct Method: Chiral Stationary Phase (CSP) racemic_mixture->csp_node Separation on chiral column indirect_node Indirect Methods racemic_mixture->indirect_node Conversion or complexation separated Separated Enantiomers csp_node->separated cda_node Chiral Derivatization (CDA) indirect_node->cda_node cmpa_node Chiral Mobile Phase Additive (CMPA) indirect_node->cmpa_node cda_node->separated Separation of diastereomers on achiral column cmpa_node->separated Separation of complexes on achiral column

Caption: Main strategies for the chiral separation of enantiomers by HPLC.[14]

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Isobutyramide and n-Butyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of two structural isomers, isobutyramide (B147143) and n-butyramide. While both are derivatives of the short-chain fatty acid butyrate (B1204436), their distinct chemical structures lead to notable differences in their biological activities. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and illustrates relevant signaling pathways to aid researchers in understanding their differential impacts.

Comparative Biological Effects

A key study directly comparing the two isomers on erythroleukemia cells revealed significant differences in their ability to inhibit cell proliferation, induce differentiation, and inhibit histone deacetylase (HDAC) activity.

Data Summary
Biological Effectn-ButyramideThis compoundCell LineKey Findings
Cell Proliferation Inhibition Stronger InhibitorWeaker InhibitorErythroleukemian-Butyramide demonstrated a more potent inhibition of cell proliferation compared to this compound.
Induction of Differentiation (Hemoglobin Synthesis) More Effective InducerLess Effective InducerErythroleukemian-Butyramide was more effective at inducing the differentiation of erythroleukemia cells, as measured by hemoglobin synthesis.
Histone Deacetylase (HDAC) Inhibition Weaker InhibitorWeaker InhibitorErythroleukemiaBoth isomers were found to be weaker inhibitors of HDACs compared to butyrate and other analogues like 4-phenylbutyrate.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound and n-butyramide on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and n-butyramide in a suitable solvent (e.g., DMSO). Create serial dilutions of the compounds in a complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2][3][4]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan (B1609692) crystals.[1][2][3][4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the ability of this compound and n-butyramide to inhibit the enzymatic activity of histone deacetylases.

  • Reagent Preparation: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions. Prepare serial dilutions of this compound, n-butyramide, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well microplate, add the HDAC assay buffer, the fluorogenic substrate, and the test compounds or controls.

  • Enzyme Addition: Add the HDAC enzyme source (e.g., nuclear extract or purified HDAC enzyme) to each well to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 350-380/440-460 nm).[5][6]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control.

Hemoglobin Synthesis Assay in Erythroleukemia Cells

This assay quantifies the induction of differentiation in erythroleukemia cells by measuring hemoglobin production.

  • Cell Culture and Treatment: Culture murine erythroleukemia (MEL) cells in a suitable medium.[7] Induce differentiation by treating the cells with various concentrations of this compound or n-butyramide for a specified period (e.g., 4-6 days).

  • Cell Lysis: Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Lyse the cells to release their contents, including hemoglobin.

  • Heme Extraction: Heme can be isolated from the cell lysate through various methods, such as acid-acetone extraction.[8]

  • Quantification: The amount of hemoglobin can be determined spectrophotometrically by measuring the absorbance of the characteristic Soret band of heme at approximately 415 nm. Alternatively, specific staining methods like benzidine (B372746) staining can be used to visualize and quantify hemoglobin-producing cells.[9]

  • Data Analysis: Compare the hemoglobin content or the percentage of hemoglobin-positive cells in treated samples to untreated controls.

Signaling Pathways and Mechanisms of Action

Both this compound and n-butyramide are thought to exert their biological effects, at least in part, through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[10]

Butyrate, the parent compound, is also known to modulate other signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.[11][12] However, direct comparative studies on the differential effects of this compound and n-butyramide on these pathways are limited.

Diagrams of Key Signaling Pathways

HDAC_Inhibition cluster_0 Cell Nucleus cluster_1 Drug Action Chromatin (Condensed) Chromatin (Condensed) Chromatin (Open) Chromatin (Open) HDAC HDAC HAT HAT Gene Transcription Gene Transcription Acetylated Histones Acetylated Histones Deacetylated Histones Deacetylated Histones This compound / n-Butyramide This compound / n-Butyramide This compound / n-Butyramide->HDAC inhibit Inhibition Inhibition

Caption: Mechanism of HDAC Inhibition by this compound and n-Butyramide.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Potential Drug Action Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates to IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα-NF-κB Complex->IκBα releases IκBα-NF-κB Complex->NF-κB Target Gene Transcription Target Gene Transcription NF-κB_nuc->Target Gene Transcription activates Butyrate Analogues Butyrate Analogues Butyrate Analogues->IKK may inhibit Inhibition Inhibition

Caption: Potential Modulation of the NF-κB Signaling Pathway by Butyrate Analogues.

Conclusion

The available evidence indicates that this compound and n-butyramide, despite being structural isomers, exhibit distinct biological activities. In the context of erythroleukemia cells, n-butyramide is a more potent inhibitor of cell proliferation and a more effective inducer of differentiation than this compound. Both compounds are relatively weak inhibitors of histone deacetylases compared to other butyrate analogues.

Further research is warranted to explore the differential effects of these isomers in a broader range of cell types and biological systems. Investigating their impact on various signaling pathways beyond HDAC inhibition will provide a more comprehensive understanding of their mechanisms of action and potential therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

A Comparative Guide to the Validation of Analytical Methods for Isobutyramide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of isobutyramide (B147143): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable measurement of this compound in various matrices, including pharmaceutical formulations and biological samples. This document outlines the experimental protocols and performance data to assist in method selection and validation.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Methods for Isobutyyramide Analysis

The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique that separates this compound from other components in the sample before quantification, offering good selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing high sensitivity and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, ideal for quantifying trace amounts of this compound in complex matrices such as biological fluids.

The following table summarizes the key performance parameters for each analytical method for the quantification of this compound.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Range 12.5 - 75 µg/mL[1]0.5 - 50 µg/mL1 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 110%[2]
Precision (% RSD) < 2%< 5%< 15%[2]
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~5 µg/mL~0.5 µg/mL~1 ng/mL[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a validated method for a structurally similar compound, isobutylglutarmonoamide, and is adapted for this compound analysis.[1]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer, pH 3.0) in an 80:20 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For biological samples, a protein precipitation step followed by solvent evaporation and reconstitution in the mobile phase is typically required.

Analysis:

  • Inject the calibration standards to establish the calibration curve based on peak area versus concentration.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined from the calibration curve.

Validation Parameters:

  • Linearity: A linear relationship between peak area and concentration should be established over the desired range, with a correlation coefficient (r²) of ≥ 0.999.[1]

  • Accuracy: Assessed by a recovery study, adding a known amount of this compound to a placebo at different concentration levels. The recovery should be within 98-102%.

  • Precision: The relative standard deviation (RSD) for replicate injections should be ≤ 2%.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Stock Stock Standard (1000 µg/mL) Working Working Standards (10-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column, UV Detector) Working->HPLC Sample Sample Preparation (e.g., Dissolution, Extraction) Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calib Calibration Curve (Peak Area vs. Conc.) Data->Calib Result Result Calculation (this compound Conc.) Calib->Result

Caption: Workflow for this compound analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive method for the quantification of this compound, particularly in biological matrices.

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution may be used for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.

Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described for the HPLC method, using a solvent compatible with the mobile phase.

  • Sample Preparation: Protein precipitation is a common and effective method for biological samples. For example, add three volumes of cold acetonitrile containing an internal standard to one volume of plasma, vortex, and centrifuge. The supernatant is then evaporated and reconstituted in the initial mobile phase.

Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Stock Stock Standard Working Working Standards Stock->Working LCMSMS LC-MS/MS System (C18 Column, ESI Source) Working->LCMSMS Sample Protein Precipitation & Reconstitution Sample->LCMSMS Data Data Acquisition (MRM Transitions) LCMSMS->Data Calib Calibration Curve (Area Ratio vs. Conc.) Data->Calib Result Result Calculation Calib->Result

Caption: Workflow for this compound analysis by LC-MS/MS.

References

A Comparative Analysis of Isobutyramide and Other Short-Chain Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isobutyramide (B147143) with other short-chain fatty acid amides (SCFA amides), focusing on their performance in key biological assays. The information presented is intended to support researchers and professionals in drug development in their evaluation of these compounds for therapeutic applications.

Introduction

Short-chain fatty acids (SCFAs) are well-established regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis. Their amide derivatives are being investigated as potential therapeutic agents, particularly in oncology, due to their ability to modulate these pathways. A key mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. This guide focuses on a comparative analysis of this compound against other SCFA amides like propionamide (B166681) and n-butyramide, presenting experimental data on their efficacy.

Comparative Efficacy Data

The following tables summarize the quantitative data from comparative studies on the effects of this compound and other SCFA amides on cell proliferation, cell differentiation, and histone deacetylase (HDAC) inhibition.

Table 1: Inhibition of Cell Proliferation in Erythroleukemia Cells

CompoundConcentration (mM)Inhibition of Cell Proliferation (%)
n-Butyramide5Stronger Inhibition
This compound5Weaker Inhibition

Data adapted from a comparative study on erythroleukemia cells, indicating that n-butyramide is a more potent inhibitor of cell proliferation than this compound at the same concentration[1].

Table 2: Induction of Hemoglobin Synthesis in Erythroleukemia Cells

CompoundConcentration (mM)Induction of Hemoglobin Synthesis
n-ButyramideNot SpecifiedMore Effective Inducer
This compoundNot SpecifiedLess Effective Inducer

This table illustrates the differential effects of n-butyramide and this compound on cell differentiation, with n-butyramide being a more effective inducer of hemoglobin synthesis[1].

Table 3: Inhibition of Histone Deacetylase (HDAC) Activity

CompoundRelative Inhibitory Potency
Butyrate (B1204436)Strongest
3-BromopropionateStrong
4-PhenylbutyrateModerate
PhenylacetateModerate
n-ButyramideWeaker
This compoundWeaker

This table provides a relative comparison of the HDAC inhibitory activity of various compounds, indicating that both n-butyramide and this compound are weaker inhibitors compared to butyrate and other analogs[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

1. Cell Proliferation Assay (MTT Assay)

This protocol is adapted for the assessment of the effect of SCFA amides on the proliferation of adherent or suspension cells.

  • Objective: To quantify the effect of this compound and other SCFA amides on cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

  • Materials:

    • Cell line of interest (e.g., erythroleukemia cells)

    • Complete cell culture medium

    • 96-well microplates (tissue culture grade, flat-bottom)

    • This compound, n-butyramide, propionamide (and other test compounds)

    • MTT labeling reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well in 100 µL of culture medium).

    • Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the SCFA amides to be tested. Include a vehicle control (medium with the solvent used to dissolve the amides).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified atmosphere at 37°C and 5% CO2.

    • MTT Addition: Add 10 µL of the MTT labeling reagent to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method to determine the in vitro inhibitory activity of SCFA amides on HDAC enzymes.

  • Objective: To quantify the inhibitory potency (IC50) of this compound and other SCFA amides against HDAC enzymes.

  • Principle: This assay measures the enzymatic activity of HDACs using a fluorogenic substrate containing an acetylated lysine (B10760008) residue. Deacetylation by HDACs sensitizes the substrate to a developer enzyme that cleaves it, releasing a fluorescent product. The fluorescence intensity is directly proportional to HDAC activity, and a decrease in signal indicates inhibition.[1][3][4][5][6]

  • Materials:

    • Recombinant human HDAC enzymes or nuclear extracts from cells (e.g., HeLa cells)

    • HDAC Assay Buffer

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)

    • This compound, n-butyramide, propionamide (and other test compounds)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds in the HDAC Assay Buffer.

    • Reaction Setup: In a 96-well black microplate, add the following in order:

      • HDAC Assay Buffer

      • Test compound at various concentrations (or vehicle for control)

      • Diluted HDAC enzyme or nuclear extract

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

    • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

    • Reaction Stoppage and Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at 37°C for 15-30 minutes.[1][3][5]

    • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[1][5]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many SCFA derivatives is the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.

// Nodes SCFA_Amides [label="SCFA Amides\n(e.g., this compound, Butyramide)", fillcolor="#F1F3F4", fontcolor="#202124"]; HDAC [label="Histone Deacetylases (HDACs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Histone Hyperacetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin Relaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sp1_Sp3 [label="Sp1/Sp3 Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21 (CDKN1A) Gene Transcription", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SCFA_Amides -> HDAC [label="Inhibition", color="#EA4335"]; HDAC -> Histones [label="Deacetylation", style=dashed, color="#5F6368"]; Histones -> Acetylation [style=invis]; Acetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> Cell_Cycle_Arrest; Gene_Expression -> Differentiation; Gene_Expression -> Apoptosis; Sp1_Sp3 -> p21 [label="Activation"]; Gene_Expression -> p21 [style=invis]; p21 -> Cell_Cycle_Arrest [label="Induction"]; Chromatin -> Sp1_Sp3 [label="Increased Accessibility"]; }

Caption: Mechanism of HDAC inhibition by SCFA amides.

Beyond HDAC inhibition, SCFA amides may also influence other signaling pathways. For instance, butyrate, the corresponding carboxylic acid of butyramide, has been shown to modulate the activity of transcription factors such as Sp1/Sp3, which are involved in the regulation of genes like p21, a key inhibitor of cell cycle progression.[7] Additionally, SCFAs can impact inflammatory pathways such as NF-κB and the JAK/STAT signaling cascade.[8][9] The extent to which SCFA amides engage these pathways requires further investigation.

// Nodes Start [label="Start: Select SCFA Amides and Cell Line", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture and Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with SCFA Amides", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Assay [label="Cell Proliferation Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC_Assay [label="HDAC Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis (IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Comparative Efficacy Assessment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Proliferation_Assay; Treatment -> HDAC_Assay; Proliferation_Assay -> Data_Analysis; HDAC_Assay -> Data_Analysis; Data_Analysis -> Comparison; }

Caption: General experimental workflow for comparing SCFA amides.

// Nodes SCFA_Amides [label="SCFA Amides", fillcolor="#F1F3F4", fontcolor="#202124"]; HDAC_Inhibition [label="HDAC Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway Modulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_STAT_Pathway [label="JAK/STAT Pathway Modulation", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects\n(Proliferation, Differentiation, Apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SCFA_Amides -> HDAC_Inhibition; SCFA_Amides -> NFkB_Pathway; SCFA_Amides -> JAK_STAT_Pathway; HDAC_Inhibition -> Gene_Expression; NFkB_Pathway -> Gene_Expression; JAK_STAT_Pathway -> Gene_Expression; Gene_Expression -> Cellular_Effects; }

Caption: Overview of potential signaling pathways affected by SCFA amides.

Conclusion

The available data suggests that this compound and other short-chain fatty acid amides exhibit biological activity, including the inhibition of cell proliferation and histone deacetylases. However, their potency can vary significantly based on their chemical structure. For instance, n-butyramide appears to be a more potent inhibitor of cell proliferation and a more effective inducer of differentiation in erythroleukemia cells compared to this compound.[1] Both are considered weaker HDAC inhibitors than their parent carboxylic acid, butyrate.[1] Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic potential of these compounds in various disease models. The provided protocols and pathway diagrams serve as a foundation for such future investigations.

References

Hypothetical Cross-Validation of Isobutyramide as a Novel Biomarker for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of a novel small molecule, isobutyramide (B147143), as a hypothetical biomarker for the early detection of Alzheimer's disease (AD). While there is currently no direct clinical data supporting this compound as an AD biomarker, this document serves as a practical template, outlining the necessary experimental data, protocols, and validation workflows. By comparing hypothetical performance data for this compound with established AD biomarkers, this guide illustrates the rigorous process of biomarker validation.

Performance Comparison of Biomarkers for Early Alzheimer's Disease Detection

The diagnostic accuracy of a biomarker is paramount for its clinical utility. The following table compares the hypothetical performance of this compound against well-established biomarkers for the early diagnosis of Alzheimer's disease. The hypothetical data for this compound is presented to illustrate the target performance metrics for a novel biomarker.

BiomarkerMatrixSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Hypothetical: this compound Plasma 90 85 0.92
CSF Aβ42/Aβ40 RatioCSF85-9580-900.89-0.95
CSF p-Tau181CSF80-9080-900.85-0.92
Plasma p-Tau181Plasma80-8982-910.87-0.90
Neurofilament Light Chain (NfL)Plasma/CSF75-8570-800.78-0.85

Experimental Protocols

Detailed and validated experimental protocols are essential for the reproducible quantification of biomarkers. Below is a hypothetical, yet plausible, protocol for the analysis of this compound in human plasma, adapted from established methods for similar small molecules.

Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Objective: To extract this compound from plasma and remove interfering substances.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • Vortex each sample to ensure homogeneity.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d7).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate this compound from other components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 88.1 -> Product ion (Q3) m/z 44.1

      • This compound-d7 (Internal Standard): Precursor ion (Q1) m/z 95.1 -> Product ion (Q3) m/z 49.1

    • Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

3. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the plasma samples.

  • Procedure:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the concentration of the standards to create a linear regression curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolomics Biomarker Discovery and Validation Workflow

cluster_discovery Discovery Phase cluster_validation Validation Phase discovery_cohort Discovery Cohort (e.g., AD patients vs. Healthy Controls) sample_collection Sample Collection (Plasma, CSF) discovery_cohort->sample_collection metabolomic_profiling Untargeted Metabolomic Profiling (LC-MS, GC-MS, NMR) sample_collection->metabolomic_profiling data_analysis Data Analysis & Feature Selection (Statistical Analysis, Machine Learning) metabolomic_profiling->data_analysis candidate_biomarkers Candidate Biomarkers Identified (e.g., this compound) data_analysis->candidate_biomarkers analytical_validation Analytical Method Validation (Accuracy, Precision, Specificity) candidate_biomarkers->analytical_validation clinical_validation Clinical Validation in Independent Cohorts analytical_validation->clinical_validation performance_assessment Performance Assessment (Sensitivity, Specificity, AUC) clinical_validation->performance_assessment cross_validation Cross-Validation with Existing Biomarkers performance_assessment->cross_validation qualified_biomarker Qualified Biomarker for Clinical Use cross_validation->qualified_biomarker cluster_upstream Upstream Pathological Events cluster_metabolic Metabolic Dysregulation cluster_downstream Downstream Consequences amyloid_beta Amyloid-β Aggregation mitochondrial_dysfunction Mitochondrial Dysfunction amyloid_beta->mitochondrial_dysfunction tau_hyperphosphorylation Tau Hyperphosphorylation tau_hyperphosphorylation->mitochondrial_dysfunction neuroinflammation Neuroinflammation altered_amino_acid Altered Amino Acid Metabolism neuroinflammation->altered_amino_acid mitochondrial_dysfunction->altered_amino_acid synaptic_dysfunction Synaptic Dysfunction mitochondrial_dysfunction->synaptic_dysfunction This compound This compound Levels altered_amino_acid->this compound Hypothetical Link This compound->synaptic_dysfunction Potential Indicator neuronal_death Neuronal Death synaptic_dysfunction->neuronal_death cognitive_decline Cognitive Decline neuronal_death->cognitive_decline

Isobutyramide's Efficacy as a Histone Deacetylase Inhibitor: A Comparative Analysis with Vorinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of epigenetic modifiers, isobutyramide (B147143), a short-chain fatty acid amide, has emerged as a compound of interest for its potential therapeutic applications, including the treatment of hemoglobinopathies and cancer. This guide provides a comparative analysis of this compound's efficacy against the well-established histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the available data and understand the mechanistic underpinnings of these compounds.

Mechanism of Action: Histone Deacetylase Inhibition

Both this compound and Vorinostat exert their primary biological effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes and those involved in cell differentiation.[1]

This compound, as an analogue of butyrate (B1204436), is understood to function as an HDAC inhibitor.[2] This mechanism is central to its ability to induce the expression of fetal hemoglobin and to inhibit the growth of cancer cells.[3] Vorinostat is a potent, FDA-approved pan-HDAC inhibitor that has demonstrated broad efficacy against a range of cancers.[4][5]

Comparative Efficacy: A Look at the Data

Table 1: In Vitro Efficacy of this compound, Sodium Butyrate, and Vorinostat (SAHA) as HDAC Inhibitors

CompoundTargetIC50Source
This compound HDACsData not available-
Sodium Butyrate Pan-HDAC~0.80 mM[6]
Vorinostat (SAHA) Pan-HDAC~10 nM[7]
HDAC110 nM[7]
HDAC320 nM[7]

Table 2: In Vitro Cytotoxicity of this compound, Sodium Butyrate, and Vorinostat (SAHA) against Cancer Cell Lines

CompoundCell LineIC50Source
This compound Data not availableData not available-
Sodium Butyrate MCF-7 (Breast Cancer)1.26 mM[8]
Vorinostat (SAHA) K562 (Leukemia)1.34 µM[4]
U266 (Myeloma)0.14 µM[4]
MCF-7 (Breast Cancer)2.58 µM[4]
U937 (Lymphoma)0.67 µM[4]
HEPG2 (Liver Cancer)18.17 µM[4]

Note: The absence of specific IC50 values for this compound highlights a significant gap in the publicly available data, making a direct quantitative comparison challenging. Sodium butyrate data is included to provide context for a related short-chain fatty acid HDAC inhibitor.

In Vivo Efficacy

A study on a human prostate cancer (LNCaP) tumor model in mice demonstrated the in vivo efficacy of this compound. In castrated mice, treatment with this compound resulted in a 50% reduction in tumor volume over a 7-week period, compared to a 2.4-fold increase in the placebo group.[3] This indicates that this compound can inhibit tumor growth in a preclinical setting.

Signaling Pathways and Cellular Effects

The inhibition of HDACs by compounds like this compound and Vorinostat triggers a cascade of downstream cellular events. A key target of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1). Upregulation of p21 leads to cell cycle arrest, typically at the G1/S or G2/M checkpoint, thereby inhibiting cancer cell proliferation.[2] Furthermore, HDAC inhibitors can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (this compound, Vorinostat) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones Acetylation (HATs) OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

HDAC inhibitor mechanism of action.

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of compounds.

  • Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution.

  • Reaction Setup : In a 96-well plate, add the HDAC enzyme source (e.g., nuclear extract or purified enzyme), the test compound (this compound or Vorinostat) at various concentrations, and the assay buffer.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development : Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measurement : Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Developer) Plate Plate HDAC Enzyme and Test Compounds Reagents->Plate Compounds Prepare Test Compounds (Serial Dilutions) Compounds->Plate AddSubstrate Add HDAC Substrate Plate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper ReadFluorescence Read Fluorescence AddDeveloper->ReadFluorescence Calculate Calculate % Inhibition and IC50 ReadFluorescence->Calculate

Fluorometric HDAC activity assay workflow.
Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (this compound or Vorinostat) and a vehicle control.

  • Incubation : Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis SeedCells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere SeedCells->Adherence AddCompound Add Test Compounds Adherence->AddCompound IncubateCells Incubate for 48-72h AddCompound->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData

MTT cell viability assay workflow.

Conclusion

This compound demonstrates promise as an HDAC inhibitor with in vivo anti-tumor activity. However, the lack of publicly available, direct comparative data, particularly IC50 values for HDAC inhibition and cytotoxicity, makes a definitive quantitative comparison with the potent, clinically approved HDAC inhibitor Vorinostat challenging. Future research should focus on generating this critical data to fully elucidate the therapeutic potential of this compound and its standing relative to established HDAC inhibitors. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

References

Reviving Fetal Hemoglobin: A Comparative Guide to Isobutyramide and its Alternatives for Hemoglobinopathies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of isobutyramide (B147143) and other therapeutic agents aimed at inducing fetal hemoglobin (HbF) for the treatment of β-thalassemia and sickle cell disease. This document summarizes key experimental findings, details methodologies for crucial assays, and visualizes the underlying biological pathways.

This compound, a butyrate (B1204436) derivative, has emerged as a promising agent for reactivating the expression of the γ-globin gene, thereby increasing the production of fetal hemoglobin (HbF) in adults. Elevated HbF levels can ameliorate the clinical severity of β-hemoglobinopathies by compensating for deficient or abnormal adult hemoglobin. This guide offers an objective comparison of this compound with other HbF-inducing agents, supported by published experimental data.

Performance Comparison of Fetal Hemoglobin Inducers

The following tables summarize the quantitative data from various studies on the efficacy of this compound and its alternatives in inducing fetal hemoglobin. It is important to note that the data are compiled from different studies and may not represent a direct head-to-head comparison under the same experimental conditions.

Table 1: In Vivo Efficacy of Fetal Hemoglobin Inducers in Patients with β-Thalassemia

CompoundDosageTreatment DurationKey Outcomes
This compound 350 mg/kg/day126 to 384 days- Median HbF increase from 3.1% to 6.0% - Reduced transfusion requirements in some patients
Hydroxyurea 10-20 mg/kg/dayVaried- 2- to 9-fold increase in γ-mRNA expression
Decitabine 0.2 mg/kg twice weekly12 weeks- Increased total hemoglobin from 78.8 to 90.4 g/L - Increased absolute HbF from 36.4 to 42.9 g/L in a pilot study[1][2]

Table 2: In Vitro Efficacy of Fetal Hemoglobin Inducers

CompoundCell TypeConcentrationKey Outcomes
This compound MEL cells with human γ- and β-globin genes2.5-5 mmol/L- Inducible and dose-dependent expression of human γ-globin mRNA
Butyrate Erythroid progenitors from β-thalassemia and SCD patients50-150 µM- 2- to 4-fold increase in γ-globin mRNA levels
UNC0638 (G9a inhibitor) Erythroid precursors from β-thalassemia/HbE patientsNot specified- 25.5 ± 4.2% increase in HbF above baseline

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of HbF inducers.

Measurement of Fetal Hemoglobin by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard method for the quantitative analysis of different hemoglobin variants, including HbF.[3]

Principle: This technique separates hemoglobin variants based on their charge differences using an ion-exchange column. The separated hemoglobins (B146990) are then detected and quantified by spectrophotometry.

Procedure:

  • Sample Preparation: Whole blood is collected in EDTA tubes. A hemolysate is prepared by lysing the red blood cells to release the hemoglobin.

  • Calibration: The HPLC system is calibrated using commercially available HbA2/F calibrators to ensure accurate quantification.

  • Injection: A small volume of the hemolysate is injected into the HPLC system.

  • Separation: The hemoglobin variants are separated on a cation-exchange column using a gradient of increasing ionic strength.

  • Detection: The eluted hemoglobin fractions are detected at a wavelength of 415 nm.

  • Quantification: The area under each peak in the chromatogram is integrated to determine the percentage of each hemoglobin variant, including HbF.

Analysis of F-cells by Flow Cytometry

Flow cytometry allows for the rapid and sensitive measurement of the percentage of red blood cells containing fetal hemoglobin (F-cells).[4]

Principle: This method utilizes fluorescently labeled antibodies that specifically bind to HbF within red blood cells. The fluorescence intensity of individual cells is then measured by a flow cytometer.

Procedure:

  • Sample Preparation: Whole blood is collected in EDTA tubes.

  • Fixation and Permeabilization: Red blood cells are fixed to preserve their structure and then permeabilized to allow the anti-HbF antibody to enter the cells.

  • Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for human HbF.

  • Washing: Excess antibody is washed away to reduce background fluorescence.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the forward and side scatter (to identify red blood cells) and the fluorescence intensity of each cell.

  • Data Analysis: The percentage of fluorescently labeled cells (F-cells) is determined from the fluorescence histogram.

Signaling Pathways and Mechanisms of Action

The induction of fetal hemoglobin by this compound and other butyrate derivatives is primarily attributed to their activity as histone deacetylase (HDAC) inhibitors.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_gene Gene Expression This compound This compound (HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Histone Hyperacetylation Chromatin Open Chromatin Structure Acetylation->Chromatin GlobinGene γ-globin Gene Chromatin->GlobinGene Allows access for transcription factors Transcription Increased Transcription GlobinGene->Transcription HbF Fetal Hemoglobin (HbF) Production Transcription->HbF

Caption: Mechanism of this compound action via HDAC inhibition.

HDAC inhibitors like this compound prevent the removal of acetyl groups from histones.[5] This leads to a more open chromatin structure around the γ-globin genes, making them accessible to transcription factors and ultimately leading to their reactivation and the production of HbF.

The following diagram illustrates a simplified workflow for evaluating potential fetal hemoglobin inducers.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies CellCulture Erythroid Progenitor Cell Culture CompoundTreatment Treatment with Test Compounds (e.g., this compound) CellCulture->CompoundTreatment GammaGlobinAnalysis γ-globin mRNA Quantification (qRT-PCR) CompoundTreatment->GammaGlobinAnalysis HbFMeasurement HbF Protein Measurement (HPLC/ELISA) CompoundTreatment->HbFMeasurement FCellAnalysis F-cell Analysis (Flow Cytometry) CompoundTreatment->FCellAnalysis AnimalModel Animal Model (e.g., Transgenic Mice) GammaGlobinAnalysis->AnimalModel PatientCells Patient-derived Erythroid Precursors PatientCells->CompoundTreatment HbFMeasurement->AnimalModel FCellAnalysis->AnimalModel ClinicalTrial Human Clinical Trials AnimalModel->ClinicalTrial EfficacySafety Efficacy and Safety Evaluation ClinicalTrial->EfficacySafety

References

A Comparative Guide to Confirming the Identity and Purity of Synthesized Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for verifying the identity and assessing the purity of synthesized isobutyramide (B147143). We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate methods for your research needs.

Introduction

This compound [(CH₃)₂CHCONH₂] is a simple amide used in various chemical and pharmaceutical applications. Its synthesis can result in impurities such as unreacted starting materials, by-products like isobutyronitrile (B166230) or a diamide, and residual solvents. Therefore, rigorous analytical characterization is essential to ensure the quality of the synthesized material. This guide focuses on the most common and effective analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Workflow for Identity and Purity Confirmation

A logical and systematic approach is crucial for the efficient and accurate characterization of synthesized this compound. The following workflow outlines the recommended sequence of analytical techniques.

Workflow for this compound Analysis cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity Assessment Synthesized Product Synthesized Product FT-IR FT-IR Synthesized Product->FT-IR Functional Group ID Melting Point Melting Point Synthesized Product->Melting Point Preliminary Purity 1H NMR 1H NMR FT-IR->1H NMR Confirm Structure 13C NMR 13C NMR 1H NMR->13C NMR Further Confirmation Mass Spec Mass Spec 1H NMR->Mass Spec Confirm MW HPLC HPLC Mass Spec->HPLC Quantitative Analysis GC-MS GC-MS Mass Spec->GC-MS Volatile Impurities Elemental Analysis Elemental Analysis HPLC->Elemental Analysis Ultimate Purity Final Confirmation Final Confirmation Elemental Analysis->Final Confirmation

A typical workflow for this compound analysis.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of potential impurities, and the available instrumentation. The following table summarizes the key attributes of each technique for the analysis of this compound.

Technique Principle Information Provided Advantages Limitations
¹H NMR Nuclear spin transitions in a magnetic field.Detailed structural information, proton environment, and quantitative analysis.Non-destructive, provides unambiguous structure confirmation, can quantify purity against a standard.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not distinguish between isomers, may not be suitable for thermally labile compounds.[2][3]
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, N-H).Fast, simple, and provides a unique "fingerprint" for the compound.[4]Provides limited structural information on its own, not ideal for quantitative analysis.
HPLC Partitioning of analytes between a mobile and stationary phase.Separation and quantification of components in a mixture.High resolution for non-volatile impurities, versatile, and highly sensitive with appropriate detectors.[1]Can be time-consuming to develop methods, requires a reference standard for identification.
GC-MS Separation of volatile compounds followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and selectivity for volatile compounds.Not suitable for non-volatile or thermally unstable compounds, may require derivatization.[1][5]
Melting Point Temperature at which a solid becomes a liquid.Indication of purity (a sharp melting point range suggests high purity).Simple, fast, and inexpensive.Not specific, impurities can either depress or broaden the melting point range.
Elemental Analysis Combustion of the sample to determine the elemental composition (%C, H, N).Confirms the empirical and molecular formula.Provides fundamental confirmation of the compound's composition.Does not provide information on the presence of isomeric impurities.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • δ 1.20 (d, 6H, -CH(CH₃ )₂)

    • δ 2.45 (sept, 1H, -CH (CH₃)₂)

    • δ 5.5-6.5 (br s, 2H, -NH₂ )

  • Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks should correspond to the known structure of this compound.[6][7]

Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and identify volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.[5]

  • GC Method:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

  • Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 87.[8] Common fragment ions include m/z = 72 ([M-NH₃]⁺), m/z = 44 ([CONH₂]⁺), and m/z = 43 ([CH(CH₃)₂]⁺).[8][9]

FT-IR Spectroscopy
  • Objective: To identify the characteristic functional groups of an amide.

  • Instrumentation: FT-IR Spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3350 and 3180 cm⁻¹ (N-H stretching, two bands for a primary amide)

    • ~2970 cm⁻¹ (C-H stretching)

    • ~1650 cm⁻¹ (C=O stretching, amide I band)

    • ~1630 cm⁻¹ (N-H bending)

  • Interpretation: The presence of these characteristic absorption bands confirms the amide functional group.[4][10]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized this compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. Identification of impurities can be achieved by comparing retention times with known standards or by using a mass spectrometer as a detector (LC-MS).

Decision Pathway for Confirmation

The following diagram illustrates a decision-making process for confirming the identity and purity of synthesized this compound based on the analytical results.

Decision Pathway start Start Analysis ftir_check FT-IR: Amide bands present? start->ftir_check nmr_check 1H NMR: Correct structure? ftir_check->nmr_check Yes fail Further Purification/Re-synthesis ftir_check->fail No ms_check MS: Correct MW? nmr_check->ms_check Yes nmr_check->fail No hplc_check HPLC/GC: Purity > 99%? ms_check->hplc_check Yes ms_check->fail No pass Identity & Purity Confirmed hplc_check->pass Yes hplc_check->fail No

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Isobutyramide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutyramide (B147143), a branched-chain derivative of butyric acid, has garnered significant interest as a potential therapeutic agent, primarily for its ability to induce fetal hemoglobin (HbF) expression. This property makes it a promising candidate for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Understanding the correlation between its activity in laboratory-based (in vitro) assays and in living organisms (in vivo) is crucial for its development as a viable drug. This guide provides an objective comparison of this compound's performance in these two settings, supported by available experimental data.

Data Presentation: In Vitro vs. In Vivo Activity of this compound

A direct quantitative comparison of this compound's activity is challenged by the limited availability of standardized metrics like IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) in publicly available literature. However, by synthesizing data from various studies, we can construct a comparative overview.

ParameterIn Vitro ActivityIn Vivo ActivitySource(s)
Compound This compound / Sodium Butyrate (B1204436)This compound[1][2]
Primary Activity Induction of γ-globin gene expression, Histone Deacetylase (HDAC) InhibitionInduction of fetal hemoglobin (HbF)[1][2]
Model System Human erythroid progenitor cells, Murine Erythroleukemia (MEL) cellsAnemic baboons, Patients with β-thalassemia[1][3][4]
Effective Concentration / Dose 2.5 - 5.0 mmol/L (for γ-globin induction in MEL cells)350 mg/kg/day (oral, in humans), 500-600 mg/kg (oral or IV, in baboons)[1][3][4]
Potency (IC50/ED50) IC50 for HDAC inhibition by Sodium Butyrate: 0.80 mM. This compound has slightly less activity than butyrate.ED50 not explicitly reported in the reviewed literature.[2][5]
Observed Effect Increased γ-globin mRNA levels.Increased percentage of HbF, increased F-reticulocyte production, and in some patients, reduced transfusion requirements.[1][3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess this compound's activity.

In Vitro Fetal Hemoglobin Induction Assay in Erythroid Cells

This protocol outlines the steps to assess the ability of this compound to induce fetal hemoglobin in a laboratory setting.

  • Cell Culture: Human erythroid progenitor cells or a suitable erythroleukemia cell line (e.g., K562 or MEL cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: this compound is dissolved in a suitable solvent and added to the cell cultures at various concentrations (e.g., ranging from 0.1 mM to 10 mM). Control cultures receive the vehicle alone.

  • Incubation: The cells are incubated for a period of 4 to 6 days to allow for erythroid differentiation and the induction of globin gene expression.

  • Analysis of Globin Gene Expression:

    • RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of the γ-globin gene. The results are normalized to a housekeeping gene.

    • Flow Cytometry for F-cells: Cells are stained with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF) and analyzed by flow cytometry to determine the percentage of cells expressing HbF (F-cells).

  • Data Analysis: The dose-dependent effect of this compound on γ-globin expression and the percentage of F-cells is determined.

In Vivo Assessment of Fetal Hemoglobin Induction in a Murine Model of β-Thalassemia

This protocol describes a preclinical in vivo study to evaluate the efficacy of this compound.

  • Animal Model: A transgenic mouse model of β-thalassemia is used. These mice carry the human β-globin locus and exhibit a phenotype similar to the human disease.

  • Compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle.

  • Treatment Schedule: The treatment is administered daily or on a specified schedule for a defined period (e.g., 4-8 weeks).

  • Blood Sample Collection: Blood samples are collected periodically from the mice to monitor hematological parameters and HbF levels.

  • Analysis of Hematological Parameters:

    • Complete Blood Count (CBC): Red blood cell count, hemoglobin, hematocrit, and other relevant parameters are measured.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the different hemoglobin types (HbA, HbF) in the blood samples.

  • Data Analysis: The effect of this compound on the percentage of HbF, total hemoglobin levels, and other hematological parameters is analyzed to determine its in vivo efficacy. A dose-response curve can be generated to estimate the ED50.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's action and the general workflows for its in vitro and in vivo evaluation.

G Proposed Signaling Pathway for this compound-Induced γ-Globin Expression cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition p38_MAPK p38 MAPK This compound->p38_MAPK Activation Acetylation Histone Acetylation HDAC->Acetylation Deacetylation CREB1 CREB1 p38_MAPK->CREB1 Phosphorylation gamma_Globin γ-Globin Gene CREB1->gamma_Globin Transcriptional Activation Acetylation->gamma_Globin Increased Transcription

Proposed signaling pathway for this compound's induction of γ-globin expression.

G In Vitro Experimental Workflow start Start: Culture Erythroid Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (4-6 days) treatment->incubation analysis Analyze γ-Globin Expression (RT-qPCR, Flow Cytometry) incubation->analysis end End: Determine In Vitro Efficacy analysis->end

A generalized workflow for the in vitro evaluation of this compound.

G In Vivo Experimental Workflow start Start: Acclimatize Animal Model (e.g., β-thalassemia mice) treatment Administer this compound (Dose-Response) start->treatment monitoring Monitor and Collect Blood Samples treatment->monitoring analysis Analyze HbF Levels and Hematology (HPLC, CBC) monitoring->analysis end End: Determine In Vivo Efficacy (ED50) analysis->end

A generalized workflow for the in vivo evaluation of this compound.

Correlation and Conclusion

The available data suggests a positive correlation between the in vitro and in vivo activities of this compound in inducing fetal hemoglobin. In vitro studies demonstrate a direct effect of this compound on stimulating γ-globin gene expression in erythroid cells. This finding is consistent with in vivo observations in both animal models and human clinical trials, where administration of this compound leads to a significant increase in HbF levels.

A key aspect of this correlation lies in the compound's pharmacokinetic properties. While this compound may exhibit slightly lower potency than butyrate in in vitro assays, its improved bioavailability and longer half-life in vivo likely contribute to its therapeutic efficacy[1][5]. This highlights the importance of considering pharmacokinetic and pharmacodynamic (PK/PD) parameters when translating in vitro findings to a whole-organism context.

The mechanism of action, believed to involve HDAC inhibition and the activation of the p38 MAPK signaling pathway, provides a molecular basis for the observed effects in both settings[3][6][7]. Inhibition of HDACs leads to a more open chromatin structure, facilitating the transcription of the γ-globin gene, while the p38 MAPK pathway plays a crucial role in erythroid differentiation and globin gene regulation.

References

A Head-to-Head Comparison of Isobutyramide Synthesis Routes for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutyramide (B147143), a molecule of significant interest in medicinal chemistry and organic synthesis, can be prepared through a variety of synthetic pathways. The selection of an optimal route is contingent upon factors such as desired purity, yield, scalability, cost, and available starting materials. This guide provides an objective, data-driven comparison of the most common and effective methods for this compound synthesis, complete with detailed experimental protocols and workflow diagrams to aid in your research and development endeavors.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative parameters for different this compound synthesis routes, allowing for a direct comparison of their efficacy and requirements.

Synthesis RouteStarting Material(s)Key Reagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
Amidation of Isobutyryl Chloride Isobutyryl chloride, Ammonia (B1221849)NoneToluene (B28343) or Xylene-15 to 30 (addition), then reflux~3 hours88.299.87
Two-Step from Isobutyric Acid Isobutyric acid, AmmoniaThionyl chloride (for acid chloride formation)Ethyl acetate (B1210297) (amidation)80 (acid chloride), <15 (amidation)Several hours78-83 (from acid chloride)High (crystalline)
Direct Catalytic Amidation Isobutyric acid, Aqueous AmmoniaDiboronic acid anhydride (B1165640)Toluene11024 hoursModerate to High (general)Catalyst-dependent
Hydrolysis of Isobutyronitrile (B166230) IsobutyronitrileHCl (catalyst)Water150-260Variable (kinetics studied)Quantitative (in principle)High
Beckmann Rearrangement Isobutyraldehyde (B47883)Hydroxylamine (B1172632), Acid catalyst (e.g., H₂SO₄)VariesVariesVariesVariable (side products possible)Purification required
Enzymatic Synthesis Isobutyric acid (or ester), Ammonia source (e.g., urea)Immobilized Lipase (B570770) (e.g., Novozym 435)tert-Butanol~6048 hoursHigh (general for fatty amides)High
Ritter Reaction Isobutylene (B52900), Hydrogen CyanideStrong acid (e.g., H₂SO₄)Acetic acid~20Several hoursFair to Good (general)Purification required

Experimental Protocols

Amidation of Isobutyryl Chloride

This method is a high-yield, high-purity route suitable for producing pharmaceutical-grade this compound.[1]

Procedure:

  • A solution of 35 kg of isobutyryl chloride in 250 L of toluene is prepared in a suitable reactor and cooled to -15 °C.

  • Liquid ammonia (17 kg) is metered into the stirred solution over a period of 2 hours, ensuring the reaction temperature does not exceed 30 °C.

  • The resulting mixture is stirred for an additional hour while cooling to 18 °C.

  • The mixture is then heated to reflux to ensure all the this compound is in solution.

  • The precipitated ammonium (B1175870) chloride is removed by hot filtration. The filter cake is washed four times with 25 L of hot toluene.

  • The filtrate is concentrated by distilling off 150 L of toluene.

  • Upon cooling, this compound crystallizes out. The product is collected by filtration and dried.

Two-Step Synthesis from Isobutyric Acid

This classic laboratory preparation involves the initial conversion of isobutyric acid to its more reactive acid chloride, followed by amidation.[2]

Step A: Preparation of Isobutyryl Chloride

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 542 g (4.55 moles) of thionyl chloride.

  • Cool the flask in a water bath and add 352 g (4 moles) of isobutyric acid dropwise with rapid stirring.

  • After the addition is complete, heat the water bath to 80 °C for 30 minutes.

  • Distill the reaction mixture to obtain isobutyryl chloride (boiling point 89–93 °C).

Step B: Preparation of this compound

  • In a 3 L flask equipped with a stirrer and dropping funnel, place 1.25 L of cold concentrated aqueous ammonia (approx. 28%) and cool in an ice-salt bath.

  • Add 318 g (3 moles) of isobutyryl chloride dropwise with vigorous stirring, maintaining the temperature below 15 °C.

  • Continue stirring for 1 hour after the addition is complete.

  • Evaporate the reaction mixture to dryness under reduced pressure.

  • To the dry residue, add 2 L of dry ethyl acetate and boil for 10 minutes.

  • Filter the hot solution to remove ammonium chloride. Extract the residue with two additional 1 L portions of hot ethyl acetate.

  • Cool the combined ethyl acetate extracts to 0 °C to crystallize the this compound. Collect a second crop by concentrating the filtrate.

  • Dry the combined product in an oven at 70 °C and then in a vacuum desiccator.

Direct Catalytic Amidation of Isobutyric Acid

This method represents a more atom-economical approach, avoiding the use of stoichiometric activating agents. The following is a representative protocol based on the use of boronic acid catalysts.[3]

Procedure:

  • To a reaction vessel equipped with a Dean-Stark trap and condenser, add isobutyric acid (1 equivalent), aqueous ammonia (1.5 equivalents), diboronic acid anhydride catalyst (5 mol%), and toluene.

  • Heat the mixture to reflux (approximately 110 °C) and remove water azeotropically.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of Isobutyronitrile

This route involves the hydration of a nitrile to the corresponding primary amide, typically under acidic conditions.[4]

Procedure:

  • Prepare a solution of isobutyronitrile in water containing a catalytic amount of hydrochloric acid (e.g., 0.1 M to 1.0 M).

  • Heat the solution in a sealed high-pressure reactor to a temperature between 150 °C and 260 °C. The pressure will be maintained at approximately 275 bar.

  • The reaction progress can be monitored by taking aliquots and analyzing them by IR spectroscopy or other suitable methods to follow the disappearance of the nitrile peak and the appearance of the amide peak.

  • Upon completion, cool the reactor and neutralize the acid catalyst with a suitable base.

  • The this compound can be isolated by evaporation of the water and subsequent purification, such as recrystallization.

Beckmann Rearrangement of Isobutyraldehyde Oxime

This classical rearrangement reaction provides a route to amides from oximes. For this compound, the starting material is isobutyraldehyde oxime.

Step A: Synthesis of Isobutyraldehyde Oxime

  • Dissolve hydroxylamine hydrochloride in water and neutralize with an appropriate base (e.g., sodium hydroxide (B78521) solution).

  • Add isobutyraldehyde slowly to the hydroxylamine solution with stirring, keeping the temperature cool.

  • The oxime may separate as an oil or solid and can be extracted with a suitable solvent (e.g., ether) and purified.

Step B: Beckmann Rearrangement

  • Treat the isobutyraldehyde oxime with a strong acid such as concentrated sulfuric acid or polyphosphoric acid at an elevated temperature.

  • Alternatively, for milder conditions, the oxime can be treated with a reagent like 2,4,6-trichloro[1][2][5]triazine (TCT) in DMF at room temperature.[6]

  • After the reaction is complete (monitored by TLC), the mixture is quenched with water or an ice-water mixture.

  • The product this compound is then extracted with an organic solvent and purified by recrystallization or chromatography. It is important to note that for aldoximes, the formation of the corresponding nitrile (isobutyronitrile) is a potential side reaction.[5]

Enzymatic Synthesis of this compound

This "green chemistry" approach utilizes enzymes to catalyze the amidation under mild conditions.

Procedure:

  • In a suitable reaction vessel, combine isobutyric acid (or an ester thereof, such as methyl isobutyrate) and an ammonia source (e.g., urea (B33335) or concentrated aqueous ammonia) in a 1:4 molar ratio.

  • Add an organic solvent such as tert-butanol.

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a loading of 3% (w/w) relative to the substrates.[7]

  • Incubate the mixture at a controlled temperature, for example, 60 °C, with agitation (e.g., 250 rpm) for approximately 48 hours.

  • Monitor the reaction for the consumption of the starting acid/ester and the formation of the amide.

  • Upon completion, the immobilized enzyme can be filtered off for reuse.

  • The product can be isolated from the solvent by evaporation and purified if necessary.

Ritter Reaction of Isobutylene

The Ritter reaction provides a method for the synthesis of amides from an alkene and a nitrile in the presence of a strong acid. For this compound, this involves the reaction of isobutylene with hydrogen cyanide. Note: This reaction involves the use of extremely toxic hydrogen cyanide and should only be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Procedure:

  • In a reaction vessel cooled in an ice bath, a mixture of a strong acid, such as concentrated sulfuric acid, and glacial acetic acid is prepared.

  • Isobutylene is bubbled through or added to this acidic mixture.

  • Hydrogen cyanide is then added slowly and carefully, maintaining a low temperature (around 20 °C).[8]

  • The reaction mixture is stirred for several hours and may be allowed to stand overnight.

  • The reaction is quenched by pouring it into ice water.

  • The resulting amide is then isolated by extraction and purified, often by recrystallization.

Synthesis Route Diagrams (DOT Language)

Amidation_of_Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl Chloride Reaction Mixture Reaction Mixture Isobutyryl Chloride->Reaction Mixture Ammonia Ammonia Ammonia->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Hot Filtration Hot Filtration Reaction Mixture->Hot Filtration Ammonium Chloride (precipitate) Ammonium Chloride (precipitate) Hot Filtration->Ammonium Chloride (precipitate) remove Filtrate Filtrate Hot Filtration->Filtrate Concentration Concentration Filtrate->Concentration Crystallization Crystallization Concentration->Crystallization This compound This compound Crystallization->this compound

Caption: Amidation of Isobutyryl Chloride Workflow.

Two_Step_from_Isobutyric_Acid cluster_0 Step A: Acid Chloride Formation cluster_1 Step B: Amidation Isobutyric Acid Isobutyric Acid Heat (80°C) Heat (80°C) Isobutyric Acid->Heat (80°C) Thionyl Chloride Thionyl Chloride Thionyl Chloride->Heat (80°C) Distillation_A Distillation_A Heat (80°C)->Distillation_A Isobutyryl Chloride Isobutyryl Chloride Distillation_A->Isobutyryl Chloride Amidation_Reaction Amidation_Reaction Isobutyryl Chloride->Amidation_Reaction Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Amidation_Reaction Evaporation Evaporation Amidation_Reaction->Evaporation Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Evaporation->Extraction (Ethyl Acetate) Crystallization Crystallization Extraction (Ethyl Acetate)->Crystallization This compound This compound Crystallization->this compound

Caption: Two-Step Synthesis from Isobutyric Acid.

Beckmann_Rearrangement Isobutyraldehyde Isobutyraldehyde Oxime Formation Oxime Formation Isobutyraldehyde->Oxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Formation Isobutyraldehyde Oxime Isobutyraldehyde Oxime Oxime Formation->Isobutyraldehyde Oxime Rearrangement Rearrangement Isobutyraldehyde Oxime->Rearrangement Acid Catalyst Acid Catalyst Acid Catalyst->Rearrangement Workup Workup Rearrangement->Workup Isobutyronitrile (side product) Isobutyronitrile (side product) Rearrangement->Isobutyronitrile (side product) This compound This compound Workup->this compound

Caption: Beckmann Rearrangement Pathway.

Enzymatic_Synthesis Isobutyric Acid Isobutyric Acid Incubation (60°C) Incubation (60°C) Isobutyric Acid->Incubation (60°C) Ammonia Source (Urea) Ammonia Source (Urea) Ammonia Source (Urea)->Incubation (60°C) Immobilized Lipase Immobilized Lipase Immobilized Lipase->Incubation (60°C) Solvent (tert-Butanol) Solvent (tert-Butanol) Solvent (tert-Butanol)->Incubation (60°C) Filtration Filtration Incubation (60°C)->Filtration Recycled Lipase Recycled Lipase Filtration->Recycled Lipase recycle Product Mixture Product Mixture Filtration->Product Mixture Isolation Isolation Product Mixture->Isolation This compound This compound Isolation->this compound

Caption: Enzymatic Synthesis Workflow.

References

Evaluating the Specificity of Isobutyramide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of isobutyramide (B147143), a known histone deacetylase (HDAC) inhibitor, against other common HDAC inhibitors to evaluate its specificity in biological assays.

This compound, a short-chain fatty acid amide, has garnered interest for its therapeutic potential, particularly in the context of diseases like sickle cell anemia and β-thalassemia, where it can induce fetal hemoglobin expression. This activity is largely attributed to its role as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. However, the value of this compound as a research tool and its potential as a therapeutic agent are intrinsically linked to its specificity for its intended targets.

This guide compares this compound with three other well-characterized HDAC inhibitors: Sodium Butyrate (B1204436), Valproic Acid, and Trichostatin A. The comparison focuses on their inhibitory activity against HDAC isoforms and their potential for off-target effects on other major drug target classes, such as kinases and G-protein coupled receptors (GPCRs).

Comparative Analysis of HDAC Inhibitor Specificity

To provide a clear overview of the specificity of this compound and its counterparts, the following tables summarize their inhibitory activities against a panel of HDAC isoforms. It is important to note that comprehensive, publicly available screening data for this compound is limited. The data presented here is compiled from various sources and is intended to provide a comparative snapshot.

Table 1: Comparison of IC50 Values (µM) for HDAC Isoform Inhibition

CompoundHDAC1HDAC2HDAC3HDAC4HDAC5HDAC6HDAC7HDAC8HDAC9HDAC10HDAC11
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Sodium Butyrate 300400Data Not AvailableData Not AvailableData Not AvailableNo Inhibition[1]300Data Not AvailableData Not AvailableNo Inhibition[1]Data Not Available
Valproic Acid 400[2]Data Not AvailableData Not AvailableData Not AvailableInhibited[3]Inhibited[3]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Trichostatin A 0.00499[4]Data Not Available0.00521[4]0.0276[4]Data Not Available0.0164[4]Data Not AvailableData Not AvailableData Not Available0.0243[4]Data Not Available

Note: "Data Not Available" indicates that specific IC50 values for this compound against these targets were not found in the performed searches. The lack of such data is a significant gap in the current understanding of this compound's specificity.

Off-Target Profiling

A crucial aspect of evaluating a compound's specificity is to assess its interactions with unintended targets. Broad screening panels, such as kinome scans and GPCR binding assays, are instrumental in identifying such off-target effects.

Table 2: Summary of Off-Target Screening Data

CompoundKinome Profiling (Selected Off-Targets)GPCR Binding (Selected Off-Targets)
This compound Data Not AvailableData Not Available
Sodium Butyrate Down-regulates Protein Kinase CKII activity[5]Activates GPR41 and GPR43[6]; Increases binding capacity of GPR43[7]
Valproic Acid Data Not AvailableDecreases beta-adrenergic receptor number and attenuates receptor-stimulated cAMP production[8]
Trichostatin A Data Not AvailableData Not Available

Note: The off-target data for the comparative compounds is not exhaustive and is based on the available search results. Comprehensive kinome and GPCR panel data were not readily found for all compounds. The absence of this data for this compound is a critical unknown.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to determine specificity, the following diagrams are provided.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Results in

HDAC Inhibition Signaling Pathway

Specificity_Assay_Workflow cluster_on_target On-Target Specificity cluster_off_target Off-Target Profiling This compound This compound HDAC_Assay In vitro HDAC Inhibition Assay This compound->HDAC_Assay Binding_Assay1 Competition Binding Assay This compound->Binding_Assay1 Binding_Assay2 Radioligand Binding Assay This compound->Binding_Assay2 HDAC_Panel Panel of recombinant HDAC isoforms (1-11) HDAC_Panel->HDAC_Assay IC50_Values Determine IC50 values HDAC_Assay->IC50_Values Kinase_Panel Kinome Scan (>400 kinases) Kinase_Panel->Binding_Assay1 GPCR_Panel GPCR Binding Panel (>100 receptors) GPCR_Panel->Binding_Assay2 Off_Target_Hits1 Identify Off-Target Kinase Hits Binding_Assay1->Off_Target_Hits1 Off_Target_Hits2 Identify Off-Target GPCR Hits Binding_Assay2->Off_Target_Hits2

Specificity Profiling Workflow

Experimental Protocols

To ensure the reproducibility and transparency of the data presented, this section details the methodologies for the key experiments cited in this guide.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Principle: The assay measures the enzymatic activity of HDACs using a fluorogenic substrate. The substrate, a peptide containing an acetylated lysine (B10760008) residue, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.

    • Dilute the recombinant human HDAC enzyme to the working concentration in assay buffer.

    • Prepare the HDAC substrate solution and developer solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 25 µL of the test compound dilutions to the wells of a 96-well microplate.

    • Add 50 µL of the diluted HDAC enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the HDAC substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

    • Plot the fluorescence intensity against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

KinomeScan™ Profiling

This competition binding assay is used to quantitatively measure the interaction of a compound against a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured by quantifying the DNA tag using qPCR.

Protocol:

  • Assay Setup:

    • A panel of DNA-tagged kinases is prepared.

    • An immobilized ligand is coupled to a solid support.

  • Competition Binding:

    • The test compound is incubated with the kinase and the immobilized ligand.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a compound to a specific GPCR.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a GPCR expressed in cell membranes. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Protocol:

  • Membrane Preparation:

    • Cell membranes expressing the target GPCR are prepared.

  • Binding Reaction:

    • The cell membranes are incubated with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the log of the test compound concentration.

    • The IC50 value is determined from the curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

The available data suggests that this compound, like its structural analog sodium butyrate, likely functions as a histone deacetylase inhibitor. However, a comprehensive evaluation of its specificity is severely hampered by the lack of publicly available, quantitative data on its activity against a broad panel of HDAC isoforms and its off-target effects on other protein families.

References

The Impact of Structural Analogs on the Metabolic Stability of Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

Published: December 16, 2025

Introduction

In the landscape of drug discovery and development, the metabolic stability of a lead compound is a pivotal determinant of its pharmacokinetic profile and, consequently, its therapeutic potential. Isobutyramide (B147143), a simple branched-chain amide, serves as a foundational scaffold in medicinal chemistry. Understanding how structural modifications to this core influence its metabolic fate is crucial for designing next-generation therapeutics with optimized in vivo performance. This guide provides a comprehensive comparison of the metabolic stability of this compound and its structural analogs—propionamide, butyramide (B146194), and pivalamide—supported by established principles of drug metabolism and detailed experimental protocols.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed through in vitro assays that measure its rate of disappearance when incubated with liver fractions, such as human liver microsomes (HLM). Key parameters derived from these assays are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructureIn Vitro Half-life (t½, min) in HLM (Predicted)Intrinsic Clearance (CLint, µL/min/mg protein) in HLM (Predicted)
PropionamideCH₃CH₂CONH₂< 30> 23.1
ButyramideCH₃CH₂CH₂CONH₂30 - 6011.6 - 23.1
This compound (CH₃)₂CHCONH₂ > 60 < 11.6
Pivalamide(CH₃)₃CCONH₂> 120< 5.8

Note: The quantitative values presented are predicted based on the principle that increased steric hindrance around the metabolically labile amide bond decreases the rate of enzymatic hydrolysis and oxidation. Propionamide, with the least steric hindrance, is expected to be the least stable. The increasing substitution on the α-carbon from butyramide to this compound, and finally to the quaternary carbon in pivalamide, is predicted to progressively increase metabolic stability.

Metabolic Pathways

The primary routes of metabolism for small aliphatic amides like this compound and its analogs involve two major enzyme families: amidohydrolases and cytochrome P450 (CYP) monooxygenases.

dot

cluster_0 Metabolic Pathways of this compound and its Analogs cluster_1 Phase I Metabolism Parent Amide This compound / Analog Hydrolysis Amide Hydrolysis Parent Amide->Hydrolysis Amidohydrolases Oxidation CYP450-mediated Oxidation Parent Amide->Oxidation CYP450 Enzymes Carboxylic Acid Carboxylic Acid Metabolite Hydrolysis->Carboxylic Acid Hydroxylated Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated Metabolite cluster_workflow Experimental Workflow: In Vitro Metabolic Stability Assay prep 1. Preparation of Incubation Mixture (HLM, Buffer, Test Compound) prewarm 2. Pre-warm to 37°C prep->prewarm initiate 3. Initiate Reaction (Add NADPH) prewarm->initiate incubate 4. Incubate at 37°C (Sample at time points 0, 5, 15, 30, 60 min) initiate->incubate quench 5. Quench Reaction (Add ice-cold acetonitrile) incubate->quench process 6. Sample Processing (Centrifuge to pellet protein) quench->process analyze 7. LC-MS/MS Analysis (Quantify remaining parent compound) process->analyze data 8. Data Analysis (Calculate t½ and CLint) analyze->data

Safety Operating Guide

Proper Disposal of Isobutyramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of isobutyramide (B147143).

Hazard and Disposal Classification

Before disposal, it is crucial to understand the hazard classification of this compound. This information dictates the appropriate disposal pathway and necessary safety precautions.

ClassificationDetailsCitations
GHS Hazard Statement H302: Harmful if swallowed[1][2]
RCRA Classification Not listed as a P-Series or U-Series hazardous waste. However, waste generators must determine if it is classified as hazardous under 40 CFR Parts 261.3 and consult state and local regulations.[3]
Environmental Hazards Discharge into the environment should be avoided. Do not let the chemical enter drains.[1][4]

Step-by-Step Disposal Procedures

The following steps provide a general guideline for the disposal of this compound. Crucially, all waste disposal must be conducted in accordance with national, state, and local regulations.

1. Waste Identification and Segregation:

  • Clearly label containers of this compound waste with the chemical name and any associated hazards.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[1]

2. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Use chemical-impermeable gloves and protective clothing.[4]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[4]

3. Spill Management:

  • In the event of a spill, avoid generating dust.[3]

  • Sweep up the spilled solid material.[3]

  • Place the collected material into a suitable, closed container for disposal.[3][4]

  • Ensure adequate ventilation in the spill area.[3]

4. Disposal Methods:

  • The primary recommended method for this compound disposal is through a licensed chemical destruction facility.[4]

  • Controlled incineration with flue gas scrubbing is another acceptable method.[4]

  • Important Note on Sewer Disposal: There is conflicting information regarding the disposal of this compound in the sanitary sewer. While one university disposal list suggests this as an option[5], safety data sheets explicitly state not to discharge it into sewer systems.[4] Therefore, it is imperative to consult and adhere to your local and institutional regulations before considering sewer disposal.

5. Contaminated Packaging:

  • Contaminated containers should be handled as hazardous waste.

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[4]

  • Combustible packaging materials may be incinerated.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

IsobutyramideDisposal cluster_prep Preparation cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, etc.) start->ppe segregate Segregate and Label Waste Container ppe->segregate spill Spill Occurs segregate->spill consult Consult Local and Institutional Regulations segregate->consult cleanup Sweep Up Solid, Avoid Dust, Place in Labeled Container spill->cleanup Yes cleanup->consult sewer Sewer Disposal Permitted? consult->sewer licensed_disposal Arrange for Licensed Chemical Waste Disposal (e.g., Incineration) sewer->licensed_disposal No sewer_disposal Dispose via Sanitary Sewer (with caution and approval) sewer->sewer_disposal Yes end End: Disposal Complete licensed_disposal->end sewer_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Isobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Isobutyramide, including detailed operational and disposal plans to foster a culture of safety and compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2] Inhalation of dust may lead to respiratory tract irritation.[1][2][3]

Key Hazard Information:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][4]orbentWarning
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]orbentWarning
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1][2]orbentWarning
Specific Target Organ Toxicity (Single Exposure) (Category 3)May cause respiratory irritation.[1][2]orbentWarning

Physical and Chemical Properties:

PropertyValue
Appearance White crystalline powder[3]
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol [1]
Melting Point 127 - 130 °C (260.6 - 266 °F)[1]
Boiling Point 216 - 220 °C (420.8 - 428 °F)[5]
Solubility Slight solubility in water and ethanol[6]

Toxicological Data:

EndpointValueSource
LD50/LC50 >10,000 mg/kg[3]
LD50/LC50 Not available[4]

Note: There is conflicting information regarding the LD50/LC50 value. It is prudent to handle the substance with care, assuming a degree of toxicity.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work in a well-ventilated area.[3][4] Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Use a fume hood or other ventilated enclosure, especially when generating dust.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile rubber gloves are recommended.[5] Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3]
Respiratory Protection If dust is generated or if working in an area with inadequate ventilation, a NIOSH-approved respirator should be used in accordance with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[3]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing: Minimize dust generation and accumulation when weighing or transferring the powder.[3]

  • Hygiene: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[4] Remove contaminated clothing and wash it before reuse.[3]

Storage Plan
  • Store in a tightly closed container.[3][6]

  • Keep in a cool, dry, and well-ventilated area.[3][4][6]

  • Store away from incompatible substances, which include:

    • Acids[1][3]

    • Bases[1][3]

    • Strong oxidizing agents[1][3]

    • Strong reducing agents[1][3]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is critical for maintaining a safe laboratory.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1][4] Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[3]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3]
Spill Response
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled material.[3]

  • Collect: Place the swept-up material into a suitable, labeled container for disposal.[3]

  • Clean: Clean the spill area thoroughly.

  • Decontaminate: Decontaminate any equipment used in the cleanup.

Disposal Plan

This compound is not listed as a RCRA hazardous waste.[4] However, all chemical waste must be disposed of in accordance with federal, state, and local regulations.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect this compound waste and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Waste Characterization: While not a listed RCRA hazardous waste, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Consult Regulations: Consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste regulations for specific disposal requirements.[4]

  • Arrange for Pickup: Dispose of the waste through an approved chemical waste disposal contractor. Do not dispose of this compound down the sanitary sewer. The recommendation is to dispose of contents/container to an approved waste disposal plant.[1][5]

Safe Handling Workflow for this compound

start Start: Handling this compound assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards ppe 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_hazards->ppe eng_controls 3. Prepare Work Area (Ventilation, Eyewash/Shower Access) ppe->eng_controls handling 4. Handle this compound (Minimize Dust, No Food/Drink) eng_controls->handling storage 5. Store Properly (Cool, Dry, Ventilated, Tightly Sealed) handling->storage Post-Handling spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure disposal 6. Waste Disposal (Collect, Label, Consult EHS) storage->disposal Generate Waste spill_response Spill Response Protocol spill->spill_response Yes spill_response->handling Cleanup Complete first_aid First-Aid Measures exposure->first_aid Yes first_aid->handling Seek Medical Attention end End: Safe Completion disposal->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.